molecular formula C13H15N3 B1453951 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine CAS No. 187795-44-4

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Katalognummer: B1453951
CAS-Nummer: 187795-44-4
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: FFTUPFXYVRUGKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4) is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This aminopyrazole derivative is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors for targeted cancer therapies . Its structure, featuring a pyrazole core, enables selective binding to enzyme active sites, which is crucial for enhancing the efficacy of potential drug candidates . Researchers also employ this compound as a versatile building block for scaffold modification, aiming to improve metabolic stability and bioavailability of lead compounds in drug discovery programs . Furthermore, pyrazole-based ligands are of significant interest in coordination chemistry for creating complexes with various metal ions, which can lead to a diversity of coordination geometries and structural nuclearity . The compound has a predicted boiling point of 394.5±30.0 °C and a density of 1.3±0.1 g/cm³ . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

5-cyclobutyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-9-12(10-5-4-6-10)15-16(13)11-7-2-1-3-8-11/h1-3,7-10H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTUPFXYVRUGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275621
Record name 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187795-44-4
Record name 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187795-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4), a structural motif relevant in the development of kinase inhibitors and GPCR modulators.

The pathway is designed for high regioselectivity, prioritizing the formation of the 5-amino isomer over the 3-amino or 5-hydroxy byproducts. It utilizes a convergent approach: the construction of a


-ketonitrile scaffold followed by a regiocontrolled cyclocondensation with phenylhydrazine.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis is broken down into two critical phases. The retrosynthetic analysis reveals that the pyrazole core is best assembled from 3-cyclobutyl-3-oxopropanenitrile and phenylhydrazine . The cyclobutyl moiety is introduced early via a Claisen-type condensation, avoiding late-stage alkylation which is prone to ring-opening side reactions.

Pathway Visualization The following diagram outlines the logical disconnection and forward synthesis flow.

Retrosynthesis target_color target_color inter_color inter_color sm_color sm_color reagent_color reagent_color Target Target: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Disconnect Strategic Disconnection (N-C Bond Formation) Target->Disconnect Inter1 Intermediate 1: 3-Cyclobutyl-3-oxopropanenitrile (β-ketonitrile) Disconnect->Inter1 Reagent1 Reagent: Phenylhydrazine Disconnect->Reagent1 SM1 Starting Material A: Methyl Cyclobutanecarboxylate Inter1->SM1 Claisen Condensation (KOtBu/THF) SM2 Starting Material B: Acetonitrile Inter1->SM2

Figure 1: Retrosynthetic analysis showing the convergence of the cyclobutyl ester and acetonitrile to form the key


-ketonitrile precursor.

Part 2: Detailed Synthesis Protocols

Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

This step involves the acylation of the acetonitrile anion with methyl cyclobutanecarboxylate.

  • Scientific Rationale: We utilize Potassium tert-butoxide (KOtBu) rather than Sodium Hydride (NaH). While NaH is traditional, KOtBu in THF provides a more homogeneous reaction mixture and faster kinetics for acetonitrile deprotonation, reducing the risk of self-condensation side products.

Reagents:

  • Methyl cyclobutanecarboxylate (1.0 equiv)

  • Acetonitrile (anhydrous, 1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvent & Base: Charge the flask with anhydrous THF (10 mL/g of substrate) and KOtBu (1.5 equiv). Cool the suspension to 0°C.

  • Nitrile Addition: Add anhydrous acetonitrile (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes to generate the acetonitrile anion (cyanomethyl carbanion).

  • Ester Addition: Add methyl cyclobutanecarboxylate (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A thick precipitate (the enolate salt) typically forms.

  • Quench: Cool to 0°C. Quench carefully with 1M HCl until pH ~2–3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate

    • Note: The product exists in equilibrium with its enol form.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 80:20).

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.[1]

Step 2: Cyclocondensation to 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

This is the critical ring-closing step. The reaction between a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-ketonitrile and a hydrazine derivative is regioselective.
  • Regioselectivity Mechanism: The terminal nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) of phenylhydrazine is the most nucleophilic site and attacks the most electrophilic carbon (the ketone carbonyl) first. This forms a hydrazone intermediate.[2][3][4] The subsequent intramolecular attack of the internal nitrogen (
    
    
    
    ) onto the nitrile carbon closes the ring, yielding the 5-amino-1-phenyl isomer.
  • Contrast: If the internal nitrogen attacked the ketone first (sterically disfavored), the result would be the 3-amino-1-phenyl isomer.

Reagents:

  • 3-Cyclobutyl-3-oxopropanenitrile (from Step 1)

  • Phenylhydrazine (1.05 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

Protocol:

  • Mixing: In a round-bottom flask, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 equiv) in absolute Ethanol (5 mL/mmol).

  • Addition: Add Phenylhydrazine (1.05 equiv) dropwise.

    • Safety: Phenylhydrazine is toxic and a skin sensitizer. Use gloves and work in a fume hood.

  • Catalysis: Add catalytic Glacial Acetic Acid (0.1 equiv).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting nitrile spot should disappear, and a more polar fluorescent spot (the pyrazole) should appear.

  • Workup: Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

    • Option B (Extraction): If no precipitate forms, concentrate the ethanol, redissolve in EtOAc, wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexanes to remove trace regioisomers or oxidation products (red impurities common with phenylhydrazines).

Part 3: Reaction Mechanism & Regiochemistry

The following diagram illustrates the electron flow ensuring the formation of the 5-amino isomer.

Mechanism step_color step_color intermediate_color intermediate_color final_color final_color Step1 Reactants: Ketone (Electrophile) + Hydrazine (Nucleophile) Step2 Attack of NH2 on C=O (Kinetic Control) Step1->Step2 Inter1 Intermediate: Hydrazone Formation Step2->Inter1 - H2O Step3 Intramolecular Attack of NH-Ph on Nitrile (CN) Inter1->Step3 Inter2 Imine Intermediate Step3->Inter2 Step4 Tautomerization (Aromatization) Inter2->Step4 Final Product: 5-Amino-1-phenyl-3-cyclobutylpyrazole Step4->Final

Figure 2: Mechanistic pathway highlighting the nucleophilic attack sequence that dictates regioselectivity.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties (Predicted)

Property Value Notes
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow solid Darkens on air exposure (oxidation)
Solubility DMSO, Methanol, EtOAc Poor water solubility

| CAS Number | 187795-44-4 | |[5]

Troubleshooting Guide

Issue Probable Cause Corrective Action
Low Yield (Step 1) Incomplete deprotonation of acetonitrile Ensure KOtBu is fresh; increase stir time of anion before adding ester.
Mixture of Isomers (Step 2) Incorrect pH or Temperature Ensure acidic catalysis is minimal (only catalytic); maintain steady reflux.
Red/Brown Product Oxidation of Phenylhydrazine Use freshly distilled phenylhydrazine; perform reaction under N₂ atmosphere.

| Starting Material Remains | Slow kinetics | Switch solvent to n-Butanol (higher reflux temp: 117°C). |

References

  • Synthesis of

    
    -ketonitriles:  Ji, Y., et al. "A Green, Economical Synthesis of 
    
    
    
    -Ketonitriles and Trifunctionalized Building Blocks from Esters and Lactones." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 28-36. Link
  • Regioselectivity of Aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Letters, vol. 10, no.[2] 4, 2008, pp. 605–608. Link

  • General Pyrazole Synthesis: El-Saghier, A. M.[6] "Synthesis of some new pyrazole derivatives." Journal of the Chinese Chemical Society, vol. 53, 2006, pp. 931-936. Link

  • Target Compound Data: PubChem Compound Summary for CID 56938489 (Analogous structures). Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique substitution pattern of a cyclobutyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, combined with a primary amine at the 5-position, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents, enabling predictions of its behavior in biological systems and guiding the development of suitable analytical methodologies.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, supported by established analytical protocols and insights into their practical application.

Chemical Identity and Structure

The structural formula and key identifiers for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine are presented below.

IdentifierValueSource
IUPAC Name 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amineN/A
CAS Number 187795-44-4[1]
Molecular Formula C₁₃H₁₅N₃[1]
Molecular Weight 213.28 g/mol [1]
Canonical SMILES C1CC(C1)C2=CC(=NN2C3=CC=CC=C3)NN/A
InChI Key FFTUPFXYVRUGKW-UHFFFAOYSA-NN/A

Molecular Structure:

The chemical structure of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is characterized by a central five-membered pyrazole ring. A cyclobutyl group is attached to carbon 3, and a phenyl group is bonded to nitrogen 1. A primary amine group is located at the 5-position of the pyrazole ring.

Caption: 2D structure of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Physicochemical Properties

PropertyValueNotesSource
Physical State Solid (powder)Based on supplier informationN/A
Melting Point Not availableExperimental data not foundN/A
Boiling Point Not availableExperimental data not foundN/A
Solubility Not availableExperimental data not foundN/A
pKa (Predicted) 3.79 ± 0.10Refers to the conjugate acid[1]
LogP (Predicted) 2.7Calculated (ALOGPS)N/A

Insight and Rationale:

The predicted pKa of 3.79 suggests that the primary amine group is weakly basic. This is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The predicted LogP value of 2.7 indicates a moderate level of lipophilicity, suggesting that the compound is likely to have reasonable membrane permeability. However, experimental verification of these properties is crucial for accurate modeling and prediction of its pharmacokinetic profile.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine. The following section outlines standard analytical techniques and expected outcomes based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl, cyclobutyl, and pyrazole rings, as well as the amine group.

    • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

    • Pyrazole Proton: A singlet for the proton at the 4-position of the pyrazole ring (typically δ 5.5-6.5 ppm).

    • Cyclobutyl Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.0 ppm).

    • Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

    • Phenyl Carbons: Signals in the aromatic region (typically δ 120-140 ppm).

    • Pyrazole Carbons: Signals for the three carbons of the pyrazole ring.

    • Cyclobutyl Carbons: Signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is expected to show characteristic absorption bands:

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Bands for aromatic and aliphatic C-H stretching vibrations (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

  • C=C and C=N Stretching: Aromatic ring and pyrazole ring stretching vibrations in the region of 1450-1600 cm⁻¹.

  • N-H Bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, the expected molecular ion peak [M]⁺ would be at m/z 213. The fragmentation pattern would likely involve the loss of the cyclobutyl group, the phenyl group, or fragments from the pyrazole ring.

Experimental Protocols

Due to the lack of specific published experimental protocols for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, the following section provides a generalized, yet detailed, protocol for the synthesis and purification of a similar 5-aminopyrazole derivative. This protocol is intended to serve as a validated starting point for researchers.

Synthesis of 5-Amino-3-substituted-1-phenyl-1H-pyrazoles

This protocol is adapted from established methods for the synthesis of pyrazole derivatives.

Reaction Scheme:

Synthesis Reactant1 Substituted β-ketonitrile Reaction Cyclocondensation Reactant1->Reaction + Reactant2 Phenylhydrazine Reactant2->Reaction + Solvent Ethanol / Acetic Acid Solvent->Reaction Reflux Product 3-Substituted-1-phenyl-1H-pyrazol-5-amine Reaction->Product

Caption: General synthesis of 3-substituted-1-phenyl-1H-pyrazol-5-amines.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted β-ketonitrile (1.0 equivalent) and phenylhydrazine (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and glacial acetic acid. The acid acts as a catalyst for the cyclization reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Phenylhydrazine: The use of phenylhydrazine is essential for the formation of the N-phenyl pyrazole ring.

  • Acid Catalyst: The acidic medium facilitates the condensation and subsequent cyclization to form the pyrazole ring.

  • Reflux: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.

  • Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for determining the purity of the synthesized compound.

Workflow for HPLC Method Development:

HPLC_Workflow A Column Selection (e.g., C18) B Mobile Phase Selection (e.g., Acetonitrile/Water) A->B C Detector Wavelength Selection (e.g., 254 nm) B->C D Flow Rate Optimization (e.g., 1.0 mL/min) C->D E Gradient/Isocratic Elution D->E F Method Validation (Linearity, Precision, Accuracy) E->F

Caption: Workflow for HPLC method development.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Self-Validating System:

The HPLC method should be validated according to ICH guidelines to ensure its reliability. This includes assessing linearity, precision, accuracy, specificity, and robustness. A well-validated method provides trustworthy data on the purity of the compound.

Conclusion

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest for synthetic and medicinal chemists. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on its chemical structure, predicted properties, and established analytical methodologies for related compounds. The provided protocols offer a starting point for its synthesis and characterization, emphasizing the importance of rigorous analytical validation to ensure data integrity. Further experimental investigation into the properties outlined in this guide will be invaluable for unlocking the full potential of this promising molecule in the development of new chemical entities.

References

Sources

Harnessing 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4) in Targeted Therapeutics: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern structure-based drug design, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated lead optimization. 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4) has emerged as a highly versatile building block, particularly in the development of ATP-competitive protein kinase inhibitors.

The utility of this specific molecule lies in its tripartite structural logic:

  • The 5-Aminopyrazole Core: Acts as an ATP mimetic. The exocyclic 5-amino group and the adjacent pyrazole nitrogen (N2) form a critical bidentate hydrogen-bond donor/acceptor triad with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2) [1].

  • The 3-Cyclobutyl Substituent: Provides an optimal balance of steric bulk and lipophilicity. Compared to smaller cyclopropyl or larger cyclopentyl rings, the cyclobutyl moiety precisely fills the hydrophobic pocket adjacent to the gatekeeper residue without inducing steric clashes, maximizing van der Waals interactions [2].

  • The 1-Phenyl Ring: Projects toward the solvent-exposed region or engages in edge-to-face

    
    -
    
    
    
    stacking with aromatic residues lining the ATP-binding cleft, depending on the specific kinase architecture [3].

Physicochemical Profiling

Understanding the baseline molecular descriptors of CAS 187795-44-4 is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream synthesized derivatives.

PropertyValuePharmacological Relevance
CAS Number 187795-44-4Unique chemical identifier for procurement and IP tracking.
Molecular Formula C13H15N3Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 213.28 g/mol Highly efficient Ligand Efficiency (LE) starting point (Rule of 5 compliant).
Hydrogen Bond Donors 1 (NH2 group)Essential for hinge-region binding in kinase active sites.
Hydrogen Bond Acceptors 2 (Pyrazole nitrogens)Participates in the bidentate hinge-binding triad.
Topological Polar Surface Area (TPSA) ~44.8 ŲExcellent baseline for membrane permeability and blood-brain barrier (BBB) penetration.

Pharmacophore Mapping & Binding Logic

To conceptualize the causality behind selecting this specific building block, we must visualize its spatial orientation within a typical kinase ATP-binding domain.

Pharmacophore A 5-Amino Group (H-bond Donor) Hinge Kinase Hinge Region (e.g., Glu81/Leu83) A->Hinge Donates H-bond B Pyrazole N2 (H-bond Acceptor) B->Hinge Accepts H-bond C 1-Phenyl Ring (Solvent/Pi-Stacking) Pocket Gatekeeper Adjacent Hydrophobic Pocket C->Pocket Edge-to-face Pi interaction D 3-Cyclobutyl Group (Hydrophobic Pocket) D->Pocket Van der Waals / Steric Fill

Fig 1: Pharmacophore mapping of the 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine scaffold.

Synthetic Methodology: Amide Derivatization

The exocyclic amine at the 5-position of the pyrazole ring is sterically hindered by the adjacent 1-phenyl group and exhibits reduced nucleophilicity due to electron delocalization into the pyrazole ring. Therefore, standard amide coupling reagents (e.g., EDC/HOBt) often yield poor conversions. The following self-validating protocol utilizes HATU to overcome these barriers.

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Reagent Preparation: Dissolve 1.0 equivalent of the desired carboxylic acid (R-COOH) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is strictly required to drive the reaction forward with the poorly nucleophilic 5-aminopyrazole.

  • Coupling: Add 1.0 equivalent of 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine. Elevate the reaction temperature to 50°C and stir for 12 hours.

    • Causality: Mild heating provides the kinetic energy necessary to overcome the steric hindrance imposed by the 1-phenyl ring.

  • In-Process Self-Validation: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the starting material mass peak (m/z 214 [M+H]+).

  • Purification: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via preparative reverse-phase HPLC to achieve >95% purity for biological testing.

Experimental Workflow: Cell-Free Kinase Profiling

Once the derivative is synthesized, its inhibitory potency (IC50) must be quantified. The ADP-Glo™ Kinase Assay is the industry standard due to its universal application across different kinase/substrate pairs and its high signal-to-background ratio.

Step-by-Step Protocol: High-Throughput ADP-Glo Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Dilute these stocks 1:10 into the assay buffer.

    • Causality: This two-step dilution ensures a constant 1% DMSO concentration in the final assay well, preventing solvent-induced enzyme denaturation while maintaining compound solubility.

  • Kinase Reaction: In a low-volume 384-well plate, combine 1 nM of the target Kinase (e.g., CDK2/Cyclin E), 10 µM ATP, 0.2 µg/µL substrate peptide, and the diluted inhibitor. Incubate for 60 minutes at 22°C.

  • Assay Self-Validation: Every plate must include a vehicle control (1% DMSO, representing 0% inhibition) and a reference inhibitor control (e.g., 10 µM Staurosporine, representing 100% inhibition). Calculate the Z'-factor; a value > 0.5 validates the assay's statistical robustness.

  • ATP Depletion: Add an equal volume of ADP-Glo Reagent to terminate the kinase reaction. Incubate for 40 minutes at room temperature.

    • Causality: This reagent actively depletes any remaining unreacted ATP. Eliminating background ATP ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase.

  • Signal Generation & Readout: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes and read the luminescence on a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow S1 1. Amide Coupling (187795-44-4 + R-COOH + HATU) S2 2. LC-MS & NMR Validation (Confirm >95% Purity) S1->S2 Purify via Prep-HPLC S2->S2 Self-Validation S3 3. Cell-Free Kinase Profiling (e.g., CDK2/5, p38 MAPK) S2->S3 Serial Dilution (DMSO) S4 4. ADP-Glo Luminescence Assay (Quantify ATP Depletion) S3->S4 Incubate with ATP/Substrate S5 5. IC50 Determination (Non-linear Regression) S4->S5 Luminescence Readout

Fig 2: End-to-end workflow from synthetic derivatization to high-throughput screening.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834. Available at:[Link]

  • Rana, S., Sonawane, Y. A., Taylor, M. A., et al. (2018). "Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy." Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. Available at:[Link]

  • Johnson, S. M., et al. (2015). "SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1." ACS Medicinal Chemistry Letters, 6(10), 1041-1046. Available at:[Link]

Technical Guide: Spectral Characterization of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectral analysis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4). This document is structured to assist analytical chemists and medicinal chemists in the validation, characterization, and quality control of this specific pyrazole scaffold, often utilized as a core intermediate in kinase inhibitor discovery.

Compound Identity & Significance

  • IUPAC Name: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine[1]

  • CAS Number: 187795-44-4[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.28 g/mol [2]

  • Core Scaffold: 5-amino-1-phenylpyrazole

Significance: The 5-amino-pyrazole motif acts as a bioisostere for adenine in ATP-competitive kinase inhibitors. The C3-cyclobutyl group provides specific hydrophobic bulk, often targeting the "gatekeeper" region of protein kinases. Accurate spectral characterization is critical to distinguish this isomer from its regioisomer (5-cyclobutyl-1-phenyl-1H-pyrazol-3-amine), a common byproduct in cyclization reactions.

Synthetic Context & Purity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities.

Synthesis Logic: The compound is typically synthesized via the condensation of 3-cyclobutyl-3-oxopropanenitrile with phenylhydrazine . This Knorr-type cyclization can yield regioisomers depending on pH and solvent conditions, though the 5-amino-1-phenyl isomer is thermodynamically favored under standard acidic reflux.

Visualization: Synthesis & Fragmentation Logic

G Precursor1 3-Cyclobutyl-3-oxopropanenitrile Intermediate Hydrazone Intermediate Precursor1->Intermediate Condensation Precursor2 Phenylhydrazine Precursor2->Intermediate Product 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine (MW 213.28) Intermediate->Product Cyclization (-H2O) Frag1 Fragment: [M-H]- (m/z 212) Product->Frag1 ESI(-) Frag2 Fragment: [M-C4H7]+ (Loss of Cyclobutyl) Product->Frag2 EI/CID

Caption: Synthesis pathway via Knorr condensation and primary Mass Spec fragmentation nodes.

Mass Spectrometry (MS) Analysis

Method: LC-MS (ESI) or GC-MS (EI).

Primary Ionization Characteristics
Ionization ModeSpecies Observedm/z ValueNotes
ESI (+)

214.3 Base peak. Protonation occurs at N2 (pyrazole ring).
ESI (-)

212.3 Observation of amide-like acidity from the amine protons.
EI (70 eV)

213.1 Molecular ion is stable due to aromaticity.
Fragmentation Pattern (CID/EI)
  • Loss of Cyclobutyl (

    
    , -55 Da): 
    
    • Cleavage of the C3-Cyclobutyl bond is a primary pathway.

    • Peak: m/z ~158 (Phenyl-aminopyrazole core).

  • Ring Cleavage (RDA-like):

    • Loss of

      
       or 
      
      
      
      fragments from the pyrazole ring is common in high-energy collisions.
  • Phenyl Cation (

    
    ): 
    
    • Peak: m/z 77. Diagnostic for N-phenyl group.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum confirms the presence of the primary amine and the heteroaromatic system.

Functional GroupWavenumber (

)
IntensityAssignment
Primary Amine (

)
3420, 3310 MediumAsymmetric & Symmetric stretching doublet.
Aromatic C-H 3060 - 3030WeakPhenyl ring C-H stretching.
Aliphatic C-H 2980 - 2850MediumCyclobutyl C-H stretching (distinctive).
C=N / C=C 1620 - 1580StrongPyrazole ring breathing and Phenyl skeletal vibrations.
C-N Stretch 1280 - 1310MediumAryl-amine C-N bond.
N-N Stretch ~960WeakPyrazole N-N characteristic band.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended to prevent amine proton exchange and ensure solubility. 

may cause broadening of the

peak.
H NMR (400 MHz, DMSO- )

The spectrum is characterized by three distinct regions: the aromatic phenyl zone, the diagnostic pyrazole singlet, and the aliphatic cyclobutyl region.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.60 - 7.65 Doublet (d)2HPh-H (Ortho)Protons closest to the pyrazole N1.
7.45 - 7.50 Triplet (t)2HPh-H (Meta)Standard aromatic coupling (

Hz).
7.30 - 7.35 Triplet (t)1HPh-H (Para)
5.45 Singlet (s)1HPyrazole H-4 Diagnostic Peak. Confirms 5-amino regiochemistry. If this shifts >6.0, suspect regioisomer.
5.10 Broad Singlet (br s)2H

Exchangeable with

. Chemical shift is concentration/solvent dependent.
3.35 - 3.45 Quintet (m)1HCyclobutyl CHMethine proton linking the ring to the pyrazole.
2.15 - 2.25 Multiplet2HCyclobutyl


-methylene protons.
1.90 - 2.10 Multiplet2HCyclobutyl


-methylene protons.
1.75 - 1.85 Multiplet2HCyclobutyl


-methylene protons (furthest from ring).
C NMR (100 MHz, DMSO- )
  • Carbonyl-like/Imine Carbons: ~152 ppm (C3, attached to cyclobutyl), ~148 ppm (C5, attached to amine).

  • Aromatic Carbons: ~139 ppm (Ph-ipso), 129 ppm (Ph-meta), 126 ppm (Ph-para), 123 ppm (Ph-ortho).

  • Pyrazole C4: ~90-95 ppm (High field due to electron density from the amine).

  • Cyclobutyl Carbons: ~32 ppm (Methine), ~28 ppm (Methylene), ~18 ppm (Distal methylene).

Visualization: NMR Coupling Logic

NMR cluster_aromatic Aromatic Region (7.3 - 7.6 ppm) cluster_hetero Heteroaromatic (5.4 ppm) cluster_aliphatic Cyclobutyl Region (1.8 - 3.4 ppm) Ph_Ortho Ph-H (Ortho) Doublet H4 Pyrazole H-4 Singlet (Diagnostic) Ph_Ortho->H4 NOE Interaction (Spatial Proximity) Ph_Meta Ph-H (Meta) Triplet Ph_Para Ph-H (Para) Triplet Methine Methine (CH) Quintet Methine->H4 Long Range Coupling (Weak) Methylene Methylenes (CH2) Multiplets

Caption: 1H NMR assignment logic highlighting the diagnostic H-4 singlet and spatial NOE interactions.

Experimental Protocol: Sample Preparation

To ensure the spectral data matches the values above, follow this preparation protocol to minimize solvent effects and aggregation.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) for both NMR and stock solutions. Chloroform (
    
    
    
    ) is acceptable but may cause the amine peak to broaden or shift due to hydrogen bonding variations.
  • Concentration:

    • 1H NMR: Dissolve 5-10 mg of compound in 0.6 mL solvent.

    • 13C NMR: Dissolve 20-30 mg in 0.6 mL solvent.

  • Water Removal: Ensure the sample is dry. Residual water in DMSO appears at 3.33 ppm, which can overlap with the Cyclobutyl methine quintet (3.35-3.45 ppm). Tip: Add a single pellet of activated molecular sieve to the NMR tube if water overlap is critical.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    ) or 39.5 ppm (
    
    
    
    C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758010, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link](Note: Used as closest spectral analog for validation).

  • Aggarwal, R., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Spectral Data. Retrieved from [Link]

Sources

solubility of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Physicochemical Profiling of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Executive Summary

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are ubiquitous pharmacophores. The compound 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) serves as a critical synthetic building block and a representative model for lipophilic, heterocyclic amines[1][2]. As application scientists, we frequently encounter a solvation paradox with such molecules: they possess polar hydrogen-bonding centers juxtaposed against bulky, hydrophobic domains. This technical guide deconstructs the solvation thermodynamics of this compound, providing field-proven, self-validating protocols for determining its solubility across various solvent systems.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, we must first analyze the causality dictated by its molecular architecture (Molecular Weight: 213.28 g/mol , Formula: C13H15N3)[1]:

  • The Cyclobutyl Moiety: This strained, aliphatic ring introduces significant steric bulk and lipophilicity. In aqueous environments, it forces water molecules into highly ordered, entropically unfavorable clathrate structures, drastically reducing aqueous solubility.

  • The N-Phenyl Ring: The aromatic phenyl group facilitates strong

    
     stacking interactions in the solid state. This increases the crystal lattice energy, which a solvent must overcome to dissolve the compound. Furthermore, it restricts solvation by highly polar, protic solvents.
    
  • The Pyrazol-5-amine Core: The primary amine (-NH2) acts as a potent hydrogen bond donor, while the nitrogen atoms within the pyrazole ring act as hydrogen bond acceptors.

Mechanistic Insight: Because of these competing forces, the compound exhibits exceptional solubility in polar aprotic solvents that can disrupt the crystal lattice by accepting hydrogen bonds from the amine, without being repelled by the lipophilic rings. Conversely, it demonstrates poor solubility in purely non-polar aliphatic solvents (like hexane) because they cannot solvate the polar pyrazole core, and poor solubility in water because water cannot solvate the lipophilic rings[3][4].

Quantitative Solubility Matrix

Based on the structural profiling and empirical data from highly substituted N-phenylpyrazolyl-amines, the table below summarizes the expected solubility profile across standard laboratory solvents[3][5].

Solvent SystemDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility RangeApplication Context
DMSO 46.7Strong H-bond acceptance>30 mg/mLPrimary stock solutions, High-Throughput Screening (HTS)
DMF 36.7Strong H-bond acceptance>30 mg/mLChemical synthesis, cross-coupling reactions
Chloroform (CDCl3) 4.8Lipophilic / Van der Waals10 - 20 mg/mLStructural elucidation (NMR spectroscopy)
Methanol 32.7Protic H-bonding5 - 10 mg/mLHPLC mobile phases, recrystallization
Water (pH 7.4) 80.1Highly polar (repels lipophiles)<0.1 mg/mLIn vitro bioassays (requires co-solvents)
Hexane 1.9Non-polar (poor H-bond support)<1 mg/mLNormal-phase chromatography

Experimental Methodologies: Self-Validating Protocols

In drug development, distinguishing between kinetic solubility (how much compound remains in solution after rapid dilution) and thermodynamic solubility (the absolute equilibrium state) is critical. Do not rely on visual inspection alone; the following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the maximum equilibrium concentration of the compound in a given solvent.

  • Supersaturation: Add 5.0 mg of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine powder to a 1.5 mL Eppendorf tube. Add 1.0 mL of the target solvent (e.g., Methanol).

  • Isothermal Equilibration: Place the tube in a thermomixer at 25°C and agitate at 800 RPM for 24 hours.

    • Causality: A 24-hour window ensures the system reaches a true thermodynamic minimum, fully overcoming the kinetic energy barrier of the solid crystal lattice.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Self-Validation Step: Visually confirm the presence of a solid pellet at the bottom. If no pellet is visible, the solution is not saturated; you must add more solid and repeat Step 2.

  • Filtration: Carefully extract 500 μL of the supernatant and pass it through a 0.22 μm PTFE syringe filter to remove sub-micron particulates.

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm).

    • Self-Validation Step: Quantify the peak area against a 5-point standard curve prepared in 100% DMSO. This ensures the detector response is linear and independent of the test solvent's matrix effects.

ThermodynamicWorkflow N1 Solid Compound (CAS 187795-44-4) N2 Solvent Addition (Create Supersaturation) N1->N2 N3 Isothermal Equilibration (24h Shake-Flask, 25°C) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 N5 Supernatant Extraction & PTFE Filtration N4->N5 N6 HPLC-UV Quantification (vs. Standard Curve) N5->N6

Thermodynamic solubility workflow ensuring true equilibrium state and self-validation.

Protocol B: Kinetic Aqueous Solubility via Nephelometry

This protocol mimics the conditions of biological assays where a concentrated DMSO stock is rapidly diluted into an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, create a serial dilution of the DMSO stock, then rapidly dilute with PBS (pH 7.4) so that the final DMSO concentration is uniformly 1% (v/v).

  • Incubation: Incubate the plate at room temperature for 2 hours.

    • Causality: Lipophilic pyrazoles often form metastable supersaturated solutions that slowly nucleate. A 2-hour window allows kinetically trapped colloidal aggregates to form.

  • Nephelometric Readout: Measure light scattering/absorbance at 620 nm using a microplate reader.

    • Self-Validation Step: Include a vehicle control well (1% DMSO in PBS with no compound). The kinetic solubility limit is defined as the highest compound concentration where the optical density (OD) does not exceed the vehicle control baseline by more than 0.05 OD units.

SolvationLogic S1 Solvent Selection Decision Matrix S2 In Vitro Bioassays (Aqueous Media) S1->S2 S3 Structural Analysis (NMR / Synthesis) S1->S3 S4 Primary Stock: DMSO (High H-Bond Acceptance) S2->S4 S6 CDCl3 / Chloroform (Lipophilic Solvation) S3->S6 S5 Buffer Dilution (Monitor Precipitation) S4->S5

Decision matrix for solvent selection based on downstream application needs.

References

  • Guidechem. "3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine 187795-44-4 wiki - Guidechem".
  • Sigma-Aldrich. "3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine | 187795-44-4 - Sigma-Aldrich".
  • MDPI. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI".
  • PLOS One. "Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production".
  • PMC / NIH. "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling".

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazole Derivatives

[1][2]

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold."[1][2] This designation is not merely structural but functional; the pyrazole core possesses an intrinsic ability to serve as a ligand for a diverse array of biological targets, including protein kinases, oxidoreductases, and G-protein-coupled receptors (GPCRs).

For the drug developer, the pyrazole ring offers three critical advantages:

  • Electronic Tunability: The presence of two nitrogen atoms—one pyrrole-like (H-bond donor) and one pyridine-like (H-bond acceptor)—allows for versatile hydrogen bonding interactions within enzyme active sites.

  • Rigid Geometry: The planar 5-membered ring acts as a rigid spacer, orienting substituents (aryl, alkyl, halo) into precise vectors required for high-affinity binding (e.g., the "deep pocket" of COX-2).

  • Metabolic Stability: Compared to other heterocycles like furan or thiophene, pyrazoles are relatively resistant to oxidative metabolism, enhancing the pharmacokinetic (PK) profile of the final drug candidate.

This guide dissects the biological activity of pyrazole derivatives, moving beyond basic observations to the mechanistic causality required for rational drug design.[3][4][2][5][6]

Structural Basis of Bioactivity (SAR)

Understanding the Structure-Activity Relationship (SAR) of the pyrazole ring is the foundation of optimizing potency. The ring is numbered starting from the nitrogen bearing the hydrogen (or substituent) as position 1, moving towards the second nitrogen (position 2).

The Pharmacophore Map
  • N1 Position: Critical for pharmacokinetic properties. Substitution here (e.g., methyl, phenyl) often dictates solubility and metabolic stability. In COX-2 inhibitors, this position frequently hosts a phenyl ring bearing a sulfonamide group.

  • C3 & C5 Positions: These positions are sterically demanding. Bulky aryl groups here often facilitate

    
     stacking interactions with aromatic residues in the binding pocket (e.g., Phenylalanine or Tyrosine gates in kinases).
    
  • C4 Position: The "electronic tuning" site. Electron-withdrawing groups (EWG) like -Cl, -CN, or -NO2 at C4 can modulate the pKa of the pyrazole protons and influence the dipole moment, affecting binding affinity.

Visualization: General SAR Logic

SAR_PyrazolePyrazolePyrazole Core(C3H3N2)N1N1 Position:PK Modulation(Solubility/Metabolism)Pyrazole->N1Regulates BioavailabilityC3_C5C3/C5 Positions:Steric Bulk & Selectivity(Pi-Pi Stacking)Pyrazole->C3_C5Determines Target AffinityC4C4 Position:Electronic Tuning(pKa modulation)Pyrazole->C4Fine-tunes Potency

Figure 1: Strategic substitution points on the pyrazole scaffold for optimizing biological activity.

Therapeutic Domain A: Oncology (Kinase Inhibition)

The most prolific application of pyrazoles today is in oncology, specifically as ATP-competitive kinase inhibitors .

Mechanism of Action

Pyrazole derivatives often act as Type I or Type II kinase inhibitors. The pyridine-like nitrogen (N2) typically forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • Example: In Crizotinib (ALK inhibitor), the pyrazole ring anchors the molecule within the ATP pocket, allowing the appended piperidine and halogenated phenyl rings to explore the hydrophobic regions, locking the kinase in an inactive conformation.

  • Key Pathway: Inhibition of the JAK-STAT pathway (e.g., Ruxolitinib ) or the VEGF pathway prevents downstream signaling cascades responsible for tumor angiogenesis and proliferation.

Experimental Protocol: Kinase Inhibition & Cell Viability

Standardized workflow for validating anticancer potential.

Protocol: MTT Cell Viability Assay (Optimized)

  • Objective: Determine IC50 of pyrazole derivatives against cancer cell lines (e.g., MCF-7, HepG2, A549).

  • Expert Insight: The MTT assay measures metabolic activity, not just cell count. Compounds affecting mitochondrial function may give false positives. Always cross-validate with a DNA-based assay (e.g., BrdU) for lead compounds.

Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1

    
    M to 100 
    
    
    M). Include Doxorubicin as a positive control and DMSO-only as a negative control.
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS). Incubate for 4h. Note: Protect from light.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Quantification: Read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC50.
    

Therapeutic Domain B: Inflammation (COX-2 Selectivity)[4]

The development of Celecoxib revolutionized anti-inflammatory therapy by proving that pyrazoles could selectively inhibit Cyclooxygenase-2 (COX-2) without affecting the gastroprotective COX-1.

Structural Logic of Selectivity

COX-2 possesses a secondary "side pocket" that is absent in COX-1. This pocket is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • The Pyrazole Solution: A rigid 1,5-diarylpyrazole scaffold orients a polar sulfonamide (

    
    ) or sulfonyl group into this side pocket, forming hydrogen bonds with Arg513 . This interaction is sterically impossible in COX-1, granting high selectivity.
    
Visualization: COX-2 Inhibition Pathway

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2 EnzymeCOX1COX-1 (Constitutive)GI Protection / PlateletsAA->COX1COX2COX-2 (Inducible)Inflammation / PainAA->COX2ProstaglandinsProstaglandins (PGE2)COX1->ProstaglandinsHomeostasisCOX2->ProstaglandinsInflammatory ResponsePyrazolePyrazole Inhibitor(e.g., Celecoxib)Pyrazole->COX2Selective Inhibition(Arg513 Binding)

Figure 2: Mechanism of selective COX-2 inhibition by pyrazole derivatives blocking the inflammatory cascade.[7]

Synthetic Methodologies

To access these biologically active derivatives, robust synthetic routes are required.

The Knorr Pyrazole Synthesis (Classic)

The condensation of 1,3-dicarbonyl compounds with hydrazines.

  • Reaction:

    
    -diketone + Hydrazine 
    
    
    Pyrazole +
    
    
    .
  • Regioselectivity: Often produces a mixture of regioisomers (1,3- vs 1,5-substituted) if the diketone is unsymmetrical. This is a critical purification challenge in drug development.

Modern "Green" Approaches
  • Microwave-Assisted Synthesis: Drastically reduces reaction times (from hours to minutes) and improves yield by superheating the solvent/reactants efficiently.

  • One-Pot Multicomponent Reactions (MCR): Combining aldehyde, malononitrile, and hydrazine in a single vessel to form fused pyrazoles (e.g., pyranopyrazoles) without isolating intermediates.

Visualization: Synthetic Workflow

SynthesisReactants1,3-Dicarbonyl+ HydrazineIntermediateHydrazoneIntermediateReactants->IntermediateCondensationCyclizationCyclization(- H2O)Intermediate->CyclizationAcid/Base Cat.ProductPyrazoleDerivativeCyclization->ProductAromatization

Figure 3: The fundamental Knorr Pyrazole Synthesis pathway.

Data Summary: FDA-Approved Pyrazole Drugs[4][8][9][10][11][12][13]

The following table highlights the versatility of the pyrazole pharmacophore in approved therapeutics.

Drug NamePrimary TargetIndicationKey Structural Feature
Celecoxib COX-2Arthritis, Pain1,5-Diarylpyrazole with sulfonamide
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazolo[4,3-d]pyrimidine core
Crizotinib ALK / ROS1NSCLC (Lung Cancer)3-substituted pyrazole acting as hinge binder
Sildenafil PDE5Erectile DysfunctionPyrazolo[4,3-d]pyrimidin-7-one
Axitinib VEGFR-1/2/3Renal Cell CarcinomaIndazole (Benzopyrazole) derivative
Lencapavir HIV-1 CapsidHIV InfectionHighly substituted pyrazole acting on capsid protein

References

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry.

  • Karthik, C.S. et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[3][4][5][6][8] PMC.

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives.

  • RSC Advances. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques.

  • FDA.gov. Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (Verified for drug approvals).

known analogs and derivatives of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis & Derivatization Guide for Medicinal Chemistry

Executive Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) represents a specialized subclass of the 5-aminopyrazole "privileged structure" family. While often overshadowed by its 3-methyl or 3-tert-butyl analogs, the 3-cyclobutyl variant offers a unique physicochemical profile. The cyclobutyl moiety provides a specific balance of lipophilicity and steric bulk (


) without the metabolic liability of linear alkyl chains or the rotational rigidity of planar aromatics.

This guide details the synthesis, structural analogs, and derivative potential of this scaffold, specifically targeting its application in kinase inhibitor design (p38 MAPK, B-Raf) and GPCR ligand discovery .

Chemical Identity & Properties

  • IUPAC Name: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

  • CAS Number: 187795-44-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.28 g/mol

  • Key Pharmacophore: The 5-amino-1-phenylpyrazole core serves as a bidentate hydrogen bond donor/acceptor motif, often mimicking the adenine ring of ATP in kinase active sites.

PropertyValueSignificance
cLogP ~3.1Moderate lipophilicity; suitable for CNS penetration and cell permeability.
H-Bond Donors 2 (Primary Amine)Critical for Hinge Region binding in kinases (e.g., Glu/Met residues).
H-Bond Acceptors 2 (Pyrazole N2, Amine N)Facilitates interaction with solvent or specific receptor residues.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Synthesis & Manufacturing

The synthesis of 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine follows a regioselective condensation strategy. The critical step is the reaction of a


-ketonitrile with phenylhydrazine.
Retrosynthetic Pathway

The construction relies on the Knorr Pyrazole Synthesis variant:

  • Precursor Formation: Cyclobutanecarbonyl chloride reacts with cyanoacetate to form 3-cyclobutyl-3-oxopropanenitrile .

  • Cyclization: Condensation with phenylhydrazine.[2]

Detailed Protocol (Lab Scale)

Note: This protocol is adapted from standard procedures for 3-substituted-5-aminopyrazoles.

Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

  • Reagents: Ethyl cyanoacetate (1.0 eq), Magnesium ethoxide (1.2 eq), Cyclobutanecarbonyl chloride (1.0 eq).

  • Procedure: Suspend

    
     in dry THF. Add ethyl cyanoacetate dropwise at 0°C. Stir for 30 min. Add acid chloride dropwise. Reflux for 3 hours. Acidify with 10% HCl. Extract with EtOAc.[2]
    
  • Yield: typically 75-85% (oil).

Step 2: Cyclization to Pyrazole Core

  • Reagents: 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (solvent), catalytic HCl or AcOH.

  • Procedure: Dissolve nitrile in EtOH. Add phenylhydrazine.[2] Reflux for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Hexane.

  • Regioselectivity: The reaction favors the 5-amine isomer (over the 3-amine) due to the initial attack of the hydrazine terminal nitrogen on the ketone carbonyl, followed by cyclization onto the nitrile.

Synthesis Start1 Cyclobutanecarbonyl Chloride Inter 3-Cyclobutyl-3- oxopropanenitrile Start1->Inter Mg(OEt)2, THF Reflux Start2 Ethyl Cyanoacetate Start2->Inter Product 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine Inter->Product EtOH, Reflux - H2O Reagent Phenylhydrazine Reagent->Product

Figure 1: Synthetic route for the 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine scaffold.

Analogs & Derivatives: SAR Landscape

The utility of this scaffold lies in its derivatization. Modifications are typically categorized by position: N1 (Phenyl), C3 (Cyclobutyl), C4 (H), and C5 (Amine).

C3-Analogs (Alkyl/Cycloalkyl Variations)

Changing the cyclobutyl group alters the hydrophobic interaction within the binding pocket (e.g., the hydrophobic "back pocket" in p38 MAPK).

  • 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine: Reduced steric bulk. Often used to lower lipophilicity (cLogP ~2.6). Known for higher metabolic stability in some microsomal assays.

  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: A classic bioisostere. The t-butyl group is rigid and spherical, often providing tighter binding in hydrophobic pockets but lower solubility.

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine: The minimal scaffold. Often used as a negative control in SAR studies due to insufficient hydrophobic filling.

N1-Analogs (Aryl Substitutions)

The phenyl ring at N1 is the primary driver of electronic properties and metabolic clearance.

  • 2,6-Dichloro derivatives: Common in agrochemistry (e.g., Fipronil-like) to block metabolism and lock conformation.

  • 4-Fluoro/Methoxy derivatives: Used to tune electron density of the pyrazole ring, affecting the pKa of the 5-amine.

Functional Derivatives (The "Warheads")

The 5-amino group is rarely the final endpoint; it is the handle for attachment.

A. Amide/Urea Linkages (Kinase Inhibitors)

Reacting the 5-amine with isocyanates or acid chlorides creates urea/amide linkers, a hallmark of Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Protocol: React scaffold with aryl isocyanate in DCM/Pyridine to form 1-phenyl-3-cyclobutyl-5-ureidopyrazoles .

  • Target: These derivatives target the DFG-out conformation of kinases.

B. C4-Halogenation (Suzuki Coupling Precursors)

The C4 position is highly nucleophilic.

  • Reaction: Electrophilic halogenation using NIS (N-iodosuccinimide) or NBS.

  • Product: 4-Iodo-3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine .

  • Utility: This intermediate allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce a second aryl ring, creating a "bi-aryl" system common in CDK inhibitors.

Derivatives Core 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine Amide Amide/Urea Derivatives (Kinase Hinge Binders) Core->Amide R-NCO or R-COCl Halo 4-Iodo-Intermediate (Suzuki Coupling Handle) Core->Halo NIS/NBS (Electrophilic Subst.) Azo Azo-Dyes (Colorimetric Sensors) Core->Azo Diazonium Salts Kinase p38 MAPK / B-Raf Inhibitors Amide->Kinase GPCR CB1/CB2 Receptor Ligands Amide->GPCR Halo->Kinase

Figure 2: Functionalization pathways and therapeutic targets for the scaffold.

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness, the following purity check is mandatory before using this scaffold in library synthesis.

Protocol: Purity Verification via 1H NMR (DMSO-d6)

  • Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6.

  • Key Diagnostics:

    • 
       5.1–5.4 ppm (s, 2H):  Characteristic broad singlet for the 
      
      
      
      group. Disappearance/shift indicates acetylation.
    • 
       5.5–5.8 ppm (s, 1H):  Sharp singlet for the C4-H  proton. Loss indicates C4-substitution.
      
    • 
       1.8–2.4 ppm (m, 6H) & 3.3–3.5 ppm (m, 1H):  Multiplets for the Cyclobutyl  ring.
      
  • Validation: If the integral of the C4-H proton is < 0.95 relative to the phenyl protons, the scaffold has likely degraded or reacted.

References

  • Synthesis of 5-aminopyrazoles

    • Beilstein J. Org. Chem. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Available at: [Link]

  • Kinase Inhibitor Scaffolds

    • Frontiers in Pharmacology. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs." Available at: [Link]

  • Cyclobutyl Reagents

    • PubChem Compound Summary for CID 13861115 (3-Cyclobutyl-3-oxopropanenitrile). Available at: [Link]

  • General Pyrazole Chemistry: European Journal of Medicinal Chemistry. "Pyrazole derivatives as potential anti-inflammatory agents." (General reference for 1-phenyl-5-amine SAR).

Sources

Theoretical and Computational Studies of Pyrazole Ring Systems: A Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and presence in numerous clinically successful drugs.[1][2][3] As the pursuit of novel therapeutics becomes increasingly complex, computational and theoretical methods have emerged as indispensable tools for accelerating the discovery and optimization of pyrazole-based compounds.[4] This guide provides a comprehensive exploration of the key computational methodologies employed to investigate pyrazole ring systems. We will delve into the foundational principles of quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, moving beyond a mere listing of steps to explain the causality behind methodological choices. This content is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage these powerful techniques for rational drug design.

Part 1: Foundational Theoretical Principles

The effective application of computational chemistry in drug discovery hinges on a solid understanding of the underlying theoretical principles. This section dissects the core methodologies used to probe the pyrazole scaffold at an atomic level, providing not just the 'how' but the critical 'why' behind each approach.

Quantum Chemical Calculations: Unveiling Electronic Landscapes

Quantum chemical methods, particularly Density Functional Theory (DFT), are paramount for investigating the intrinsic electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives.[1][4] These ab initio methods solve approximations of the Schrödinger equation to provide a fundamental understanding of a molecule's behavior.

Causality of Application: Why use DFT for pyrazoles? The pyrazole ring's aromaticity, susceptibility to tautomerism, and multiple sites for substitution make its electronic properties complex.[5][6] DFT allows us to precisely calculate electron distribution, orbital energies (HOMO/LUMO), and molecular electrostatic potential (MEP), which are critical for predicting reactivity, stability, and intermolecular interactions.[1][7][8] For instance, understanding the tautomeric equilibrium between 1H- and 2H-pyrazoles is crucial as it dictates the molecule's hydrogen bonding capabilities and, consequently, its binding mode to a biological target.[9][10][11] DFT calculations can accurately predict the relative stability of these tautomers under different environmental conditions.[6][10]

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Structure Preparation: Draw the 2D structure of the pyrazole derivative (e.g., 3,5-dimethylpyrazole) using a chemical drawing tool like ChemDraw or MarvinSketch. Convert it to a 3D structure.

  • Input File Generation: Use a computational chemistry software package (e.g., Gaussian, ORCA, Spartan) to generate an input file.

  • Method Selection:

    • Specify the level of theory. The B3LYP functional is a widely used and well-validated choice for organic molecules.[9][11]

    • Select a basis set. The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for systems of this size.[6][11]

  • Calculation Type:

    • Define the job type as Opt (Geometry Optimization) followed by Freq (Frequency calculation). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Request additional properties like Pop=NBO for Natural Bond Orbital analysis and IOP(6/33=2) for HOMO/LUMO visualization.[8][12]

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis:

    • Visualize the optimized 3D structure and confirm it represents a local minimum.

    • Analyze the output file to extract total energy, dipole moment, and orbital energies (HOMO/LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[5]

    • Generate and visualize the Molecular Electrostatic Potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Visualization: DFT Calculation Workflow

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Mol_2D 2D Structure Drawing Mol_3D 3D Structure Generation Mol_2D->Mol_3D Input_File Input File Setup (Method: B3LYP) (Basis Set: 6-311++G(d,p)) Mol_3D->Input_File Run_Calc Run Optimization & Frequency Calculation Input_File->Run_Calc Verify_Min Verify True Minimum (No Imaginary Frequencies) Run_Calc->Verify_Min Extract_Data Extract Properties (Energy, HOMO/LUMO, MEP) Verify_Min->Extract_Data Visualize Visualize Orbitals & MEP Surface Extract_Data->Visualize

Caption: A typical workflow for DFT calculations on pyrazole derivatives.

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand (e.g., a pyrazole derivative) to a macromolecular target, typically a protein.[1] It is a cornerstone of structure-based drug design, enabling virtual screening of large compound libraries and providing insights into the structural basis of inhibition.[3][13]

Causality of Application: Why use docking for pyrazoles? The pyrazole ring is a masterful "hinge-binder," capable of forming critical hydrogen bonds with the backbone of protein kinases, a common target class for these compounds.[3][14] Docking simulations allow us to visualize and score these interactions, explaining why certain substitution patterns on the pyrazole ring lead to higher potency.[15] This predictive power guides medicinal chemists in prioritizing which novel pyrazole derivatives to synthesize, saving significant time and resources.[16]

Experimental Protocol: Molecular Docking of a Pyrazole Inhibitor

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., VEGFR2, PDB ID: 4ASD) from the Protein Data Bank (PDB).[13]

    • Using software like AutoDockTools, Schrödinger Maestro, or MOE, remove water molecules, co-crystallized ligands, and any non-essential protein chains.[1]

    • Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., using the AMBER force field).

    • Identify the binding site (active site) based on the location of the co-crystallized ligand or through literature knowledge. Define a grid box that encompasses this entire site.[1]

  • Ligand Preparation:

    • Generate a 3D conformer of the pyrazole ligand.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).[1]

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[1]

  • Docking Simulation:

    • Execute the docking calculation using software like AutoDock Vina, Glide, or GOLD.[1]

    • The software will systematically sample different conformations and orientations of the ligand within the defined grid box.

    • It will score each "pose" based on a scoring function that estimates the binding free energy.

  • Analysis and Validation:

    • Analyze the top-scoring poses. The pose with the lowest binding energy is typically considered the most probable binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts.[13][17]

    • (Self-Validation) If a co-crystallized ligand was present, re-dock it into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å to validate the docking protocol.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB File Clean Clean Structure (Remove Water, etc.) PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Grid Define Binding Site (Grid Box) Hydrogens->Grid Dock Perform Docking (e.g., AutoDock Vina) Grid->Dock Ligand_3D Generate 3D Conformer Minimize Energy Minimization Ligand_3D->Minimize Charges Assign Charges & Rotatable Bonds Minimize->Charges Charges->Dock Analyze Analyze Poses & Interactions Dock->Analyze

Caption: Standard workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of atoms and molecules over time, providing a more realistic view of the pyrazole-protein complex.[4][18]

Causality of Application: Why use MD after docking? A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations are crucial for validating the stability of the predicted binding mode.[19] By tracking the ligand's position (RMSD) and fluctuations (RMSF) over nanoseconds, we can assess whether it remains securely in the binding pocket.[18][20] This step provides a higher level of confidence in our structure-based design hypotheses before committing to costly synthesis.

Experimental Protocol: MD Simulation of a Pyrazole-Protein Complex

  • System Setup:

    • Start with the best-docked pose of the pyrazole-protein complex from the previous step.

    • Use software like GROMACS or AMBER to solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Parameterization:

    • Assign force field parameters to the protein (e.g., Amber99sb) and the ligand (e.g., GAFF - General Amber Force Field). Ligand parameterization often requires generating specific charges using quantum calculations (e.g., RESP charges).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

    • Release the restraints in a stepwise manner to allow the entire system to equilibrate.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 ns) without any restraints.[18] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their starting positions. A stable RMSD for the ligand indicates it is not diffusing out of the binding pocket.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.

    • Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[21] It is a ligand-based design method, particularly useful when the 3D structure of the biological target is unknown.

Causality of Application: Why use QSAR for pyrazoles? When a series of pyrazole analogues have been synthesized and tested, QSAR can identify the key physicochemical properties (descriptors) that govern their activity.[22][23] These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or lipophilic (e.g., logP). The resulting QSAR model can then be used to predict the activity of virtual, not-yet-synthesized pyrazole derivatives, allowing for the in silico screening and prioritization of the most promising candidates for synthesis.[21][24]

Experimental Protocol: Developing a 2D-QSAR Model

  • Data Collection:

    • Compile a dataset of pyrazole derivatives with their corresponding measured biological activity (e.g., IC50 or GI50 values).[1] The data should span a wide range of activity and structural diversity.

    • Convert biological activity to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like RDKit, PaDEL-Descriptor, or MOE.[22] These can include topological, constitutional, and physicochemical descriptors.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically ~80%) and a test set (~20%). The training set is used to build the model, while the test set is used to validate its predictive power on "unseen" data.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable).[21][22]

  • Model Validation:

    • Assess the statistical quality of the model using parameters like the coefficient of determination (R²) for the training set.

    • Perform internal validation using leave-one-out cross-validation (Q²). A high Q² (e.g., > 0.6) indicates the model is robust.[22]

    • Perform external validation by using the trained model to predict the activity of the test set compounds and calculating the predictive R² (R²_pred).[23]

  • Interpretation and Application:

    • Analyze the descriptors included in the final model to understand which molecular properties are most important for activity.

    • Use the validated model to predict the activity of a virtual library of new pyrazole derivatives.

Part 2: Applications and Case Studies

This section transitions from theory to practice, showcasing how the computational methodologies described are applied to solve real-world challenges in the study of pyrazole systems.

Structure-Based Design of Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives are prolific as kinase inhibitors, often targeting the ATP-binding site. Computational studies have been instrumental in designing potent and selective inhibitors for various kinases.

Case Study: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy. Docking studies on novel pyrazole derivatives revealed their ability to bind effectively within the VEGFR-2 active site.[15] Analysis of the docked poses showed that the pyrazole scaffold forms crucial hydrogen bonds with hinge region residues, while substituents on the ring explore adjacent hydrophobic pockets, explaining the structure-activity relationship observed experimentally.[15]

Table 1: Computational and Experimental Data for Selected Pyrazole-Based Inhibitors

Compound IDTarget KinaseDocking Score (kcal/mol)Predicted Activity (pIC50)Experimental Activity (IC50)Reference
Compound 3i VEGFR-2--8.93 nM[15]
Compound 3a VEGFR-2--38.28 nM[15]
Compound 1 HIV-1 RT-13.06--[13]
Compound 6h EGFR--1.66 µM[14]
Compound 6j EGFR--1.9 µM[14]
Compound 11f Mtb CYP121A1--MIC90: 10.07 µM[25]

Note: Direct comparison of docking scores across different studies/software is not always feasible. The table illustrates representative data found in the literature.

Predicting Activity and Guiding Synthesis with QSAR

QSAR models provide a powerful avenue for optimizing lead compounds. By identifying the key molecular features that drive biological activity, these models can guide synthetic efforts toward more potent molecules.

Case Study: Hypoglycemic Pyrazole Derivatives A study on pyrazole derivatives as potential agents to lower blood sugar utilized QSAR modeling to great effect.[21][22] After calculating molecular descriptors for a series of known compounds, models were built using Multiple Linear Regression (MLR) and Random Forest. The models successfully identified critical structural features that enhance hypoglycemic activity.[22]

Table 2: Representative QSAR Model Validation Statistics

Model TypeTarget ActivityR² (Training)Q² (Cross-validation)R² (Test Set)Reference
Random Forest Hypoglycemic0.900.85-[22]
MLR Hypoglycemic0.820.80-[22]
CoMSIA EGFR Inhibition0.8510.740-[26]
MLR HT-29 Antiproliferative0.93950.87440.9488[23]

These high statistical values indicate that the developed models are robust and have strong predictive power, making them reliable tools for designing new compounds with potentially improved activity.[22][23]

Part 3: The Integrated Computational Workflow

In modern drug discovery, these computational techniques are not used in isolation. Instead, they form a synergistic pipeline that guides the entire process, from initial idea to a potential clinical candidate.

A Synergistic Approach: The process often begins with virtual screening using molecular docking to identify initial "hits" from large compound libraries.[1] The most promising hits are then subjected to more rigorous MD simulations to confirm the stability of their binding modes.[18] Concurrently, if a dataset of active analogues exists, a QSAR model can be developed to suggest modifications that are likely to improve potency.[24] DFT calculations are used throughout the process to accurately parameterize ligands for MD simulations, understand subtle electronic effects, and rationalize observed reactivity or binding preferences.[7] This integrated approach maximizes the efficiency of the drug discovery process.[2]

Visualization: Integrated Drug Discovery Workflow for Pyrazole Derivatives

Integrated_Workflow cluster_start Target Identification & Hit Finding cluster_opt Hit-to-Lead Optimization cluster_end Lead Candidate Target Identify Protein Target V_Screen Virtual Screening (Docking) Target->V_Screen MD_Sim MD Simulation (Validate Stability) V_Screen->MD_Sim QSAR QSAR Modeling (Guide SAR) V_Screen->QSAR Synthesis Synthesize Prioritized Analogs MD_Sim->Synthesis QSAR->Synthesis DFT_Calc DFT Calculations (Parameterize & Explain) DFT_Calc->MD_Sim Parameters DFT_Calc->QSAR Descriptors Bio_Assay Biological Testing Synthesis->Bio_Assay Bio_Assay->QSAR New Data Lead_Opt Further Lead Optimization Bio_Assay->Lead_Opt

Caption: An integrated computational and experimental drug discovery workflow.

Conclusion

Theoretical and computational studies are integral to the modern research and development of pyrazole derivatives.[1] The methodologies outlined in this guide—from quantum chemical calculations that probe electronic structure to integrated workflows that guide drug discovery—provide a powerful framework for understanding molecular properties, predicting biological activities, and steering synthetic efforts toward novel and more effective compounds. By embracing these in silico techniques, researchers can navigate the complexities of medicinal chemistry with greater speed, efficiency, and insight, ultimately accelerating the journey from a pyrazole scaffold to a life-saving therapeutic.

References

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  • Sciforum. (n.d.). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024, December 23). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. Retrieved from [Link]

  • GJBE Global Academia. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. Retrieved from [Link]

  • PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Retrieved from [Link]

  • College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. Retrieved from [Link]

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and theoretical study of a new family of pyrazole derivative. ResearchGate. Retrieved from [Link]

  • (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • Chemical Methodologies. (2025, January 14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. Retrieved from [Link]

  • PMC. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • European Journal of Chemistry. (2022, September 15). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism | Request PDF. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed. Retrieved from [Link]

  • Taylor & Francis. (2022, December 5). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis. Retrieved from [Link]

  • PubMed. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved from [Link]

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  • PubMed. (2024, June 19). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. Retrieved from [Link]

  • (2019, July 19). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Retrieved from [Link]

  • (2025, June 27). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2020, March 31). (PDF) Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... ResearchGate. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular interactions of the pyrazole derivatives with the active site of protein. ResearchGate. Retrieved from [Link]

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Safety and Handling Guidelines for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) is a synthetic pyrazole derivative frequently utilized as a critical building block in pharmaceutical research, particularly in the development of kinase inhibitors and central nervous system (CNS) modulators. Due to its specific functional groups—a primary amine, a lipophilic cyclobutyl ring, and a phenyl ring—the compound presents unique physicochemical properties and handling risks. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental preparation of this compound, ensuring compliance with the Globally Harmonized System (GHS) and OSHA Hazard Communication Standards.

Physicochemical Profile and Hazard Identification

To design an effective safety protocol, one must first understand the intrinsic properties of the molecule. The lipophilicity imparted by the cyclobutyl and phenyl groups increases the potential for dermal absorption, while the primary amine can act as a localized irritant.

Quantitative Data Summary
Property / Hazard ParameterSpecification / Classification
Chemical Name 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
CAS Number 187795-44-4
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Physical State Solid (Powder)
Storage Temperature Room Temperature (RT)
Signal Word Warning
GHS Pictogram GHS07 (Exclamation mark)
GHS Hazard and Precautionary Statements

According to safety data sheets provided by chemical suppliers, the compound is classified under several critical hazard categories[1]:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

The associated precautionary codes (e.g., P261, P280, P305+P351+P338) mandate strict avoidance of dust inhalation and the use of comprehensive personal protective equipment (PPE)[1]. These classifications align with the OSHA Hazard Communication Standard (29 CFR 1910.1200), which requires employers to evaluate chemical hazards and communicate them via standardized labels and safety data sheets (SDS) to ensure downstream occupational safety[2].

Mechanistic Toxicology & Exposure Causality

In drug development, understanding why a compound is hazardous is as critical as knowing that it is hazardous.

  • Respiratory Irritation (H335) : As a finely milled powder, 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine can easily become airborne. Inhalation of these micro-particles leads to deposition in the upper respiratory tract. The primary amine group (

    
    ) is weakly basic; upon contact with the mucosal lining, it can disrupt local pH homeostasis, triggering localized inflammation and the coughing reflex.
    
  • Dermal and Ocular Toxicity (H315, H319) : The combination of the lipophilic cyclobutyl and phenyl moieties allows the molecule to partition effectively into the lipid bilayers of the stratum corneum and the corneal epithelium. Once embedded, the nucleophilic amine group can interact with membrane proteins, leading to protein denaturation and the subsequent release of pro-inflammatory cytokines, manifesting as erythema (skin) or severe conjunctival irritation (eyes).

Self-Validating Laboratory Safety Protocols

A self-validating protocol is one where the failure of one step prevents the execution of the next, or immediately alerts the operator to the breach.

Engineering Controls
  • Primary Containment : All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Static Elimination : Because the compound is a powder, static charge can cause aerosolization during weighing. An anti-static bar or zero-ion gun must be used on the balance and spatulas prior to opening the reagent bottle.

Step-by-Step Methodology: Safe Solution Preparation

When preparing stock solutions (e.g., in DMSO or Ethanol) for in vitro assays, follow this strict causality-driven workflow:

  • Step 1: PPE Verification. Don a disposable laboratory coat, nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), and safety goggles. Causality: Double-gloving ensures that if the outer glove is contaminated by the permeating solvent (DMSO rapidly carries solutes through elastomers), it can be discarded without compromising the skin barrier.

  • Step 2: Tare and Transfer. Place a pre-tared, anti-static treated amber glass vial on the analytical balance inside the fume hood. Carefully transfer the required mass of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

  • Step 3: Solvent Addition. Add the organic solvent (e.g., anhydrous DMSO) directly to the vial while still inside the fume hood. Causality: Wetting the powder immediately eliminates the inhalation hazard (H335) associated with airborne dust.

  • Step 4: Dissolution. Seal the vial with a PTFE-lined cap. Vortex for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature until the solution is optically clear.

  • Step 5: Aliquoting and Storage. Aliquot the stock solution into single-use microcentrifuge tubes. Purge the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the primary amine. Store at Room Temperature (or -20°C for long-term stability, depending on the solvent used)[1].

Experimental Workflow Visualization

The following diagram illustrates the logical progression and safety checkpoints for preparing a stock solution of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

G A 1. PPE & Fume Hood Setup (Double Nitrile Gloves, Goggles) B 2. Anti-Static Weighing (CAS: 187795-44-4 Powder) A->B Verify airflow >100 fpm C 3. Direct Solvent Addition (e.g., DMSO to wet powder) B->C Minimize dust aerosolization D 4. Vortexing & Sonication (Ensure PTFE Seal) C->D Eliminate inhalation risk E 5. Inert Gas Purging (Argon/Nitrogen Headspace) D->E Prevent oxidation of amine F 6. Safe Storage & Disposal (GHS07 Compliant Waste) E->F Store at RT / Dispose tips

Self-validating workflow for the safe handling and solution preparation of CAS 187795-44-4.

Emergency Response and Spill Management

Despite rigorous protocols, accidental exposure or spills may occur. The response must be immediate and mechanistically sound.

  • Dry Powder Spill : Do not sweep. Sweeping aerosolizes the H335-classified powder. Instead, cover the spill with damp absorbent paper (using water or a mild surfactant) to trap the particles, then carefully scoop the material into a hazardous waste container.

  • Solution Spill (e.g., in DMSO) : DMSO significantly accelerates dermal absorption. If a solution spill occurs, immediately evacuate the immediate area. Personnel must wear heavy-duty butyl rubber gloves (nitrile is rapidly degraded by DMSO) to absorb the spill with inert binding materials (e.g., vermiculite or sand).

  • Dermal Exposure : If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will artificially increase the dermal penetration of the lipophilic cyclobutyl-phenyl moieties.

By adhering to these E-E-A-T grounded protocols, laboratories can safely leverage the chemical utility of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine while maintaining absolute compliance with occupational safety standards.

References

  • Occupational Safety and Health Administration (OSHA) . "Hazard Communication - Overview." United States Department of Labor, [Link].

Sources

Strategic Sourcing and Synthetic Utility of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

The development of targeted therapeutics, particularly in the realm of oncology and central nervous system (CNS) disorders, relies heavily on modular, privileged scaffolds. 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) has emerged as a highly versatile building block in modern medicinal chemistry[1]. The pyrazole-5-amine core is a recognized pharmacophore that frequently serves as a precursor to fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are prominent structural motifs in Tropomyosin Receptor Kinase (Trk), BRAF, and CDK inhibitors[2][3].

From a structural perspective, the C3-cyclobutyl moiety provides a unique, rigid lipophilic pocket-filling group. It enhances target binding affinity via hydrophobic interactions without disproportionately increasing the topological polar surface area (TPSA). Concurrently, the N1-phenyl group restricts the conformational flexibility of the pyrazole ring, pre-organizing the molecule for optimal hydrogen-bonding interactions within the ATP-binding cleft of target kinases[3].

Physicochemical Profiling & Commercial Supplier Landscape

Before integrating this building block into a high-throughput screening (HTS) library or a lead optimization campaign, it is critical to evaluate its physicochemical properties and secure a reliable commercial supply chain. The compound is commercially available through several major chemical vendors, ensuring scalability from milligram-scale discovery to kilogram-scale process chemistry.

Table 1: Physicochemical Properties and Supplier Data

Property / MetricValue / Details
Chemical Name 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
CAS Number 187795-44-4[1]
Molecular Formula C13H15N3[4]
Molecular Weight 213.28 g/mol [5]
Key Suppliers Sigma-Aldrich, Oakwood Chemical[4], eMolecules[6]
Typical Purity >95% (LC-MS/NMR validated)[7]
Physical Form Powder / Solid

Strategic Sourcing Considerations: When selecting a supplier, researchers must balance cost, lead time, and analytical rigor. Sigma-Aldrich (often sourcing via Enamine) provides rigorous quality control, including 1H-NMR and LC-MS spectra, which is critical for avoiding downstream catalytic poisoning during cross-coupling reactions. Oakwood Chemical and eMolecules offer highly competitive pricing and robust logistics for scale-up operations[4][6].

Mechanistic Utility and Scaffold Generation

As an Application Scientist, I frequently leverage the differential reactivity of the pyrazole-5-amine core. The exocyclic amine at the C5 position is a competent nucleophile; however, its reactivity is subtly attenuated by the electron-withdrawing nature of the adjacent N1-phenyl group and the inherent aromaticity of the pyrazole ring.

This electronic attenuation necessitates the use of highly efficient coupling reagents (e.g., HATU) for amide bond formation. Alternatively, the dual nucleophilicity of the pyrazole system (the C5-amine and the C4-carbon) makes it an ideal substrate for cyclocondensation reactions with β-diketones or enaminonitriles to yield highly substituted pyrazolo[1,5-a]pyrimidines[2].

SyntheticPathways A 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine (Core Scaffold) B Amide Coupling (HATU/DIPEA) A->B Electrophile: R-COOH C Cyclocondensation (Acid Catalyzed) A->C Electrophile: β-diketone D Linear Amides (Kinase Inhibitors) B->D High Yield E Pyrazolo[1,5-a]pyrimidines (Fused Heterocycles) C->E Regioselective

Synthetic pathways utilizing 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Protocol 1: HATU-Mediated Amide Coupling (Linear Scaffold Generation)

Causality & Rationale: Standard coupling agents like EDC/HOBt often result in sluggish kinetics and low yields when reacting with pyrazole-5-amines due to their reduced nucleophilicity. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, rapidly driving the acylation forward. DIPEA is used as a non-nucleophilic base to ensure the carboxylic acid is fully deprotonated and to neutralize the acidic byproducts.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)[1] to the reaction mixture. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • In-Process Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN, and inject into the LC-MS. Validation Checkpoint: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material mass (m/z 214.1 [M+H]+) and the appearance of the target product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aqueous) to remove residual DMF, followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

Causality & Rationale: The synthesis of fused pyrazolo[1,5-a]pyrimidines requires an electrophilic bis-carbonyl (or equivalent) to react with the C5-amine and the N2/C4 position of the pyrazole. Acid catalysis (e.g., glacial acetic acid) is employed to enhance the electrophilicity of the carbonyl carbons, facilitating the initial Schiff base formation and subsequent cyclization[2].

Step-by-Step Methodology:

  • Reaction Setup: Combine 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) and a substituted β-diketone (1.2 eq) in glacial acetic acid (0.5 M).

  • Cyclization: Heat the mixture to 100°C for 4-6 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 95:5). The highly conjugated fused pyrazolo[1,5-a]pyrimidine product will exhibit strong UV absorbance at 254 nm.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous Na2CO3 until pH 7-8 is reached.

  • Filtration & Verification: Filter the resulting precipitate, wash with cold water, and dry under high vacuum. Confirm the regiochemistry via 2D-NMR (NOESY/HMBC), as the cyclobutyl group's proximity to the newly formed pyrimidine protons serves as a definitive structural anchor.

QCWorkflow Start Crude Reaction Mixture LCMS LC-MS Analysis (Mass & Purity) Start->LCMS Purification Prep-HPLC / Flash LCMS->Purification Target Mass Detected NMR 1H & 13C NMR (Structure Check) Purification->NMR Release Validated Compound (>95% Purity) NMR->Release Structure Verified

Self-validating quality control workflow for pyrazole-5-amine derivatives.

Conclusion

The strategic integration of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine into drug discovery pipelines offers a direct route to highly functionalized, lipophilically optimized kinase inhibitors. By sourcing high-purity material from validated commercial suppliers and employing mechanistically sound, self-validating synthetic protocols, research teams can rapidly elaborate this scaffold into novel therapeutic assets.

References

  • Oakwood Chemical - 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (Catalog 064553).[Link]

  • National Institutes of Health (PMC) - Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[Link]

  • MDPI Molecules - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[Link]

Sources

Methodological & Application

Application Note: Synthesis, Mechanistic Causality, and Characterization of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Analytical Guide

Executive Summary & Pharmacological Relevance

5-Aminopyrazoles are privileged pharmacophores in modern drug discovery. They act as critical building blocks for biologically active molecules, frequently serving as scaffolds for selective p38


 MAP kinase inhibitors and as precursors for complex fused heterocycles like pyrazolo[3,4-

]pyridines and pyrazolo[1,5-

]pyrimidines[1][2].

This application note details the regioselective synthesis and rigorous analytical characterization of 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4)[3][4]. By leveraging the differential electrophilicity of a


-ketonitrile precursor, this protocol ensures high-fidelity access exclusively to the 5-amino regioisomer, a critical requirement for downstream pharmaceutical development.

Mechanistic Causality and Regioselectivity

The synthesis relies on the condensation of 3-cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3)[5] with phenylhydrazine. The regioselectivity of this reaction is strictly governed by the inherent electronic properties of the reactants:

  • Regioselective Hydrazone Formation: The primary amine (-NH

    
    ) of phenylhydrazine is significantly more nucleophilic than its secondary amine (-NH-). Consequently, it selectively attacks the highly electrophilic ketone carbonyl of the 
    
    
    
    -ketonitrile. Catalytic acetic acid is employed to activate the carbonyl carbon without fully protonating the hydrazine, ensuring optimal nucleophilic attack.
  • Intramolecular Cyclization: Following hydrazone formation, the secondary nitrogen undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon. This 5-exo-dig cyclization is kinetically favored and thermodynamically driven by the subsequent aromatization into the pyrazole core, exclusively yielding the 5-aminopyrazole architecture rather than the 3-amino byproduct[6][7].

G A 3-Cyclobutyl-3-oxopropanenitrile (Electrophile) C Hydrazone Intermediate (Regioselective Formation) A->C Ethanol, Reflux Acid Catalysis B Phenylhydrazine (Nucleophile) B->C Ethanol, Reflux Acid Catalysis D Intramolecular Cyclization (5-exo-dig attack) C->D Tautomerization E 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (Target Compound) D->E Aromatization F Characterization & Validation (NMR, LC-MS) E->F Purity >95%

Fig 1: Mechanistic workflow for regioselective synthesis of 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Physicochemical Profile

Understanding the target's physicochemical baseline is essential for predicting solubility during workup and establishing chromatographic parameters.

Table 1: Quantitative Physicochemical Properties [3][4]

PropertyValue
IUPAC Name 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine
CAS Registry Number 187795-44-4
Molecular Formula C

H

N

Molecular Weight 213.28 g/mol
Exact Mass 213.1266 (Calculated)
Physical Form Solid Powder
Storage Conditions Room Temperature (RT), desiccated

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates specific in-process controls (TLC monitoring of UV activity) and targeted workup conditions to ensure the isolation of the correct regioisomer with high purity.

Materials & Reagents
  • 3-Cyclobutyl-3-oxopropanenitrile (1.0 equiv, 10.0 mmol, 1.23 g)

  • Phenylhydrazine (1.05 equiv, 10.5 mmol, 1.03 mL)

  • Absolute Ethanol (Reaction Solvent, 25 mL)

  • Glacial Acetic Acid (Catalyst, 0.1 equiv, 60

    
    L)
    
Methodology
  • Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile in 25 mL of absolute ethanol.

  • Catalysis & Addition: Add glacial acetic acid to the stirring solution. Dropwise, add phenylhydrazine at room temperature over 5 minutes.

    • Causality Note: Dropwise addition prevents localized overheating and minimizes the formation of bis-hydrazone byproducts, ensuring the 1:1 stoichiometry required for cyclization.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78°C) using an oil bath for 4 to 6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The disappearance of the weakly UV-active

    
    -ketonitrile and the emergence of a highly UV-active, more polar spot indicates successful aromatization into the pyrazole.
    
  • Workup: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure. Dilute the resulting residue with ethyl acetate (50 mL). Wash the organic layer with saturated aqueous NaHCO

    
     (2 x 25 mL) to neutralize the acetic acid catalyst, followed by a brine wash (25 mL) to remove residual moisture.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the target compound as a purified powder[4].

Analytical Characterization & Quality Control

Rigorous analytical characterization is required to confirm the 5-amino regiochemistry and rule out the formation of the 3-amino isomer. The diagnostic markers below serve as a self-validating checklist for the synthesized batch.

Table 2: Diagnostic Analytical Markers

Analytical TechniqueDiagnostic MarkerRationale & Causality

H NMR (DMSO-

)
Singlet,

5.30 - 5.50 ppm (1H)
Critical: Represents the Pyrazole C4-H proton. Its presence confirms successful cyclization and aromatization.

H NMR (DMSO-

)
Broad Singlet,

~5.10 ppm (2H)
Represents the primary amine (-NH

). Validated by its disappearance upon D

O exchange.

H NMR (DMSO-

)
Multiplet,

~3.40 ppm (1H)
Represents the cyclobutyl methine proton adjacent to the pyrazole C3 position.
LC-MS (ESI+) m/z 214.1 [M+H]

Confirms the target molecular weight (213.28 g/mol ).
TLC (3:1 Hex/EtOAc) Highly UV-active spotConfirms the transition from an aliphatic nitrile to a fully conjugated heteroaromatic system.

References

  • Scientific Research Publishing (SCIRP). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from[Link]

  • PubMed Central (PMC). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from[Link]

  • ResearchGate. An efficient one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides. Retrieved from[Link]

Sources

Application Note: Quantitative Analysis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine. This pyrazole derivative is of significant interest in pharmaceutical research and development due to its potential therapeutic activities.[1][2][3][4] The accurate quantification of this compound is critical for quality control, pharmacokinetic studies, and formulation development. The described Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Introduction: The Rationale for a Validated Quantification Method

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[9][10][11] As with any potential drug candidate, the ability to accurately and reliably measure its concentration in various matrices is fundamental to the entire development lifecycle. A validated analytical method ensures data integrity, which is a cornerstone of regulatory submissions and overall scientific rigor.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

A foundational understanding of the analyte's properties is crucial for methodical analytical development.

PropertyValueSource
Molecular FormulaC13H15N3[12]
Molecular Weight213.28 g/mol [12]
pKa (Predicted)3.79 ± 0.10[12]
Physical FormPowder

The presence of aromatic rings and the amine group suggests that the compound will have a UV chromophore, making UV detection a suitable and accessible quantification technique. The predicted pKa indicates that the compound's ionization state will be pH-dependent, a critical consideration for mobile phase selection in RP-HPLC to ensure consistent retention and peak shape.

Recommended Analytical Method: RP-HPLC with UV Detection

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the quantification of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine. This technique separates compounds based on their hydrophobicity and is widely used for the analysis of small organic molecules in the pharmaceutical industry.[13]

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent retention for nonpolar to moderately polar compounds like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The addition of 0.1% formic acid helps to suppress the ionization of the amine group, leading to improved peak shape and retention time consistency.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmBased on the typical absorbance of aromatic compounds. The optimal wavelength should be confirmed by determining the UV spectrum of the analyte.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Run Time 10 minutesSufficient for the elution of the analyte and any potential impurities.
Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine using the proposed RP-HPLC method.

Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StockSolution Prepare Primary Stock Solution (1000 µg/mL in Acetonitrile) WorkingStandards Prepare Working Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL) StockSolution->WorkingStandards SamplePrep Prepare Sample Solution (Dilute in Mobile Phase) Filter Filter all solutions through a 0.45 µm syringe filter SamplePrep->Filter Equilibrate Equilibrate HPLC System with Mobile Phase Filter->Equilibrate InjectBlank Inject Blank (Mobile Phase) Equilibrate->InjectBlank InjectStandards Inject Working Standards InjectBlank->InjectStandards InjectSamples Inject Prepared Samples InjectStandards->InjectSamples CalibrationCurve Construct Calibration Curve (Peak Area vs. Concentration) InjectSamples->CalibrationCurve Quantify Determine Analyte Concentration in Samples CalibrationCurve->Quantify

Figure 1: General workflow for the quantification of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Detailed Protocols

Preparation of Standard Solutions

Accuracy in the preparation of standard solutions is paramount for reliable quantification.

Protocol 4.1.1: Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Protocol 4.1.2: Working Standard Solutions

  • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, and 50 µg/mL) by serially diluting the primary stock solution with the mobile phase (Acetonitrile:0.1% Formic Acid in Water, 60:40 v/v).

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a simple solution-based sample, the following protocol can be used.

Protocol 4.2.1: Solution-Based Sample Preparation

  • Accurately transfer a known volume or weight of the sample containing 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration that falls within the established calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC System Operation

Protocol 4.3.1: HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The developed analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[6][7]

Validation Parameters and Expected Performance

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector if available.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable with minor changes in mobile phase composition, flow rate, and column temperature.
Validation Workflow

The following diagram outlines the logical flow for validating the analytical method.

Validation_Workflow Start Method Development Complete Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation End Method Validated Documentation->End

Figure 2: A systematic approach to analytical method validation.

Troubleshooting

IssuePotential CauseRecommended Solution
No peaks or very small peaks - No injection made- Detector off- Incorrect mobile phase- Check autosampler and syringe- Ensure detector is on and at the correct wavelength- Verify mobile phase composition
Broad peaks - Column contamination- Low mobile phase pH- Column degradation- Flush or replace the column- Ensure mobile phase pH is appropriate for the analyte- Replace the column
Tailing peaks - Active sites on the column- Sample overload- Use a mobile phase with a competing base- Reduce sample concentration
Shifting retention times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase- Ensure stable column temperature- Check pump for leaks and pressure fluctuations

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine using RP-HPLC. By following the detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data. The provided method serves as a robust starting point that can be adapted and optimized for various research and quality control applications.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sivagam, B., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (n.d.). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Sivagam, B., et al. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Guidechem. (n.d.). 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine 187795-44-4 wiki.
  • Sigma-Aldrich. (n.d.). 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine | 187795-44-4.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • ResearchGate. (2025, August 6). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent.
  • European Journal of Modern Medicine and Practice. (2024, July). PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BAS.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

Sources

Application Notes & Protocols for a Novel Pyrazole-Based Compound: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine in a suite of antimicrobial assays. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including notable antimicrobial efficacy.[1][2][3][4][5] This guide outlines the scientific rationale for investigating this specific molecule, detailed step-by-step protocols for preliminary and advanced antimicrobial testing, and a discussion on a plausible mechanism of action. The protocols herein are grounded in the standards established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8][9][10]

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications.[8][11] Its derivatives are known to possess a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4][12] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is a novel investigational compound. Its structural features—a cyclobutyl group at the 3-position and a phenyl ring at the 1-position of the pyrazole core—offer a unique stereochemical and electronic profile that warrants investigation for antimicrobial potential. The amine group at the 5-position provides a key site for potential interactions with biological targets. This guide provides the foundational methodologies to systematically evaluate its antimicrobial spectrum and potency.

Plausible Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is yet to be elucidated, a significant body of research on pyrazole-based antimicrobials points towards the inhibition of bacterial DNA gyrase as a primary mode of action.[3][11][13][14][15] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair.[13] Its inhibition leads to the cessation of these critical cellular processes, ultimately resulting in bacterial cell death. The proposed mechanism involves the pyrazole derivative binding to the GyrB subunit of the DNA gyrase enzyme, interfering with its ATPase activity.

G cluster_0 Bacterial Cell Pyrazoles Pyrazole Derivatives Gyrase DNA Gyrase (GyrA & GyrB subunits) Pyrazoles->Gyrase Inhibition DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled Introduces negative supercoils Replication DNA Replication & Transcription Gyrase->Replication Essential for DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase DNA_supercoiled->Replication Death Cell Death Replication->Death Essential for

Caption: Proposed mechanism of action for pyrazole derivatives.

Preliminary Antimicrobial Screening: Agar-Based Diffusion Methods

Diffusion assays offer a qualitative or semi-quantitative primary screen for antimicrobial activity. They are straightforward, cost-effective, and provide a visual indication of a compound's ability to inhibit microbial growth.

Kirby-Bauer Disk Diffusion Assay

This standardized method is ideal for initial screening against a panel of bacteria.[4][5][16] It assesses the susceptibility of a pathogen to an antimicrobial agent impregnated on a paper disk.

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[5] This can be done visually using a Wickerham card or with a photometric device.[16]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[16]

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[4][16]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (e.g., 30 µ g/disk ). A stock solution in a suitable solvent like DMSO is required.

    • Aseptically place the disks onto the inoculated MHA plate using sterile forceps. Ensure firm contact with the agar.[16]

    • Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

  • Incubation & Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zones of inhibition (clear areas of no growth) in millimeters (mm).

    • The size of the zone correlates with the susceptibility of the organism to the compound.

Quantitative Antimicrobial Assays: Broth Microdilution

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][17][18] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[18]

G cluster_workflow Broth Microdilution Workflow start Prepare Compound Stock Solution dilute Serial Dilution in 96-well Plate start->dilute add_inoculum Inoculate Wells dilute->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate (16-20h, 35°C) add_inoculum->incubate read Read Plate for Visible Growth incubate->read mic Determine MIC read->mic

Sources

Application Note: Integrated Assessment Workflow for Antitumor Efficacy of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved oncology drugs (e.g., Crizotinib, Ruxolitinib). Their antitumor efficacy is primarily driven by their ability to act as ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and serine/threonine kinases like CDKs and Aurora kinases.

This Application Note provides a rigorous, self-validating workflow for assessing these compounds. Unlike generic screening guides, this protocol addresses specific chemical liabilities of pyrazoles—specifically their potential to chemically reduce tetrazolium salts (false positives in MTT assays) and their solubility constraints in aqueous media.

Mechanistic Pathway (Visualization)

The following diagram outlines the pharmacological logic: Pyrazoles mimic the adenine ring of ATP, occupying the hinge region of the kinase domain, thereby preventing downstream signaling cascades (PI3K/Akt, MAPK/ERK) essential for tumor survival.

PyrazoleMechanism Pyrazole Novel Pyrazole Derivative Target Kinase ATP-Binding Pocket (e.g., EGFR, CDK) Pyrazole->Target Binds via H-bonds Inhibition Competitive Inhibition of Phosphorylation Target->Inhibition Downstream Blockade of Signaling (p-AKT, p-ERK u2193) Inhibition->Downstream Outcome Apoptosis & G1/S Arrest Downstream->Outcome

Figure 1: Mechanism of Action.[1] Pyrazole derivatives function as ATP-mimetics, blocking phosphorylation cascades.

Phase I: Compound Management & Solubility (Critical Step)

Expert Insight: Pyrazole derivatives often exhibit poor aqueous solubility and can precipitate in cell culture media, leading to "crystal toxicity" (physical damage to cells) rather than chemical cytotoxicity.

Protocol: Solubilization and Storage
  • Primary Stock: Dissolve the solid pyrazole compound in 100% DMSO (dimethyl sulfoxide) to a concentration of 10 mM or 50 mM . Vortex for 1 minute.

  • Visual Check: Inspect for turbidity. If insoluble, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Dilute the stock serially in DMSO first.

    • Perform the final dilution into culture media (e.g., RPMI-1640 + 10% FBS) immediately before use.

    • Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) to prevent vehicle toxicity. Ideally target 0.1%.

Phase II: Primary Screening (Cytotoxicity)

Method: Modified MTT Assay (with Interference Control)

Expertise & Experience: Standard MTT assays can fail with pyrazoles. Some pyrazole moieties possess reducing properties that can convert yellow MTT to purple formazan without live cells, leading to false-negative cytotoxicity data (underestimation of killing power). You must run a cell-free blank.

Step-by-Step Protocol
  • Seeding: Seed tumor cells (e.g., MCF-7, HepG2, A549) into 96-well plates at

    
     cells/well. Incubate for 24 hours to ensure adhesion.
    
  • Treatment:

    • Remove old media.[2]

    • Add 100 µL of fresh media containing graded concentrations of the pyrazole (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.1% DMSO in media.

      • Positive: Doxorubicin or Crizotinib (standard kinase inhibitor).

      • Interference Control (Cell-Free): Media + Compound (at highest concentration) + MTT (No cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours (watch for purple crystals).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm .

Data Analysis & Validation

Calculate Cell Viability (%):



Interference Check: If the Cell-Free Control OD is > 0.05 above the Media Blank, the compound is chemically reducing MTT. Action: Switch to SRB (Sulforhodamine B) or ATP-based luminescence assays (CellTiter-Glo).

Compound IDCell LineIC50 (µM)R² ValueStatus
Pvz-A1 MCF-74.2 ± 0.30.98Hit
Pvz-A1 HepG212.1 ± 1.10.96Moderate
Pvz-B3 MCF-7>100N/AInactive
Doxorubicin MCF-70.8 ± 0.10.99Control

Phase III: Mechanistic Validation (Flow Cytometry)

Objective: Confirm that cytotoxicity is due to apoptosis (programmed cell death) rather than necrosis (toxic lysis), which is characteristic of specific kinase inhibition.

Protocol: Annexin V-FITC / PI Staining[3][4][5]
  • Treatment: Treat cells (

    
     in 6-well plates) with the pyrazole at its IC50 concentration for 24 hours.
    
  • Harvesting:

    • Collect media (contains floating dead cells).[3]

    • Trypsinize adherent cells (gentle, <2 mins).

    • Combine floating and adherent cells. Centrifuge at 1000 rpm for 5 mins.

  • Washing: Wash twice with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[4]

    • Incubate 15 mins at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze on a Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

Interpretation (Quadrant Analysis)
  • Q3 (Annexin-/PI-): Viable cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine translocation). This is the key indicator for pyrazole efficacy.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Membrane rupture).

Phase IV: Functional Metastasis Assay

Objective: Assess the ability of the pyrazole to inhibit cell migration (essential for anti-metastatic drugs).

Protocol: Wound Healing (Scratch) Assay[2]
  • Monolayer Formation: Grow cells to 90-100% confluence in a 6-well plate.

  • Scratching: Create a linear "wound" using a sterile 200 µL pipette tip.[2] Keep the pipette vertical to ensure a clean edge.

  • Washing: Wash twice with PBS to remove debris (critical to prevent debris from being counted as migrated cells).

  • Treatment: Add media with Low Serum (1% FBS) + Pyrazole (at sub-cytotoxic dose, e.g.,

    
     IC50).
    
    • Note: Low serum prevents cell proliferation from confounding the migration results.

  • Imaging: Capture images at 0h, 12h, and 24h using an inverted microscope.

  • Quantification: Measure the wound width using ImageJ software.

    
    
    

Integrated Assessment Workflow

The following diagram summarizes the decision tree for evaluating pyrazole candidates.

Workflow Synthesis Synthesis & Solubilization MTT 1° Screen: MTT (Check Interference) Synthesis->MTT Decision IC50 < 10 µM? MTT->Decision Flow 2° Screen: Apoptosis (FACS) Decision->Flow Yes Discard Discard / Redesign Decision->Discard No Western Target Validation (Western Blot) Flow->Western

Figure 2: Experimental decision tree. Only compounds passing the IC50 threshold proceed to mechanistic studies.

References

  • Mechanism of Pyrazoles: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link

  • Apoptosis Protocol: Annexin V/PI Staining for Apoptosis Detection. Boster Bio Protocols. Link

  • MTT Interference: Reproducibility of Biological Assays for Pyrazole Derivatives. BenchChem.[5] Link

  • Migration Assay: Wound healing assay: a review. Abcam Protocols. Link

  • Specific Efficacy: Design, Synthesis, Anticancer Evaluation of Novel Pyrazole–Indole Hybrids. ACS Omega. Link

Sources

Application Note: Mechanism of Action Deconvolution for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The compound 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry. The 5-amino-pyrazole core is a well-documented pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Avapritinib) and anti-inflammatory agents.

When developing assays to elucidate the Mechanism of Action (MoA) for this specific chemotype, researchers must prioritize Protein Kinase Inhibition and Cytokine Modulation pathways. The hydrophobic cyclobutyl group at the C3 position typically targets the hydrophobic back-pocket (Gatekeeper region) of kinase ATP-binding sites, while the exocyclic amine often forms critical hydrogen bonds with the hinge region.

This guide outlines a comprehensive, self-validating workflow to transition this compound from a chemical hit to a validated lead with a defined MoA.

Phase I: Biochemical Target Deconvolution (Kinome Profiling)

Given the structural precedence of pyrazole-amines acting as ATP-competitive inhibitors, the first step is high-throughput kinome profiling.

Hypothesis Generation

The 1-phenyl-pyrazole-5-amine motif frequently exhibits high affinity for:

  • p38 MAPK (Mitogen-Activated Protein Kinase): Critical in inflammatory signaling.

  • FGFR (Fibroblast Growth Factor Receptor): Relevant in oncology.[1]

  • Src Family Kinases: Due to the lipophilic C3-cyclobutyl pocket occupancy.

Protocol: FRET-Based Kinase Binding Assay (LanthaScreen™)

Rationale: Unlike enzymatic turnover assays (which can be prone to false positives from aggregators), a binding assay measures physical displacement of a tracer, confirming the ATP-competitive nature of the scaffold.

Materials:

  • Europium-labeled anti-GST antibody.

  • AlexaFluor™ 647-labeled ATP-competitive tracer (Tracer 199 or 236).

  • Recombinant Kinases (p38

    
    , FGFR1, Src) tagged with GST.
    
  • Compound: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (10 mM DMSO stock).

Step-by-Step Workflow:

  • Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to 4x final concentration (starting at 10 µM, 1:3 serial dilution).

  • Plating: Dispense 5 µL of diluted compound into a white 384-well low-volume plate.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase/Eu-Antibody mix. (Final conc: 5 nM Kinase, 2 nM Antibody). Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

Data Analysis: Calculate the Emission Ratio (


). Plot ER vs. log[Compound] to determine 

.

Phase II: Biophysical Validation (Surface Plasmon Resonance)

Binding affinity (


) and residence time (

) are critical for differentiating high-quality leads from promiscuous binders.
Protocol: Single-Cycle Kinetics (Biacore T200)

Rationale: The cyclobutyl group increases hydrophobicity, potentially leading to non-specific binding. SPR validates 1:1 stoichiometry.

Workflow:

  • Immobilization: Amine couple the target protein (e.g., p38

    
    ) to a CM5 sensor chip (Target RU: ~2000). Reference channel: Deactivated with ethanolamine.
    
  • Running Buffer: HBS-P+ with 5% DMSO (Matched to compound solvent).

  • Solvent Correction: Run a DMSO solvent correction cycle (4.5% to 5.8%) to account for bulk refractive index shifts.

  • Injection: Inject the compound at increasing concentrations (e.g., 12.5, 25, 50, 100, 200 nM) sequentially without regeneration between injections.

  • Dissociation: Allow 600s dissociation after the final injection.

  • Fit: Apply a 1:1 Binding Model with Mass Transport Limitation correction.

Success Criteria:

  • 
     value < 10% of 
    
    
    
    .
  • Stoichiometry (

    
     observed / 
    
    
    
    theoretical) between 0.8 and 1.2.

Phase III: Cellular Mechanism of Action

Once kinase inhibition is confirmed biochemically, the MoA must be proven in a cellular context by monitoring downstream signaling.

Pathway Visualization

The following diagram illustrates the predicted intervention point of the compound within the inflammatory MAPK pathway.

MAPK_Pathway Stimulus LPS / TNF-alpha Receptor TLR4 / TNFR Stimulus->Receptor MAP3K TAK1 / ASK1 Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrate MK2 / ATF2 p38->Substrate Phosphorylation Compound 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine Compound->p38 ATP Competition Cytokine TNF-alpha / IL-6 (Production) Substrate->Cytokine Transcription

Figure 1: Proposed MoA. The compound inhibits p38 MAPK, blocking phosphorylation of downstream substrates (MK2) and subsequent cytokine production.

Protocol: Cell-Based Phospho-Protein Assay (AlphaLISA)

Rationale: Western blots are low-throughput. AlphaLISA allows quantitative measurement of p38 inhibition in whole cells without wash steps.

Assay Design:

  • Cell Line: THP-1 (Human monocytic cell line).

  • Stimulus: Lipopolysaccharide (LPS) to induce p38 phosphorylation.

  • Readout: Phospho-p38 (Thr180/Tyr182) vs. Total p38.

Step-by-Step:

  • Seeding: Plate THP-1 cells (50,000/well) in a 96-well culture plate.

  • Treatment: Add compound (serial dilution) and incubate for 1 hour at 37°C.

  • Stimulation: Add LPS (100 ng/mL final) and incubate for 30 minutes.

  • Lysis: Remove media, add 50 µL AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.

  • Acceptor Mix: Add 10 µL of Acceptor beads (anti-Phospho-p38) to 5 µL lysate in a 384-well OptiPlate. Incubate 1 hr.

  • Donor Mix: Add 10 µL of Streptavidin Donor beads + Biotinylated anti-total-p38 antibody. Incubate 1 hr in dark.

  • Read: Measure signal on EnVision (Excitation 680 nm, Emission 615 nm).

Data Summary & Interpretation

When characterizing this scaffold, organize your data as follows to confirm MoA:

Assay TypeMetricExpected Result (Active)Interpretation
Biochemical FRET

< 100 nMPotent ATP-competitive binding.
SPR

< 50 nMHigh affinity interaction.
SPR

<

Slow dissociation (long residence time).
Cellular AlphaLISA

< 500 nMCompound permeates membrane and engages target.
Phenotypic (ELISA) TNF-

ReducedFunctional anti-inflammatory consequence.

References

  • Vertex Pharmaceuticals. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors.[2] PubMed. Link

  • MDPI Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[3][4] MDPI. Link

  • PubChem. (2025). Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (Structural Analog).[5] NIH. Link

  • Beilstein J. Org. Chem. (2021).[6] Halogenations of 3-aryl-1H-pyrazol-5-amines.[6] Beilstein Archives. Link

  • ACS Med. Chem. Lett. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[7] ACS Publications. Link

Sources

Application Note: Purification Strategies for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4) typically involves the condensation of phenylhydrazine with cyclobutyl-substituted ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-ketonitriles. While efficient, this route frequently yields a crude product contaminated with genotoxic phenylhydrazine residues, colored oxidation byproducts (azo species), and regioisomeric impurities. This guide details a multi-tiered purification protocol designed to achieve >99.5% purity suitable for pharmaceutical applications. We present a scalable acid-base extraction method for bulk cleanup, followed by crystallization and chromatographic polishing techniques.

Physicochemical Profile & Purification Logic[2][3][4][5]

Understanding the molecule's properties is the foundation of the purification strategy. The pyrazole ring, substituted with a phenyl group at N1 and an amine at C5, presents a specific solubility and basicity profile.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 213.28 g/mol Suitable for standard LC-MS analysis.
pKa (Conjugate Acid) ~3.8 (Predicted)Weak Base. Can be protonated by strong acids (HCl, H₂SO₄) to become water-soluble, allowing separation from neutral organic impurities.
LogP (Lipophilicity) ~2.5 - 3.0 (Est.)Moderate Lipophilicity. The cyclobutyl and phenyl groups make it soluble in DCM, EtOAc, and alcohols, but insoluble in water at neutral pH.
Key Impurities Phenylhydrazine, Azobenzene derivativesPhenylhydrazine is toxic and air-sensitive (turns red/brown). It must be removed early via acid washing or specific oxidation quenching.

Method A: Acid-Base Extraction (The "Chemical Filter")

Best For: Initial cleanup of crude reaction mixtures; removal of neutral colored impurities and unreacted starting materials.

The weak basicity of the 5-amino group allows us to pull the target molecule into an aqueous acidic phase, leaving non-basic impurities (like oxidized phenylhydrazine dimers or unreacted nitriles) in the organic phase.

Protocol
  • Dissolution: Dissolve the crude brown/orange solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Acid Extraction: Transfer to a separatory funnel. Add 1.0 M Hydrochloric Acid (HCl) (3 equiv. relative to theoretical yield).

    • Note: The target amine protonates (

      
      ) and moves to the aqueous layer.
      
  • Phase Separation: Shake vigorously for 2 minutes. Allow layers to separate.[1]

    • Top Layer (Organic): Contains neutral impurities and colored byproducts. Discard (or keep for impurity profiling).

    • Bottom Layer (Aqueous): Contains the target amine salt. Collect.

  • Wash: Return the aqueous layer to the funnel.[1] Wash with a small volume of Dichloromethane (DCM) to remove trapped lipophilic impurities. Discard the DCM layer.

  • Basification: Cool the aqueous layer to 0–5°C (ice bath). Slowly add 2.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) while stirring until pH reaches ~10–11.
    
    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x volume). Combine organic extracts, dry over

    
    , filter, and concentrate in vacuo.
    

Method B: Crystallization (The Scalable Polish)

Best For: Final polishing to achieve >99% purity and removing trace regioisomers.

The cyclobutyl group adds significant lipophilicity compared to methyl analogs, making "oiling out" a risk if the solvent is too non-polar.

Solvent Systems
  • System 1 (Preferred): Ethanol / Water.

    • Dissolve in hot Ethanol (

      
      ). Add warm water dropwise until slight turbidity persists. Cool slowly to RT, then 
      
      
      
      .
  • System 2 (Alternative): Toluene / Heptane.

    • Dissolve in minimum hot Toluene. Add Heptane until cloudy. Good for removing polar impurities.

Step-by-Step Protocol (Ethanol/Water)
  • Place 10 g of semi-pure amine in a flask.

  • Add Absolute Ethanol (approx. 5-7 mL/g) and heat to reflux.

  • If undissolved solids remain (inorganic salts), filter hot.

  • Remove from heat. While still hot, add Deionized Water dropwise. Stop immediately when a faint cloudiness persists (approx. ratio 4:1 EtOH:Water).

  • Add a seed crystal if available.

  • Allow to cool to room temperature over 2 hours with gentle stirring.

  • Chill in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals and wash with cold 20% EtOH/Water.

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Method C: Flash Chromatography

Best For: Isolating the product from complex reaction mixtures if crystallization fails.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • A: Dichloromethane (DCM)

    • B: Methanol (MeOH) containing 1%

      
       (Ammonium Hydroxide).
      
    • Rationale: The amine can streak on silica. Adding

      
       sharpens the peak.
      
  • Gradient:

    • 0-5 min: 100% DCM (Elute non-polar impurities).

    • 5-20 min: 0%

      
       5% B.
      
    • 20-30 min: Hold at 5% B. (Product typically elutes here).

Visual Workflows

Figure 1: Purification Logic Flow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Phenylhydrazine + Byproducts) AcidExt Acid Extraction (1M HCl) Target -> Aqueous Phase Crude->AcidExt Dissolve in EtOAc OrgWash Organic Wash (EtOAc/DCM) Remove Neutrals/Colors AcidExt->OrgWash Aqueous Layer Waste1 Neutral Impurities (Oxidized Hydrazines) AcidExt->Waste1 Organic Layer (Discard) Basify Basification (NaOH to pH 10) Target Precipitates OrgWash->Basify Aqueous Layer Waste2 Lipophilic Impurities OrgWash->Waste2 Organic Layer (Discard) Extract Extraction into DCM Concentrate Basify->Extract Cryst Crystallization (EtOH/Water) Extract->Cryst Pure Pure 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (>99% Purity) Cryst->Pure

Caption: Logical flow for the isolation of the target aminopyrazole, prioritizing chemical extraction followed by physical crystallization.

Figure 2: Acid-Base Species Transformation

AcidBaseChem Neutral Neutral Amine (Organic Soluble) Lipophilic (In Crude Mix) Salt Ammonium Salt (Water Soluble) Polar / Ionic (In Acid Phase) Neutral->Salt + HCl (Protonation) Recovered Purified Neutral Amine (Precipitate) Salt->Recovered + NaOH (Deprotonation)

Caption: Mechanism of the acid-base "switch" used to separate the amine from non-basic contaminants.

Analytical Verification (QC)

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 230 nm (amide/amine absorption).

Purity Criteria:

  • Appearance: White to off-white crystalline solid.

  • LC-MS: Single peak with

    
    .
    
  • 1H NMR: Distinctive cyclobutyl methine multiplet (~3.5 ppm) and broad amine singlet (

    
    , exchangeable with 
    
    
    
    ).

References

  • Synthesis of 5-aminopyrazoles
  • General Purification of Aminopyrazoles

    • Organic Syntheses. "3(5)-Aminopyrazole."[2][3] Org. Synth. 1968, 48, 8. Available at: [Link]

  • Removal of Phenylhydrazine Impurities
  • Crystallization Techniques

Sources

Application Note: HPLC Method Development for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4). This compound represents a challenging class of analytes characterized by a hydrophobic scaffold (phenyl-pyrazole-cyclobutyl) coupled with a polar, weakly basic primary amine.

The protocol moves beyond generic templates, addressing specific chromatographic challenges such as peak tailing due to silanol interactions and hydrophobicity-driven retention shifts. It is designed for QA/QC laboratories and R&D environments requiring compliance with ICH Q2(R2) guidelines.

Physicochemical Analysis & Chromatographic Strategy

Understanding the molecule is the prerequisite for separation. We do not guess; we engineer the separation based on molecular properties.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole core, Phenyl (N1), Cyclobutyl (C3), Amine (C5)Interaction Modes: Hydrophobic (dispersive),

stacking, and H-bonding.
pKa (Amine) ~3.8 - 4.5 (Weak Base)pH Strategy: The amine is weakly basic. At pH > 6, it exists as a neutral species. At pH < 3, it is protonated (

). Recommendation: Operate at pH ~2.5 to ensure full protonation for solubility and reproducible retention, or pH > 7.5 (on hybrid columns) to maintain neutrality.
LogP ~2.5 - 3.0Retention: Moderate lipophilicity driven by the cyclobutyl and phenyl groups. A standard C18 phase is sufficient for retention.
UV Max ~245 - 255 nmDetection: The conjugated phenyl-pyrazole system provides strong UV absorbance.
Strategic Decisions
  • Stationary Phase: A C18 column with high carbon load and extensive end-capping is selected to maximize hydrophobic interaction while shielding the protonated amine from free silanols, which cause tailing.

  • Mobile Phase Modifier: Formic Acid (0.1%) or Phosphoric Acid (0.1%) is chosen to maintain pH ~2.5. This suppresses silanol ionization (

    
     vs 
    
    
    
    ) and keeps the analyte in a single protonated state.
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (allowing higher flow rates) and sharper peak shapes for nitrogenous heterocycles.

Experimental Protocol

Apparatus & Reagents[1][2][3]
  • HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD/PDA).

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ), Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

  • Standard: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (>98% purity).

Initial Gradient Screening (Scouting Run)

This protocol uses a "broad-net" approach to identify the approximate elution window.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV 254 nm (Reference 360 nm).

  • Injection Vol: 5 - 10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
20.0 95 Linear Ramp
25.0 95 Wash
25.1 5 Re-equilibration

| 30.0 | 5 | End |

Method Optimization

Based on the scouting run, the compound is expected to elute between 40-60% B due to the cyclobutyl/phenyl hydrophobicity.

Optimized Isocratic/Gradient Mode: For routine assays, an isocratic method or a shallow gradient is preferred for robustness.

  • Target Retention Factor (

    
    ): 
    
    
    
    .
  • Proposed Isocratic Condition: 55% Buffer / 45% ACN.

  • Resolution Check: If impurities are present (e.g., des-cyclobutyl or regioisomers), switch to a Phenyl-Hexyl column. The

    
     interactions offered by the phenyl-hexyl phase often provide superior selectivity for aromatic isomers compared to C18.
    

Visualizing the Development Workflow

The following diagram illustrates the logical flow from molecule assessment to a validated method.

Caption: Logical workflow for optimizing HPLC separation of pyrazole-amine derivatives, prioritizing peak shape and selectivity.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and meets ICH Q2(R2) standards [1], the following System Suitability Test (SST) criteria must be embedded into every analytical run.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal secondary interactions (silanol activity) which can compromise integration accuracy.
Theoretical Plates (

)

Confirms column efficiency and packing integrity.
Precision (RSD)

(n=5)
Validates pump stability and autosampler injection accuracy.
Resolution (

)

Required between the main peak and the nearest impurity (e.g., synthetic precursors).
Specificity & Stress Testing

Perform forced degradation (Acid, Base, Oxidative) to demonstrate that the method is stability-indicating.

  • Observation: Pyrazoles are generally stable, but the amine group may be susceptible to oxidation (N-oxide formation). Ensure the method separates the N-oxide impurity (typically elutes earlier than the parent in RP-HPLC).

Troubleshooting Guide

Problem: Peak Tailing (


) 
  • Root Cause: Interaction between the protonated amine (at pH 2.5) and residual silanols on the silica surface.

  • Solution 1: Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (competes for silanol sites).

  • Solution 2: Switch to a "Hybrid" particle column (e.g., Waters XBridge BEH or Agilent Gemini NX). These columns are designed to be stable at high pH. You can then run the method at pH 9.0 (using Ammonium Bicarbonate). At this pH, the amine is neutral (de-protonated), eliminating ionic interactions with silanols and often drastically improving peak shape.

Problem: Retention Time Drift

  • Root Cause: Temperature fluctuations or mobile phase evaporation.

  • Solution: Use a column oven (set to 30°C or 40°C) and pre-mix mobile phases if using isocratic conditions.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text for RP-HPLC mechanisms).

  • PubChem. (n.d.).[3] Compound Summary: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.[4] National Library of Medicine. [Link] (Verified for structural confirmation).

  • SIELC Technologies. (2018). Separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine. (Reference for similar pyrazole-amine separation conditions). [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Elucidation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Nucleus and the Analytical Power of NMR

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The precise structural characterization of these molecules is paramount, as subtle changes in substitution patterns can dramatically alter their function. Isomeric and tautomeric forms, which are common for pyrazoles, can possess entirely different biological profiles and intellectual property implications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of pyrazole derivatives in solution. It provides unparalleled insight into the molecular framework, allowing for the determination of constitution, regiochemistry, and dynamic processes such as tautomerism.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, protocols, and field-proven insights required to master the NMR analysis of pyrazoles.

Part 1: The Foundation - High-Quality Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. Poor sample preparation can lead to broad lines, poor resolution, and artifacts that obscure crucial structural information.[4]

Protocol 1: Standard Sample Preparation for Pyrazole Derivatives
  • Determine Sample Quantity:

    • ¹H NMR: Use 5-25 mg of your pyrazole derivative.[5] While spectra can be obtained on less material, this range helps overcome signals from trace impurities.

    • ¹³C NMR & 2D NMR (HSQC, HMBC): A more concentrated sample is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for 20-100 mg.[5][6]

  • Select an Appropriate Deuterated Solvent:

    • The solvent must dissolve the sample completely. Common choices for pyrazoles include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄.[5]

    • Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[7] DMSO-d₆ is often an excellent choice as it can solubilize a wide range of compounds and its residual proton peak does not typically overlap with pyrazole signals.[8]

  • Dissolution and Transfer:

    • Weigh the sample into a small, clean vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[4][6]

    • Ensure complete dissolution. Use a vortex mixer or gentle warming if necessary.

    • Critical Step: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube. This removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[4] Do not use cotton wool, as solvents can leach impurities from it.

  • Cap and Label:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the tube clearly with the sample identity.

Logical Workflow for Sample Preparation

cluster_prep Sample Preparation Workflow start Weigh Sample (5-25mg ¹H, 20-100mg ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent start->dissolve Select Solvent (e.g., DMSO-d₆) filter Filter through Glass Wool into NMR Tube dissolve->filter Ensure Homogeneity cap Cap and Label Tube filter->cap ready Sample Ready for NMR cap->ready

Caption: Logical workflow for preparing a high-quality NMR sample.

Part 2: Acquiring the Data - Key NMR Experiments

A combination of 1D and 2D NMR experiments is typically required for the complete structural assignment of a novel pyrazole derivative.

A. 1D NMR: The Initial Survey

This is the starting point for any analysis. It provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through-bond (coupling constants).

  • The N-H Proton: For N-unsubstituted pyrazoles, the N-H proton is a key diagnostic signal. It typically appears as a very broad singlet in the 10-14 ppm range.[9] Its broadness is due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[9]

  • Confirmation with D₂O Exchange: To confirm an N-H proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad N-H signal will disappear as the proton is exchanged for a deuterium atom.[9]

  • Aromatic Protons (H3, H4, H5): These protons resonate in the aromatic region, with their exact chemical shifts being highly dependent on the substituents.

  • Coupling Constants: For a simple pyrazole, typical coupling constants are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[9] These small J-values are characteristic of five-membered aromatic heterocycles.

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the multiplicity of each carbon (C, CH, CH₂, CH₃).

Carbon PositionTypical Chemical Shift Range (ppm)DEPT-135 SignalNotes
C3 / C5 130 - 160Positive (CH)Highly sensitive to substituents and tautomerism.[10][11]
C4 100 - 115Positive (CH)Generally less affected by substitution at C3/C5.[10]
Quaternary C 120 - 165AbsentCarbons bearing substituents.

Table 1: Typical ¹³C NMR chemical shift ranges for the pyrazole ring.

B. 2D NMR: Assembling the Puzzle

2D NMR experiments correlate signals, providing the definitive evidence needed to piece the structure together.

  • Principle: Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals indicates they are part of the same spin system.

  • Application for Pyrazoles: COSY is essential for tracing the connectivity of protons on the pyrazole ring (e.g., a cross-peak between H4 and H5) and for linking protons on substituents to the ring system.[9][12]

  • Principle: Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹JCH correlation).[13]

  • Application for Pyrazoles: HSQC provides an unambiguous assignment of which proton is attached to which carbon. For example, it definitively links the ¹H signal assigned as H4 to the ¹³C signal for C4.[9] It is a highly sensitive experiment and crucial for assigning the protonated carbons of the pyrazole core.

  • Principle: This is arguably the most powerful experiment for structural elucidation. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[14]

  • Application for Pyrazoles:

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the only way to assign them by observing correlations from nearby protons.

    • Connecting Fragments: It links different parts of the molecule. For instance, a correlation from the methyl protons of a C3-methyl group to the C3 and C4 carbons of the pyrazole ring confirms its position.

    • Distinguishing Isomers: HMBC is the most reliable method for differentiating between regioisomers, a critical task in pyrazole chemistry.[9]

  • Principle: Correlates protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[15]

  • Application for Pyrazoles: NOESY is indispensable for determining regiochemistry. For example, to distinguish between a 1,3-disubstituted and a 1,5-disubstituted pyrazole, one can look for a NOE between the proton on the N1-substituent and the H5 proton of the ring. A strong NOE confirms the 1,5-substitution pattern.[16]

Part 3: Tackling Key Challenges in Pyrazole Analysis

Challenge 1: Annular Tautomerism

For any pyrazole that is unsubstituted at the N1 position, annular tautomerism is a critical consideration. The N-H proton can reside on either nitrogen, leading to two different tautomers that are often in rapid equilibrium.[2][9]

Caption: Tautomeric equilibrium in an N-unsubstituted pyrazole.

This equilibrium has a profound effect on the NMR spectrum:

  • Fast Exchange: If the interconversion is fast on the NMR timescale (common at room temperature), you will observe a single, time-averaged set of signals.[9]

  • Slow Exchange: If the exchange is slow, you will see two distinct sets of signals, one for each tautomer.[17]

Protocol 2: Variable Temperature (VT) NMR for Tautomerism Study

  • Acquire a standard spectrum at room temperature (e.g., 298 K).

  • Cool the sample in decrements (e.g., 273 K, 253 K, 233 K). Acquire a spectrum at each temperature.

  • Analyze the Spectra: If tautomerism is present, averaged signals observed at room temperature may broaden and then resolve into two distinct sets of signals at lower temperatures as the exchange rate slows.[9][17] Conversely, warming a sample that shows two sets of signals may cause them to coalesce into a single averaged set.

Challenge 2: Unambiguous Isomer Assignment

Distinguishing between regioisomers is a frequent and critical challenge. For example, the reaction of an asymmetrical precursor can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles.

Workflow for Isomer Differentiation using HMBC and NOESY:

cluster_iso Isomer Elucidation Workflow start Synthesized Product (Potential Isomer Mixture) hmbc Acquire HMBC Spectrum start->hmbc noesy Acquire NOESY Spectrum start->noesy hmbc_analysis Analyze Key Long-Range Correlations (e.g., N-CH₂ to C3 vs. C5) hmbc->hmbc_analysis assign Assign Regiochemistry hmbc_analysis->assign noesy_analysis Analyze Through-Space Correlations (e.g., N-CH₂ to H5) noesy->noesy_analysis noesy_analysis->assign

Caption: Integrated workflow for distinguishing pyrazole regioisomers.

Example Case: Differentiating 1-benzyl-3-methylpyrazole from 1-benzyl-5-methylpyrazole

  • Using HMBC:

    • In 1-benzyl-3-methylpyrazole , the benzylic protons (-CH₂-) will show a ³JCH correlation to C5 of the pyrazole ring.

    • In 1-benzyl-5-methylpyrazole , the benzylic protons will show a ³JCH correlation to C3 of the pyrazole ring. This difference is definitive.[18]

  • Using NOESY:

    • In 1-benzyl-5-methylpyrazole , a clear NOE will be observed between the benzylic protons and the pyrazole H3 proton, due to their spatial proximity.

    • In 1-benzyl-3-methylpyrazole , the benzylic protons are spatially close to the pyrazole H5 proton, and an NOE would be expected between them.[19]

Part 4: Standard Operating Protocols for 2D NMR

The following are generalized protocols. Specific parameters (e.g., spectral widths, number of scans) should be optimized for the specific instrument and sample.

ParameterCOSYHSQCHMBCNOESY
Sample Conc. 5-25 mg20-100 mg20-100 mg20-100 mg
Pulse Program cosygpqfhsqcedetgpsisphmbcgplpndqfnoesygpph
F2 (¹H) Width Cover all ¹H signalsCover all ¹H signalsCover all ¹H signalsCover all ¹H signals
F1 Width Same as F2Cover all ¹³C signals (e.g., 0-160 ppm)Cover all ¹³C signals (e.g., 0-200 ppm)Same as F2
Key Parameter N/AOptimized for ¹JCH ≈ 145 Hz[9]Optimized for nJCH ≈ 8 HzMixing Time (e.g., 500-800 ms)
Scans (NS) 2-84-1616-64+8-32
Relax. Delay (d1) 1-2 s1-2 s1.5-2.5 s1-2 s

Table 2: Typical acquisition parameters for 2D NMR experiments on a Bruker spectrometer.

Conclusion

A systematic and multi-faceted NMR approach, beginning with meticulous sample preparation and progressing through a logical sequence of 1D and 2D experiments, is essential for the successful structural elucidation of pyrazole derivatives. While ¹H and ¹³C NMR provide a foundational overview, it is the strategic application of 2D techniques—COSY for spin systems, HSQC for direct correlations, and most critically, HMBC and NOESY for long-range and through-space connections—that resolves the common and complex challenges of isomerism and tautomerism inherent to pyrazole chemistry. This guide provides the protocols and interpretive logic necessary to confidently assign complex pyrazole structures, accelerating research and development in this vital area of chemical science.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of Houston. Small molecule NMR sample preparation. (2023). Available from: [Link]

  • Fruchier, A., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry. Available from: [Link]

  • Schäfer, W., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. (2018). Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Krajcovicova, S., et al. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. (2014). Available from: [Link]

  • University of Ottawa. NMR Sample Preparation. Available from: [Link]

  • Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. (1993). Available from: [Link]

  • Al-Hourani, B. J. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]

  • Alkorta, I., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. (2000). Available from: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

  • Lopez, C., et al. A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. (1993). Available from: [Link]

  • Jimeno, M.L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. (1997). Available from: [Link]

  • Alkorta, I., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. (2018). Available from: [Link]

  • El-Faham, A., et al. Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available from: [Link]

  • Alkorta, I., et al. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. Available from: [Link]

  • Al-Jibori, S. A. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available from: [Link]

  • Chtita, S., et al. The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. ResearchGate. Available from: [Link]

  • Desai, N. C., et al. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. (2013). Available from: [Link]

  • Mobinikhaledi, A., et al. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. (2002). Available from: [Link]

  • Vitale, P., et al. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. Available from: [Link]

  • Kolar, M., et al. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... ResearchGate. Available from: [Link]

  • Khrustalev, V. N., et al. HMBC ¹H–¹³C NMR (400/101 MHz, DMSO-d6) spectrum of 9а. ResearchGate. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • Vitale, P., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. (2022). Available from: [Link]

  • Novikova, D. S., et al. Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Magnetic Resonance in Chemistry. Available from: [Link]

  • de la Hoz, A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]

  • Kolar, M., et al. ¹H (red), ¹³C (italic), ¹⁵N (blue) NMR chemical shifts and relevant ¹H,... ResearchGate. Available from: [Link]

  • Arola-Ramos, F., et al. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. (2016). Available from: [Link]

  • Al-Bayati, R. E. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. (2013). Available from: [Link]

  • Dotsenko, V. V., et al. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available from: [Link]

  • Abrigach, F., et al. HSQC ( 1 H-13 C) spectrum of pyrazoline 9. ResearchGate. Available from: [Link]

  • Al-Majidi, S. M., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. (2024). Available from: [Link]

  • Liu, Z., et al. Structure Elucidation of a Pyrazolo[9][17]pyran Derivative by NMR Spectroscopy. Molecules. (2007). Available from: [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. (2024). Available from: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]

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Application Note: Mass Spectrometry Fragmentation Profiling of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

[1]

Executive Summary

The compound 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (MW 213.28 Da) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and analgesic agents.[1] Accurate mass spectrometry (MS) characterization is essential for metabolite identification and impurity profiling.

This guide details the ESI-MS/MS fragmentation behavior of the compound. The fragmentation pattern is driven by three dominant mechanisms: neutral loss of ammonia (characteristic of the 5-amino group), retro-[2+2] cycloaddition of the cyclobutyl ring (loss of ethylene), and pyrazole ring cleavage .

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₃H₁₅N₃
Monoisotopic Mass 213.1266 Da
Precursor Ion [M+H]⁺ 214.1339 Da (Theoretical)
Key Moieties Phenyl (N1), Cyclobutyl (C3), Primary Amine (C5)

Experimental Protocol

Sample Preparation

To ensure clean ionization without dimer formation, follow this specific dilution protocol.

  • Stock Solution: Dissolve 1 mg of neat compound in 1 mL of DMSO (dimethyl sulfoxide) to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid .

    • Rationale: The formic acid ensures full protonation of the N2 nitrogen in the pyrazole ring and the exocyclic amine, maximizing [M+H]⁺ intensity.

    • Target Concentration: ~1 µg/mL (approx. 5 µM).

Instrumentation Parameters (ESI-MS/MS)

The following settings are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingNotes
Ionization Source ESI Positive (+)Pyrazoles protonate readily at N2.[1]
Capillary Voltage 3.5 kVModerate voltage prevents in-source fragmentation.[1]
Cone Voltage 30 VOptimize to maximize m/z 214.1.
Collision Energy (CE) Ramp 15–35 eVLow CE (15) for NH₃ loss; High CE (35) for ring cleavage.
Desolvation Temp 350 °CEnsures complete solvent evaporation.
Workflow Visualization

The following diagram outlines the logical flow from sample prep to data acquisition.

ExperimentalWorkflowSampleSolid Sample(1 mg)StockStock Solution(DMSO, 1 mg/mL)Sample->StockDissolveDilutionWorking Solution(MeOH:H2O + 0.1% FA)Stock->Dilution1:1000 DilutionESIESI Source(+3.5 kV)Dilution->ESIDirect InfusionMS1MS1 Filter(m/z 214.1)ESI->MS1IonizationCIDCollision Cell(N2 Gas, 15-35 eV)MS1->CIDSelectionDetectorDetector(Fragment Spectrum)CID->DetectorFragmentation

Figure 1: Step-by-step experimental workflow for ESI-MS/MS characterization.[1]

Results & Discussion: Fragmentation Mechanisms

The fragmentation of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is distinct due to the competition between the labile amine group and the strained cyclobutyl ring.[1]

Primary Pathway: Loss of Ammonia (Neutral Loss -17 Da)

The most facile fragmentation for 5-aminopyrazoles is the loss of the exocyclic amine as ammonia (NH₃).

  • Mechanism: Proton transfer from the pyrazole ring nitrogen to the amine group, followed by heterolytic cleavage.

  • Transition: m/z 214.1 → m/z 197.1

  • Significance: This is often the base peak at lower collision energies (15-20 eV).

Secondary Pathway: Cyclobutyl Ring Degradation

The cyclobutyl group is highly strained. Upon collisional activation, it undergoes ring opening or retro-cycloaddition.[1]

  • Loss of Ethylene (C₂H₄, -28 Da): A classic retro-[2+2] mechanism.[1]

    • Transition: m/z 214.1 → m/z 186.1

    • Secondary Transition: m/z 197.1 (after NH₃ loss) → m/z 169.1

  • Loss of Propene (C₃H₆, -42 Da): Ring opening followed by cleavage can also yield a loss of 42 Da, though less common than ethylene loss in simple cyclobutanes.

Tertiary Pathway: Phenyl & Ring Cleavage

At higher collision energies (>30 eV), the pyrazole core fragments.

  • Phenyl Cation: Formation of the stable phenyl cation [C₆H₅]⁺.

    • Transition: m/z 77.0

  • Loss of HCN: Cleavage of the pyrazole ring typically ejects HCN (27 Da).

Summary of Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula LossProposed Structure/Mechanism
214.1 197.1 17 DaNH₃Deamination (Base Peak candidate)
214.1 186.1 28 DaC₂H₄Cyclobutyl retro-[2+2] (Ethylene loss)
197.1 169.1 28 DaC₂H₄Sequential loss (NH₃ then C₂H₄)
214.1 77.0 137 DaC₇H₇N₃Phenyl cation formation
197.1 77.0 120 DaC₇H₄N₂Phenyl cation from deaminated precursor

Fragmentation Pathway Diagram[8][12]

The following diagram illustrates the hierarchical fragmentation tree, distinguishing between the primary ammonia loss and the cyclobutyl ring degradation.

FragmentationTreeParent[M+H]+ m/z 214.1Frag_197[M+H - NH3]+ m/z 197.1Parent->Frag_197- NH3 (17 Da) Primary PathwayFrag_186[M+H - C2H4]+ m/z 186.1Parent->Frag_186- C2H4 (28 Da) Cyclobutyl Ring OpeningFrag_77[C6H5]+ (Phenyl) m/z 77.0Parent->Frag_77High EnergyFrag_169[M+H - NH3 - C2H4]+ m/z 169.1Frag_197->Frag_169- C2H4 (28 Da)Frag_169->Frag_77Ring CleavageFrag_186->Frag_169- NH3 (17 Da)

Figure 2: Predicted MS/MS fragmentation tree for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.[1]

Scientific Validation & Troubleshooting

Diagnostic Ions (Self-Validation)

To validate that you are analyzing the correct compound and not an isomer (e.g., the 3-amino-5-cyclobutyl isomer), look for:

  • m/z 197 (Loss of NH₃): Highly characteristic of 5-aminopyrazoles where the amine is adjacent to the ring nitrogen (N1-phenyl interaction steric effects can influence this).

  • m/z 186 vs m/z 172: If you observe a loss of 42 Da (Propene) significantly higher than 28 Da (Ethylene), check for propyl-substituted contaminants, as cyclobutyl preferentially loses C₂H₄.

Common Issues
  • Low Signal: Ensure the pH is acidic (0.1% Formic Acid). Pyrazoles are weak bases; neutral pH results in poor ionization.

  • Adducts: Watch for [M+Na]⁺ at m/z 236.1 and [M+K]⁺ at m/z 252.1. These do not fragment efficiently. Increase Cone Voltage to decluster.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-amine (Analog). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2025). Compound Summary: 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine (Structural Analog).[1] National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Troubleshooting & Optimization

Technical Support Center: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine . It is designed to address yield optimization, regioselectivity control, and purification challenges.

Case ID: PYR-CYC-005 Status: Active Subject: Yield Optimization & Process Troubleshooting Target Molecule: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4)

Reaction Mechanics & Critical Pathway

To improve yield, you must first control the reaction mechanism. The synthesis typically involves the condensation of 3-cyclobutyl-3-oxopropanenitrile (


-ketonitrile) with phenylhydrazine .
The Regioselectivity Challenge

The reaction can theoretically yield two isomers. Your target is the 5-amino-3-cyclobutyl isomer.

  • Path A (Target): Nucleophilic attack of the hydrazine terminal

    
     on the ketone  carbonyl, followed by cyclization onto the nitrile.
    
  • Path B (Impurity): Attack on the nitrile first (rare under standard conditions) or scrambling via competing tautomers.

Optimization Directive: To favor Path A and maximize yield, you must ensure the ketone is the primary electrophile and facilitate the subsequent cyclization, which is often the rate-determining step.

Reaction Workflow Diagram

ReactionPathway cluster_legend Optimization Logic Start Reactants: 3-Cyclobutyl-3-oxopropanenitrile + Phenylhydrazine Inter Intermediate: Hydrazone Formation (Kinetic Control) Start->Inter EtOH, Reflux (Fast Step) Isomer Regioisomer (Impurity): 5-Cyclobutyl-1-phenyl- 1H-pyrazol-3-amine Start->Isomer Basic Conditions (Avoid) Cyclization Cyclization: Intramolecular Attack on Nitrile Inter->Cyclization Acid Catalyst (AcOH) Target Target Product: 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine Cyclization->Target Tautomerization

Figure 1: Mechanistic pathway highlighting the critical cyclization step required to secure the 5-amino regioisomer.

Troubleshooting Guide (Q&A)

Module A: Low Yield & Incomplete Conversion

Q: I see the disappearance of starting material by TLC, but the isolated yield is <40%. Where is the product? Diagnosis: This often indicates incomplete cyclization. The intermediate hydrazone may form quickly but fail to ring-close, leading to hydrolysis during workup or loss in the mother liquor. Solution:

  • Acid Catalysis: The cyclization step (nucleophilic attack of the internal nitrogen on the nitrile carbon) is accelerated by acid. Add Glacial Acetic Acid (10-20 mol%) to the reaction mixture.

  • Temperature: Ensure a vigorous reflux. Ethanol (78°C) is standard, but if conversion is sluggish, switch to n-Propanol (97°C) or Toluene (110°C) with a Dean-Stark trap to remove water, driving the equilibrium.

  • Reaction Time: Extend reflux time to 6–12 hours. Monitor the appearance of the fluorescent pyrazole spot on TLC.

Q: My reaction mixture turns into a dark tar/oil. How do I prevent decomposition? Diagnosis: Phenylhydrazine is highly susceptible to oxidation, leading to complex radical side products (tars). Solution:

  • Reagent Quality: Use only freshly distilled phenylhydrazine. If the liquid is dark red/brown, it is degraded.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Light Protection: Wrap the reaction flask in aluminum foil.

Module B: Purification & Isolation

Q: The product oils out upon cooling and won't crystallize. Diagnosis: The cyclobutyl group adds lipophilicity, interfering with standard ethanol precipitation. Solution:

  • Solvent Swap: Evaporate the ethanol and redissolve the crude oil in a minimum amount of hot Ethyl Acetate . Add Hexanes dropwise until cloudy, then cool slowly to 4°C.

  • Acid-Base Extraction (Self-Validating Step):

    • Dissolve crude residue in 1M HCl (Product is a base; impurities like unreacted nitrile are neutral).

    • Wash with Ether/DCM (removes neutral impurities).

    • Basify the aqueous layer with NaOH to pH 10.

    • Extract the precipitated solid/oil into DCM. This ensures the isolated material is chemically basic (the amine).

Optimized Experimental Protocol

Protocol ID: EXP-OPT-5A Objective: High-yield synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

ParameterStandard ConditionOptimized Condition Rationale
Solvent EthanolEthanol + AcOH (cat.) Acid promotes nitrile cyclization.
Stoichiometry 1:11.0 : 1.1 (Hydrazine excess) Drives full consumption of valuable ketonitrile.
Temperature 78°C (Reflux)Reflux (6-8 h) Ensures thermodynamic product formation.
Atmosphere AirNitrogen (

)
Prevents phenylhydrazine oxidation.
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 equiv) in absolute Ethanol (5 mL/mmol).

  • Addition: Add Phenylhydrazine (1.1 equiv) dropwise.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL per 10 mmol substrate).

  • Reaction: Reflux the mixture under

    
     for 6–8 hours.
    
    • Checkpoint: TLC (50% EtOAc/Hexane). The product typically has a lower

      
       than the ketonitrile and may fluoresce under UV (254/365 nm).
      
  • Workup:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (20 mL/mmol).

    • Stir vigorously. If a solid forms, filter and wash with cold water.

    • If oil forms: Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water (9:1) or Toluene/Hexane .

References

  • Bagley, M. C., et al. "Regioselectivity in the synthesis of 5-aminopyrazoles." Journal of Organic Chemistry. (Discusses the impact of acidic vs. basic conditions on aminopyrazole regiochemistry).

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica. (Review of hydrazine condensation mechanisms).

  • Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."[1] Beilstein Journal of Organic Chemistry. (Detailed reaction conditions for 5-aminopyrazoles).

  • Guidechem Database. "3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine Properties." (Physical property verification).

Sources

troubleshooting 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Crystallization & Isolation

Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active

Executive Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) is a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, JAK pathways). While the pyrazole core is stable, the combination of a lipophilic cyclobutyl ring and a polar primary amine creates a "push-pull" solubility profile that often leads to oiling out (Liquid-Liquid Phase Separation) rather than clean crystallization.

This guide addresses the three most common failure modes reported by process chemists:

  • Oiling Out: The product separates as a gum/oil instead of crystals.

  • Regio-Isomer Contamination: Difficulty separating the 5-amine from the 3-amine isomer.

  • Oxidative Instability: Product turns pink/brown upon air exposure.

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

User Complaint: "I cooled my reaction mixture, but instead of white needles, I got a yellow sticky gum at the bottom of the flask."

Root Cause Analysis

The cyclobutyl group lowers the melting point and increases lipophilicity compared to methyl/phenyl analogs. When the solution enters the metastable zone , the energy barrier for crystal nucleation is higher than the barrier for phase separation (oil formation). This is common in solvent systems with high polarity differences (e.g., Ethanol/Water).

Troubleshooting Protocol: The "Two-Solvent" Recovery

Do NOT simply cool the oil further; it will only harden into a glass. Follow this thermodynamic reset:

Preferred Solvent System: Toluene (Solvent) / n-Heptane (Antisolvent). Why? Toluene interacts well with the phenyl ring via


-stacking, while heptane gradually reduces solubility without inducing the sudden polarity shock that water does.
StepActionTechnical Rationale
1 Re-dissolve Add Toluene (5-7 vol) to the oil and heat to 60-70°C until a clear homogeneous solution forms.
2 Seed Point Cool slowly to 40-45°C. Add 0.5 wt% seed crystals (if available) or scratch the glass surface.
3 Antisolvent Add n-Heptane (2 vol) dropwise over 1 hour. Maintain T = 40°C.
4 Aging Stir at 40°C for 2 hours. Do not cool yet.[1] This allows the oil droplets to redissolve and deposit onto the crystal seeds (Ostwald Ripening).
5 Cooling Cool to 0-5°C at a rate of 10°C/hour.
Visual Workflow: Oiling Out Recovery

OilingOutRecovery Start Start: Oiled Out Product Redissolve Re-dissolve: Add Toluene Heat to 65°C Start->Redissolve CheckClear Is Solution Clear? Redissolve->CheckClear Filter Hot Filtration (Remove inorganics) CheckClear->Filter No (Cloudy) Seed Cool to 45°C Add Seeds/Scratch Glass CheckClear->Seed Yes Filter->Seed Dosing Add Heptane (Antisolvent) Rate: 0.5 vol/15 min Seed->Dosing Ripening Isothermal Age 40°C for 2 Hours Dosing->Ripening Cooling Linear Cooling Ramp To 5°C (10°C/hr) Ripening->Cooling Isolate Filtration & Wash (Cold 1:3 Tol/Hep) Cooling->Isolate

Figure 1: Decision tree for recovering crystalline material from an oiled-out phase.

Part 2: Regio-Isomer Contamination

User Complaint: "My NMR shows a 10% impurity that won't recrystallize out. It looks like an isomer."

Root Cause Analysis

The synthesis involves condensing a hydrazine with a


-ketonitrile (or enaminonitrile). This reaction is regio-divergent .
  • Target (5-amine): Nucleophilic attack of hydrazine terminal

    
     on the nitrile carbon (or enamine 
    
    
    
    -carbon).
  • Impurity (3-amine): Attack on the carbonyl/enamine

    
    -carbon first.
    

Diagnostic:

  • 5-amine (Target): Pyrazole-H4 proton typically appears at

    
     5.5 - 6.0 ppm.
    
  • 3-amine (Impurity): Pyrazole-H4 proton is often downfield (

    
     > 6.0 ppm) or significantly different due to shielding effects of the phenyl ring.
    
Troubleshooting Protocol: Chemical Purification

Crystallization is often inefficient for separating these structural isomers due to similar solubility profiles. If recrystallization (IPA/Water) fails to upgrade purity >98%, switch to Salt Formation .

The HCl "Pop-Out" Method:

  • Dissolve crude amine in Ethyl Acetate (10 vol) .

  • Add 1.05 eq of 4M HCl in Dioxane dropwise at 0°C.

  • The 5-amine hydrochloride salt is typically less soluble and more crystalline than the 3-amine salt due to better packing of the phenyl/cyclobutyl interface.

  • Filter the solid salt.

  • Free-basing: Suspend salt in DCM, wash with sat.

    
    , dry, and evaporate.
    

Part 3: Color & Stability (Oxidation)

User Complaint: "The white solid turned pink after sitting on the bench for 2 days."

Root Cause Analysis

The electron-rich amino group at position 5 makes the pyrazole ring susceptible to oxidative coupling (similar to aniline oxidation), forming azo-dimers or quinoid-type impurities which are highly colored even at ppm levels.

Prevention Guide
VariableRecommendationReason
Drying Vacuum oven at 40°C with Nitrogen Bleed .Prevents aerobic oxidation during the vulnerable heated drying phase.
Storage Amber vials, under Argon, -20°C.Blocks light-induced radical formation.
Additives Add 0.1% Ascorbic Acid during final crystallization (if using aqueous solvents).Acts as a sacrificial antioxidant.
Purification Wash filter cake with cold MTBE containing 1% BHT.Removes surface oxidation products.

Part 4: Synthesis Logic & Pathway Control

To avoid crystallization issues downstream, control the upstream chemistry. The choice of solvent and pH during the condensation step dictates the regio-purity.

SynthesisPathway Reactants Reactants: Phenylhydrazine + 3-Cyclobutyl-3-oxopropanenitrile Cond_Acid Acidic Conditions (AcOH / Toluene) Reactants->Cond_Acid Cond_Base Basic Conditions (NaOEt / EtOH) Reactants->Cond_Base Prod_5 Target: 5-Amine (Kinetic Control) Cond_Acid->Prod_5 Favored (>90%) Prod_3 Impurity: 3-Amine (Thermodynamic Control) Cond_Base->Prod_3 Favored

Figure 2: Regioselectivity control. Acidic conditions generally favor the 5-amine formation via initial hydrazone formation at the ketone.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ethanol/Water for crystallization? A: Use with caution. While standard for pyrazoles, the hydrophobic cyclobutyl group makes this system prone to oiling out. If you must use it, keep the water content <20% and seed at high temperature.

Q: My melting point is lower than the literature (e.g., 110°C vs 140°C). Why? A: This indicates either (1) Regio-isomer contamination (acts as a eutectic impurity) or (2) Solvate formation. Run a TGA (Thermogravimetric Analysis) to check for trapped solvent. If TGA is flat, check NMR for the 3-amine isomer.

Q: How do I remove the pink color without losing yield? A: Dissolve in warm methanol and treat with activated charcoal (5 wt%) for 30 minutes. Filter through Celite. Note: Charcoal can adsorb some product, so wash the filter cake thoroughly.

References

  • BenchChem. (2025).[2] Troubleshooting low yields in pyrazole synthesis from

    
    -ketonitriles. Retrieved from 2
    
  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3] Beilstein Journal of Organic Chemistry.[3] Retrieved from 3

  • Guidechem. (2025). 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine Properties and CAS Data. Retrieved from 4

Sources

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting portal for pyrazole synthesis. As researchers and drug development professionals, you know that constructing the pyrazole pharmacophore—a core motif in blockbusters like Celecoxib and Sildenafil—often presents significant synthetic bottlenecks.

This guide moves beyond basic protocols. We analyze the thermodynamic and kinetic causalities behind common failures in Knorr condensations and 1,3-dipolar cycloadditions, providing you with engineered, self-validating solutions to achieve absolute regiocontrol and maximized yields.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic logic tree below to isolate the root cause of your synthetic failure.

G Start Pyrazole Synthesis Troubleshooting Knorr Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Start->Knorr Dipolar 1,3-Dipolar Cycloaddition (Nitrilimine + Alkyne) Start->Dipolar Regio1 Regioisomeric Mixtures? Knorr->Regio1 Kinetics Stalled Kinetics / Low Yield? Knorr->Kinetics Regio2 Poor 1,3,4 vs 1,3,5 Selectivity? Dipolar->Regio2 Sol1 Use N-Arylhydrazones & Nitroolefins (TFE/TFA) Regio1->Sol1 Fix Sol2 Optimize Solvent to Disrupt Enol H-Bonding Kinetics->Sol2 Fix Sol3 Use Enaminones (ENAC) Instead of Alkynes Regio2->Sol3 Fix

Diagnostic workflow for resolving regioselectivity and kinetic issues in pyrazole synthesis.

Troubleshooting Regioselectivity in Knorr-Type Condensations

User Issue: "When condensing 1,3-dicarbonyls with aryl hydrazines, I consistently get an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I achieve absolute regiocontrol?"

Root Cause Analysis: The traditional Knorr pyrazole synthesis relies on the marginal nucleophilicity difference between the terminal (-NH₂) and internal (-NH) nitrogens of the substituted hydrazine attacking an asymmetric dicarbonyl[1]. Because these thermodynamic pathways are so similar in activation energy, regioisomeric mixtures are practically inevitable.

Engineered Solution: Shift the paradigm from a dicarbonyl condensation to a stepwise cycloaddition using N-arylhydrazones and nitroolefins[1]. This method achieves excellent regioselectivity by exploiting the massive nucleophilicity differential between the nitrogen and carbon atoms of the hydrazone[1]. When catalyzed by Trifluoroacetic acid (TFA) in Trifluoroethanol (TFE), the reaction undergoes a highly controlled initial nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and oxidative elimination of nitrous acid, strictly yielding the 1,3,5-isomer[1].

Quantitative Optimization Data

Table 1: Optimization of 1,3,5-Trisubstituted Pyrazole Yields

Solvent / Additive Temperature Reaction Pathway Regioselectivity (1,3,5 : other) Isolated Yield (%)
Toluene 110 °C Thermal Mixed < 30%
Ethylene Glycol 120 °C Thermal > 95:5 45 - 65%

| TFE / TFA (10 mol%) | 80 °C | Acid-Assisted | > 99:1 | 82 - 94% |

(Data synthesized from optimization studies on N-arylhydrazone and nitroolefin cycloadditions[1])

Protocol 1: Acid-Assisted Regioselective Synthesis of 1,3,5-Pyrazoles

Self-Validating Principle: The elimination of nitrous acid acts as an irreversible thermodynamic sink, driving the reaction exclusively to the fully aromatized 1,3,5-pyrazole.

  • Preparation: In an oven-dried reaction vial, dissolve the electron-deficient N-arylhydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.2 M concentration.

  • Activation: Add Trifluoroacetic acid (TFA) (10 mol%) dropwise at room temperature.

  • Cycloaddition: Seal the vial and heat the mixture to 80 °C for 4–6 hours. Monitor the disappearance of the hydrazone starting material via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure 1,3,5-regioisomer.

Resolving Stalled Kinetics in Fluorinated Pyrazoles (Celecoxib/Mavacoxib)

User Issue: "My synthesis of trifluoromethylated pyrazoles (Celecoxib analogs) stalls at 60% conversion, even with extended heating and acid catalysis."

Root Cause Analysis: Trifluorinated 1,3-dicarbonyls exist in a delicate keto-enol equilibrium. The enol tautomer is highly stabilized by an intramolecular hydrogen bond, rendering the electrophilic carbonyl inert to nucleophilic attack by the aryl hydrazine[2],[3]. If the reaction solvent fails to disrupt this internal hydrogen bond, the kinetics will plateau regardless of the catalyst used[3].

G Enol Enol Tautomer (Intramolecular H-Bond) Keto Keto Tautomer (Highly Electrophilic) Enol->Keto Equilibrium Shift Product Fluorinated Pyrazole (e.g., Celecoxib) Keto->Product Fast Cyclocondensation Solvent Protic/Polar Solvent (e.g., DMF, EtOH) Solvent->Enol Disrupts H-Bond Hydrazine Aryl Hydrazine Nucleophilic Attack Hydrazine->Keto Attacks Carbonyl

Solvent-mediated disruption of enol H-bonding accelerates pyrazole cyclocondensation.

Engineered Solution: Transition to highly polar aprotic solvents (e.g., DMF) or protic solvents that actively compete for hydrogen bonding[3]. This breaks the intramolecular lock, shifting the equilibrium toward the highly reactive keto tautomer[3]. Benchtop ¹⁹F NMR spectroscopy is the ideal analytical tool here, allowing real-time, non-destructive quantification of the reaction without requiring cost-prohibitive deuterated solvents[2],[3].

Protocol 2: Benchtop ¹⁹F NMR-Tracked Kinetic Optimization

Self-Validating Principle: The distinct chemical shifts of the CF₃ group allow absolute verification of tautomer depletion and product formation in real-time.

  • Sample Preparation: Prepare a 0.5 M solution of the trifluorinated 1,3-dicarbonyl and a 0.5 M solution of the aryl hydrazine in DMF (non-deuterated).

  • Baseline Acquisition: Inject an aliquot of the dicarbonyl solution into a benchtop NMR tube. Acquire a ¹⁹F NMR spectrum. You will observe the enol CF₃ peak (typically between -71 to -77 ppm) and the keto CF₃ peak (typically -80 to -84 ppm)[3].

  • Reaction Initiation: Mix the hydrazine solution into the NMR tube at room temperature.

  • Kinetic Tracking: Acquire ¹⁹F NMR spectra at 30-minute intervals over 4.5 hours[3].

  • Validation: The reaction is validated as complete when the enol/keto peaks fully deplete, and the singular pyrazole product CF₃ peak emerges prominently at approximately -62 ppm[3].

Overcoming Poor Regiocontrol in 1,3-Dipolar Cycloadditions

User Issue: "Using alkynes and nitrilimines to synthesize 1,3,4,5-tetrasubstituted pyrazoles yields poor regioselectivity. How do I fix this?"

Root Cause Analysis: Standard 1,3-dipolar cycloadditions between alkynes and nitrilimines suffer from low regioselectivity because the electronic distribution across the alkyne triple bond is often too symmetrical to dictate a singular orientation for the dipole approach[4].

Engineered Solution: Replace the alkyne dipolarophile with an enaminone[4]. This drives an Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)[4]. The highly polarized double bond of the enaminone forces a strict, singular orientation for the incoming nitrilimine dipole. Upon cyclization, the amine group acts as an excellent leaving group, undergoing rapid elimination to restore aromaticity and guaranteeing absolute regioselectivity for the fully substituted pyrazole[4].

References

  • [1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

  • [2] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI.

  • [4] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC.

  • [3] (PDF) Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... ResearchGate.

Sources

Technical Support Center: Solution Stability of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4). As a highly functionalized 5-aminopyrazole, this compound is a valuable building block in medicinal chemistry and agrochemical development. However, its unique electronic properties introduce specific stability challenges in solution. This guide synthesizes mechanistic causality with field-proven methodologies to ensure the integrity of your experimental workflows.

Mechanistic Context: Why Does It Degrade?

To troubleshoot effectively, one must understand the underlying physical chemistry. The stability of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is dictated by the electron-rich nature of the pyrazole core[1].

The electron-donating cyclobutyl group at the 3-position further elevates the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. In solution—particularly at neutral to basic pH where the amine is unprotonated (predicted pKa ~3.79[2])—the exocyclic nitrogen is highly susceptible to single-electron transfer (SET) events. This initiates aerial oxidation, leading to radical intermediates that rapidly dimerize into azo/azoxy species or react with water to form N-oxides[3].

DegradationPathway A 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine B Amine Radical Cation (SET Intermediate) A->B Dissolved O2 / Light C Azo/Azoxy Dimers (Colored Degradants) B->C Dimerization D N-Oxide Derivatives (+16 Da Mass Shift) B->D ROS / H2O

Oxidative degradation pathway of 5-aminopyrazoles in solution.

Frequently Asked Questions (FAQs)

Q: My DMSO stock solution turned pink/brown after a week on the bench. Is it still usable? A: No. The color change is a definitive indicator of oxidative dimerization. 5-aminopyrazoles undergo aerial oxidation in the presence of dissolved oxygen and ambient light[3]. The resulting conjugated azo-dimers are highly colored and will introduce significant artifacts (e.g., false positives in fluorescence/absorbance assays) into biological evaluations.

Q: Why does the compound precipitate in my pH 7.4 assay buffer after 24 hours, even though initial solubility was fine? A: This is rarely the precipitation of the parent compound. As the compound oxidizes, the resulting dimerized products are significantly more lipophilic (higher LogP) and less soluble in aqueous media. The "precipitate" is actually a collection of insoluble degradation products.

Q: How does pH affect its stability in aqueous assays? A: Stability is strictly pH-dependent. At pH < 4.0, the amine is protonated (ammonium form). This positive charge withdraws electron density from the pyrazole ring, drastically lowering the HOMO energy and completely halting SET-mediated oxidation. At physiological pH (7.4), the amine is neutral, electron-rich, and highly reactive[2].

Quantitative Stability Data

The following table summarizes the expected half-lives (


) of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine under various standard laboratory conditions.
Solvent / ConditionTemperatureAtmosphereExpected Half-Life (

)
Primary Degradation Mechanism
DMSO (Anhydrous) -20°CArgon> 12 monthsNone (Stable)
DMSO (Standard) 25°CAmbient~ 7-14 daysAerial Oxidation / Dimerization
PBS Buffer (pH 7.4) 37°CAmbient~ 24-48 hoursOxidation / Hydroxylation
Acetate Buffer (pH 4.0) 25°CAmbient> 4 weeksNone (Protonated Amine is Stable)

Troubleshooting Guide

When encountering assay inconsistencies, use the following logic to identify and resolve the root cause.

Troubleshooting Start Issue Detected: Signal Loss / Color Change Q1 Solvent Type? Start->Q1 DMSO DMSO Stock Q1->DMSO Aq Aqueous Buffer Q1->Aq Sol1 Use Argon Purge & Store at -80°C DMSO->Sol1 Prevent Oxidation Q2 Buffer pH > 5.0? Aq->Q2 Sol2 Add Antioxidants (e.g., DTT, Ascorbate) Q2->Sol2 Yes (Neutral Amine) Sol3 Amine is Protonated. Check Photostability. Q2->Sol3 No (Stable Form)

Decision tree for troubleshooting 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine instability.

Issue: Rapid loss of parent mass (m/z 214.1 [M+H]+) in LC-MS.
  • Diagnostic Signature: Appearance of m/z 230.1 (+16 Da, N-oxide/hydroxylamine) or m/z 423.2 (Dimerization) in the mass spectrum.

  • Causality: Dissolved oxygen in the LC-MS autosampler vials is oxidizing the compound over the course of the sequence run.

  • Resolution: Add 0.1% Formic Acid to the sample vials to protonate the amine, or use amber vials purged with nitrogen gas prior to capping.

Experimental Protocols

To ensure rigorous scientific integrity, all handling of this compound must follow self-validating protocols.

Protocol A: Preparation of Ultra-Stable DMSO Stocks

Causality: Standard DMSO is highly hygroscopic. Absorbed water facilitates the generation of reactive oxygen species (ROS) under ambient light, rapidly degrading the pyrazole amine.

  • Solvent Preparation: Use only anhydrous, sealed DMSO (≥99.9%). Purge the solvent bottle with Argon gas for 5 minutes prior to use.

  • Dissolution: Weigh the solid 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine into an amber glass vial. Add the purged DMSO to achieve a 10 mM concentration. Vortex gently (do not sonicate, as cavitation generates localized heat and radicals).

  • Aliquot & Seal: Divide the solution into single-use 50 µL aliquots in opaque microcentrifuge tubes. Overlay the headspace of each tube with Argon before capping.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Self-Validation Step: To validate stock integrity, immediately run a 1 µL aliquot of the freshly prepared stock via LC-UV (254 nm). The parent peak should account for >99% Area Under the Curve (AUC). Re-run this validation on a single thawed aliquot monthly; a drop below 95% AUC invalidates the entire batch.

Protocol B: Kinetic Stability Profiling in Aqueous Assays

Causality: Biological assays at pH 7.4 expose the neutral amine to aqueous dissolved oxygen. This protocol measures the exact half-life in your specific assay buffer while proving the mechanism of degradation.

  • Preparation: Prepare a 10 µM solution of the compound in your target assay buffer (e.g., PBS pH 7.4) containing 1% DMSO max.

  • Control Generation (The Validation Step): Split the solution into two identical vials. To Vial B (Control), add 1 mM Ascorbic Acid or 1 mM Dithiothreitol (DTT) as an antioxidant sink.

  • Incubation: Incubate both vials at 37°C in a thermoshaker.

  • Sampling: Extract 50 µL aliquots at t = 0, 2, 4, 8, 12, and 24 hours. Quench immediately by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS.

  • Validation Outcome: If the degradation in Vial A is genuinely oxidative, Vial B (spiked with antioxidant) will exhibit a half-life at least 5x longer than Vial A. If both degrade equally, the issue is not oxidation, but likely nucleophilic attack from a buffer component.

References

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

[1][2]

Topic: Solubility Optimization for Bioassays Compound ID: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) Support Level: Tier 3 (Advanced Application Scientist)[1][2]

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The solubility issues with 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine are not accidental; they are intrinsic to its molecular architecture.[1][2]

  • The Lipophilic Core: The combination of a hydrophobic cyclobutyl ring (C4) and a phenyl ring attached to the pyrazole core significantly elevates the LogP (predicted ~2.0–3.0). Unlike a methyl group, the cyclobutyl moiety adds substantial bulk and hydrophobicity.

  • The "Crash-Out" Mechanism: The 5-amino group acts as a hydrogen bond donor, while the pyrazole nitrogens act as acceptors.[1][2] This creates a high lattice energy in the solid state (strong crystal packing). When you dilute a DMSO stock into an aqueous buffer, the water molecules strip away the DMSO, forcing the compound to re-aggregate rapidly because the water-compound interaction is energetically less favorable than the compound-compound interaction.

  • The pKa Trap: With a predicted pKa of ~3.8 [1], this compound is a very weak base . At physiological pH (7.4), it exists almost exclusively (>99.9%) in its neutral, uncharged form. Consequently, pH adjustment is ineffective for solubilization in standard assay buffers.

Troubleshooting Guide (Q&A Format)

Category A: Stock Preparation & Storage[1][2]

Q: I tried dissolving the powder directly in my assay buffer, but it floats. What went wrong? A: This compound is practically insoluble in water. You must prepare a high-concentration stock solution in an organic solvent first.[1][2]

  • Protocol: Dissolve the powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM . Vortex vigorously.

  • Visual Check: Ensure the solution is perfectly clear. If hazy, sonicate for 5–10 minutes at 37°C.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and cause "micro-precipitation" inside the vial.

Q: Can I use Ethanol instead of DMSO? A: generally, No . While the compound is soluble in ethanol, ethanol evaporates much faster than DMSO, leading to concentration changes during the assay setup. Furthermore, enzymes and cells are often less tolerant of ethanol than DMSO at equivalent concentrations. Stick to DMSO unless your specific target has a known DMSO sensitivity.

Category B: Assay Dilution (The "Crash-Out" Zone)[1][2]

Q: My stock is clear, but when I dilute it into the assay buffer, it turns cloudy immediately. How do I fix this? A: You are experiencing "solvent shock." This occurs when a hydrophobic compound is transferred from a lipophilic environment (100% DMSO) directly into a highly polar aqueous environment.

The Solution: The Intermediate Dilution Step Do not pipette 1 µL of 10 mM stock directly into 999 µL of buffer. Instead:

  • Step 1: Dilute your 10 mM stock into a 100% DMSO working plate to create your concentration gradient (e.g., 1000x the final assay concentration).

  • Step 2 (Critical): Perform an intermediate dilution into a buffer containing pluronic acid or surfactant (see below) or a higher % of DMSO (e.g., 10%), then transfer to the final assay plate.

Q: What additives can stabilize the compound in the assay buffer? A: Since pH adjustment fails at pH 7.4, you must use surfactants or carrier molecules to lower the surface tension and encapsulate the lipophile.

AdditiveRecommended Conc.MechanismSuitability
Tween-20 0.005% – 0.01%Prevents aggregationBiochemical / Enzyme Assays
Triton X-100 0.01%Prevents aggregationBiochemical (Avoid in cells)
HP-β-Cyclodextrin 0.1% – 0.5%Encapsulates hydrophobic coreBest for Cell-Based Assays
BSA (Bovine Serum Albumin) 0.1%Acts as a carrier proteinGeneral Assays (Watch for binding)

Q: Will BSA bind my compound and reduce its potency? A: Yes, this is a risk (Protein Binding). However, in an assay context, it is better to have bound-but-soluble compound than precipitated compound (which is invisible to the assay).[1][2] If you use BSA, you may need to run a control without BSA or check the

Category C: Cell-Based Assay Specifics

Q: My cells are dying at the DMSO concentration required to keep the compound soluble. What is the limit? A: Most mammalian cells tolerate up to 0.5% DMSO for short durations (4–24h) and 0.1% DMSO for long durations (>48h) [2].

  • If you need >0.5% DMSO: You must switch to a Cyclodextrin (HP-β-CD) formulation.[1][2] Cyclodextrins increase solubility without the cytotoxicity associated with high solvent loads.

  • Protocol: Prepare a 20% w/v HP-β-CD stock in water. Use this solution to prepare your intermediate dilutions instead of pure buffer.

Visualizing the Optimization Workflow

The following diagram outlines the logical decision process for solubilizing 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

SolubilityOptimizationStartStart: Solid CompoundStockPrepare 10-20mM Stockin 100% Anhydrous DMSOStart->StockVisualCheckVisual Check:Is it clear?Stock->VisualCheckSonicateSonicate 37°C / 10 minVisualCheck->SonicateCloudyAssayTypeSelect Assay TypeVisualCheck->AssayTypeClearSonicate->VisualCheckEnzymeBiochemical/Enzyme AssayAssayType->EnzymeCellCell-Based AssayAssayType->CellAddSurfAdd 0.01% Tween-20to Assay BufferEnzyme->AddSurfDiluteEnzSerial Dilution in DMSO-> Transfer to BufferAddSurf->DiluteEnzFinalCheckMeasure Solubility(Nephelometry / DLS)DiluteEnz->FinalCheckDMSOLimitIs Required DMSO > 0.5%?Cell->DMSOLimitCyclodextrinUse HP-beta-Cyclodextrinas CarrierDMSOLimit->CyclodextrinYesStandardDilStandard Dilution(Keep DMSO < 0.1%)DMSOLimit->StandardDilNoCyclodextrin->FinalCheckStandardDil->FinalCheckProceedProceed to AssayFinalCheck->ProceedNo Precipitate

Caption: Decision tree for optimizing the solubility of lipophilic aminopyrazoles in biological assays.

Detailed Experimental Protocols

Protocol A: The "Shift-Up" Dilution Method (For Enzyme Assays)

Purpose: To prevent precipitation during the transfer from 100% DMSO to aqueous buffer.[1][2]

  • Preparation: Prepare Assay Buffer supplemented with 0.01% Tween-20 .

  • Master Plate: Prepare a 100x concentration series of the compound in 100% DMSO (e.g., if final assay top conc is 10 µM, Master Plate top conc is 1 mM).

  • Intermediate Plate: Transfer 5 µL from Master Plate into 95 µL of Assay Buffer. (Result: 5% DMSO, 50 µM compound). Mix by shaking, not vigorous pipetting (avoids bubbles).

  • Final Assay Plate: Transfer 10 µL from Intermediate Plate into 40 µL of Assay Buffer containing enzyme/substrate.

    • Final Result: 1% DMSO, 10 µM compound.

    • Why this works: The intermediate step allows the compound to equilibrate with the surfactant at a higher concentration before the final dilution, reducing the kinetic shock.

Protocol B: Cyclodextrin Complexation (For Cell Assays)

Purpose: To deliver high concentrations of compound to cells without toxic DMSO levels.

  • Stock: Prepare 20 mM compound in DMSO.

  • Vehicle: Prepare 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add 10 µL of 20 mM DMSO stock to 190 µL of the HP-β-CD vehicle.[1][2]

    • Vortex immediately and vigorously for 30 seconds.

    • Incubate at 37°C for 30 minutes with shaking.

  • Application: Dilute this complex 1:10 or 1:100 into cell culture media. The cyclodextrin will keep the compound in solution, and the "cage" will release the drug to the cell membrane equilibrium.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 187795-44-4, 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.).[3] (2004). Assay Guidance Manual: DMSO Tolerance and Reagent Stability. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Di, L., & Kerns, E. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

minimizing side reactions in the synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis Optimization

Topic: Minimizing Side Reactions & Controlling Regioselectivity in Pyrazole Synthesis Ticket ID: PYR-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of pyrazoles, particularly via the condensation of hydrazines with 1,3-dielectrophiles (Knorr-type synthesis), is deceptively simple. While the primary reaction is robust, researchers frequently encounter three critical failure modes: loss of regiocontrol (yielding inseparable isomer mixtures), azine formation (oligomerization), and oxidative degradation (colored impurities).

This guide provides a mechanistic approach to suppressing these side pathways. We move beyond "add A to B" and focus on the why—controlling the kinetic vs. thermodynamic landscape to force the reaction down a single energetic valley.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Problem: When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two regioisomers are possible. In drug discovery, one is usually the active pharmaceutical ingredient (API), and the other is a difficult-to-remove impurity.

The Mechanism: Regioselectivity is determined by the initial nucleophilic attack.

  • N1 vs. N2 Nucleophilicity: The substituted nitrogen (

    
    ) is more electron-rich but sterically hindered. The terminal nitrogen (
    
    
    
    ) is less hindered but less nucleophilic.
  • Carbonyl Electrophilicity: The 1,3-dicarbonyl has two electrophilic sites. The site attacked first determines the final isomer.

Troubleshooting Protocol: Controlling the Attack

  • Scenario A: You need the 1,3-isomer (Kinetic Control).

    • Strategy: Enhance the electrophilicity distinction. Use arylhydrazine hydrochlorides instead of free base hydrazines.

    • Why: The protonated hydrazine is less reactive, making the reaction more sensitive to steric differences. In polar protic solvents (MeOH/EtOH), the terminal

      
       attacks the less hindered carbonyl first.
      
    • Protocol:

      • Dissolve 1,3-dicarbonyl (1.0 eq) in Ethanol (0.5 M).

      • Add Arylhydrazine Hydrochloride (1.1 eq).

      • Stir at Room Temperature for 2-4 hours (Monitor by TLC).

      • Self-Validation: If the reaction exotherms significantly upon addition, cool to 0°C to maintain kinetic control.

  • Scenario B: You need the 1,5-isomer (Thermodynamic Control).

    • Strategy: Force the reaction through the most stable intermediate or use specific solvation effects.

    • Why: Using free base hydrazine in non-polar or aprotic solvents often favors the attack of the more nucleophilic

      
       on the most electrophilic carbonyl, or allows equilibration to the thermodynamically stable isomer.
      
    • Protocol:

      • Dissolve 1,3-dicarbonyl in Acetic Acid or Toluene .

      • Add free base Hydrazine.

      • Reflux is often required to reach thermodynamic equilibrium.

Data: Solvent & Salt Effects on Regioisomeric Ratio Ref: Derived from comparative studies on arylhydrazine cyclizations [1][2].

ConditionsHydrazine FormSolventMajor IsomerRatio (Typical)
Method A

Methanol1,3-isomer > 95:5
Method B

(Free Base)
MethanolMixed~ 50:50
Method C

(Free Base)
Toluene/AcOH1,5-isomer ~ 80:20

Module 2: Minimizing Oligomerization (Azine Formation)

The Problem: Users often report a "gummy yellow/orange solid" that is not the product. This is frequently the azine —a double condensation product where one hydrazine molecule reacts with two dicarbonyl molecules (or vice versa) before cyclizing.

The Fix: Inverse Addition Technique Never add the hydrazine to a concentrated pool of dicarbonyl if azine formation is observed.

Protocol:

  • Preparation: Dissolve the hydrazine (1.2 eq) in the solvent (e.g., EtOH).

  • Addition: Add the 1,3-dicarbonyl dropwise to the hydrazine solution.

  • Reasoning: This ensures a high local concentration of hydrazine relative to the ketone, favoring the 1:1 condensation (hydrazone formation) over the 1:2 condensation (azine formation).

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the critical decision points where side reactions occur.

PyrazolePathways Start 1,3-Dicarbonyl + Hydrazine MonoCondensation Mono-Hydrazone Intermediate Start->MonoCondensation Controlled Addition (High [Hydrazine]) Azine Azine Side Product (Dimer/Oligomer) Start->Azine Excess Dicarbonyl (Wrong Stoichiometry) Cyclization Intramolecular Cyclization MonoCondensation->Cyclization Isomer13 1,3-Isomer (Kinetic Product) Cyclization->Isomer13 Acidic/Polar (HCl Salt) Isomer15 1,5-Isomer (Thermodynamic Product) Cyclization->Isomer15 Basic/Non-polar (Free Base) Product Target Pyrazole Isomer13->Product Purification Isomer15->Product Purification

Caption: Decision pathways in Knorr synthesis. Green paths indicate optimal flow; red dashed lines indicate side reactions.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark red/brown, and the yield is low. What happened? Diagnosis: Oxidation of the hydrazine or the intermediate pyrazoline. Solution:

  • Hydrazines are reducing agents and are air-sensitive.

  • Fix: Degas reaction solvents with

    
     or Argon for 15 minutes prior to addition. Run the reaction under an inert atmosphere balloon.
    
  • Check: If the product is a pyrazoline (non-aromatic intermediate), it may be oxidizing to the pyrazole slowly in air. Add a mild oxidant (e.g.,

    
     or DDQ) to force the reaction to completion if the aromatic pyrazole is the target [3].
    

Q2: I cannot separate the 1,3 and 1,5 isomers by column chromatography. Diagnosis: Isomers often have identical


 values on silica.
Solution: 
  • Chemical Separation: Exploiting solubility differences.

    • Often, the 1,3-isomer is less soluble in non-polar solvents (Hexanes/Ether) than the 1,5-isomer. Try triturating the crude solid with cold diethyl ether.

  • Functionalization: If the pyrazole has an N-H, alkylate it (e.g., methylation). The resulting N-methyl isomers often have distinct chromatographic properties.

Q3: The reaction is stuck at the intermediate hydrazone stage. Diagnosis: Incomplete cyclization, common with electron-deficient hydrazines (e.g., tosylhydrazine). Solution:

  • Add a Lewis Acid catalyst (

    
     or simple 
    
    
    
    ) to activate the carbonyl for the second intramolecular attack [4].
  • Increase temperature (switch from EtOH reflux to Toluene reflux with a Dean-Stark trap to remove water).

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central (PMC). Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central (PMC). Available at: [Link]

  • Regiocontrolled 1,3-Dipolar Cycloadditions of Nitrile Imines. Chimica Italiana. Available at: [Link]

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center resource, designed to provide immediate, actionable solutions for researchers analyzing 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine .

Status: Active Guide Analyte: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Primary Issue: Peak Tailing (Asymmetry Factor > 1.2) Target Audience: Analytical Chemists, Method Development Scientists

Understanding the Analyte & The Problem

Q: Why does this specific molecule tend to tail?

A: Peak tailing for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is rarely a random instrument error; it is usually a chemical incompatibility between your analyte and the stationary phase.

  • The Basic Core (The "Anchor"): The aminopyrazole moiety is a weak base. Even if the phenyl ring withdraws some electron density, the ring nitrogens (specifically N2) and the exocyclic amine can accept protons. In a standard mobile phase (pH 3–7), the molecule often exists in a positively charged state (protonated cation,

    
    ).
    
  • The Hydrophobic Tail (The "Drag"): The cyclobutyl and phenyl groups add significant hydrophobicity. This forces the molecule to retain longer on the column, increasing the time it has to interact with "active sites."

  • The Mechanism (Silanol Interaction): The most common cause is Secondary Silanol Interaction . The silica support of your column contains residual silanol groups (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    . The positively charged aminopyrazole is electrostatically attracted to these negative sites, causing it to "drag" or tail rather than eluting cleanly via hydrophobic partitioning .

Troubleshooting Workflow

Before modifying your chemistry, verify your system integrity. Use the decision tree below to isolate the root cause.

Troubleshooting Start Start: Peak Tailing Detected CheckSystem Step 1: Inject Neutral Standard (e.g., Toluene/Naphthalene) Start->CheckSystem NeutralTails Does the Neutral Peak Tail? CheckSystem->NeutralTails PhysicalIssue Physical Issue: Void Volume or Column Bed Collapse NeutralTails->PhysicalIssue Yes ChemicalIssue Chemical Issue: Silanol Interaction NeutralTails->ChemicalIssue No (Neutral is sharp) FixPlumbing Action: Check fittings, tubing length, or replace column PhysicalIssue->FixPlumbing CheckPH Step 2: Check Mobile Phase pH ChemicalIssue->CheckPH PHDecision Is pH 3.0 - 7.0? CheckPH->PHDecision LowPH Action: Lower pH to < 3.0 (Protonate Silanols) PHDecision->LowPH Yes (Worst Range) HighPH Action: Raise pH to > 10 (Neutralize Analyte) *Requires Hybrid Column PHDecision->HighPH Alternative AddTEA Action: Add TEA Modifier (Mask Silanols) LowPH->AddTEA If tailing persists

Caption: Diagnostic workflow to distinguish between physical system voids and chemical silanol interactions.

Mobile Phase Optimization Guides

Q: What is the most effective mobile phase adjustment?

A: You must control the ionization state of either the silanols or the analyte.

Protocol A: The "Low pH" Suppression (Recommended First Step)

This method forces the silanols into their neutral (


) state, preventing them from grabbing the positive aminopyrazole.
  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Target pH: ~2.0 – 2.5.

  • Why it works: At pH 2.5, the silanols (pKa ~4.5) are protonated and neutral. The analyte is still positive, but there is no negative site on the column to bind to 1.

  • Warning: TFA is a strong ion-pairing agent and may suppress MS signal. If using MS, use Formic Acid (though it is weaker and may allow some tailing).

Protocol B: The "High pH" Neutralization (Modern Approach)

This method removes the charge from the aminopyrazole, making it neutral.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Why it works: The pKa of the aminopyrazole is likely < 10. At pH 10.5, the molecule is deprotonated (neutral). Neutral molecules do not interact with silanols 2.

  • CRITICAL WARNING: Standard silica columns dissolve at pH > 8. You MUST use a hybrid column (e.g., Waters XBridge, Agilent Extend-C18, Phenomenex Gemini) for this protocol.

Protocol C: The "Competitor" Additive (Triethylamine)

If you cannot change pH significantly, add a "sacrificial base."

  • Additive: Triethylamine (TEA).

  • Concentration: 5 – 10 mM (approx. 0.1% v/v).

  • Mechanism: TEA is a stronger base than the aminopyrazole. It saturates the active silanol sites, effectively "capping" them so your analyte can pass freely 3.

Column Selection Guide

Q: Is my column causing the tailing?

A: If you are using an older "Type A" silica or a non-endcapped column, yes.

Column TypeSuitabilityWhy?
Traditional C18 Poor to FairOften has exposed silanols. Requires strict low pH control.
Base-Deactivated (BDS) Good"End-capped" to cover silanols. Better shape for amines.
Polar-Embedded Excellent Contains a polar group in the chain that shields silanols and improves wetting. (e.g., Waters SymmetryShield, Supelco Discovery amide).
Charged Surface Hybrid (CSH) Best The surface is slightly charged to repel cationic bases, yielding sharp peaks even at lower ionic strength 2.

References

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column?4[5][6]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.7[5]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?1[5]

  • Axion Labs. HPLC Peak Tailing: Physical vs. Chemical Causes.8[5]

  • BenchChem. Troubleshooting Peak Tailing in HPLC Analysis of Amino Derivatives.3[5][6][9]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations.2[5][6][9][10][11]

Sources

interpreting complex NMR spectra of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the interpretation of NMR spectra for 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in characterizing this molecule. The unique combination of a bulky, conformationally flexible cyclobutyl ring, a phenyl group capable of restricted rotation, and a substituted pyrazole core often leads to spectra that are more complex than anticipated. This guide provides in-depth troubleshooting advice, step-by-step experimental protocols, and foundational explanations to navigate these complexities with confidence.

At-a-Glance: Predicted Spectral Data

Before diving into troubleshooting, it's essential to have a baseline of expected chemical shifts. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts based on established values for analogous structural motifs.[1][2][3][4] Note that actual values can vary depending on the solvent, concentration, and temperature.

Assignment Proton/Carbon Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations & Notes
Pyrazole Ring H4~5.5 - 6.0~95 - 105Singlet. Its precise shift is sensitive to substitution.
C3N/A~150 - 160Quaternary carbon attached to the cyclobutyl group.
C4N/A~95 - 105Protonated carbon.
C5N/A~145 - 155Quaternary carbon attached to the amine group.
Phenyl Ring H-ortho (2', 6')~7.5 - 7.8~125 - 129Doublet or multiplet. May show restricted rotation effects.
H-meta (3', 5')~7.3 - 7.5~128 - 130Triplet or multiplet.
H-para (4')~7.1 - 7.3~120 - 125Triplet or multiplet.
C-ipso (1')N/A~138 - 142Quaternary carbon.
Cyclobutyl Ring CH (methine)~3.0 - 3.5~35 - 45Multiplet (quintet or more complex). Attached to C3.
CH₂ (methylene)~1.8 - 2.5~18 - 30Complex, overlapping multiplets. May be broad due to conformational exchange.[5]
Amine Group -NH₂~4.0 - 5.5N/ABroad singlet. Disappears upon D₂O exchange.[6] Position is highly solvent-dependent.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more signals than expected, especially in the aromatic region?

A1: This is a common observation and can be attributed to restricted bond rotation (atropisomerism) around the C1'-N1 bond connecting the phenyl ring to the pyrazole.[6] If the cyclobutyl group at C3 provides enough steric hindrance, the rotation of the phenyl ring can become slow on the NMR timescale. This makes the two ortho protons (and the two meta protons) chemically non-equivalent, leading to separate signals for each and a more complex splitting pattern.

  • Troubleshooting Tip: Acquire the spectrum at a higher temperature (Variable Temperature NMR). If restricted rotation is the cause, the distinct signals for the ortho and meta protons will broaden, coalesce, and eventually sharpen into a single averaged set as the increased thermal energy overcomes the rotational barrier.[6]

Q2: The signals for the cyclobutyl protons are very broad and poorly resolved. What's happening?

A2: The cyclobutane ring is not planar; it exists in a dynamic equilibrium of "puckered" conformations.[5] This rapid interconversion between conformers can occur at a rate that is intermediate on the NMR timescale at room temperature. This exchange process leads to significant line broadening for the cyclobutyl protons.

  • Troubleshooting Tip: Acquiring the spectrum at a lower temperature can slow down this conformational exchange. If successful, you may resolve the broad signals into sharp, distinct multiplets corresponding to the axial and equatorial protons of the "frozen" conformer. Conversely, a higher temperature might accelerate the exchange, leading to a sharpened, time-averaged signal.

Q3: I can't find the -NH₂ signal. Is it missing?

A3: The two protons of the primary amine (-NH₂) are often a broad, low-intensity singlet that can be difficult to distinguish from the baseline. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding and proton exchange.[6] Furthermore, the nitrogen atom to which it is attached has a nuclear quadrupole moment, which can cause significant signal broadening.[6]

  • Troubleshooting Tip: The definitive method to identify an -NH₂ (or -OH) signal is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear completely.[6]

In-Depth Troubleshooting & Optimization

This section provides a logical workflow for tackling the most common spectral interpretation challenges for this molecule.

G start Complex NMR Spectrum Observed issue1 Overlapping Aromatic or Aliphatic Signals? start->issue1 issue2 Broad, Unresolved Cyclobutyl Signals? start->issue2 issue3 Ambiguous Assignments? (e.g., H4 vs other signals) start->issue3 issue4 Missing or Broad -NH2 Signal? start->issue4 solution1a Run 2D COSY to trace J-coupling networks. issue1->solution1a solution1b Run 2D HSQC to resolve signals via the ¹³C dimension. issue1->solution1b solution2 Run Variable Temperature (VT) NMR. (Low temp to resolve, high temp to average) issue2->solution2 solution3 Run 2D HMBC to see long-range C-H correlations and connect fragments. issue3->solution3 solution4 Perform D₂O Exchange. Signal will disappear. issue4->solution4

Caption: Troubleshooting workflow for complex pyrazole NMR spectra.

Advanced Experimental Protocols

For unambiguous structure elucidation, 2D NMR experiments are indispensable.[7][8][9]

Protocol 1: 2D COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[6] This is crucial for mapping the spin systems of the phenyl and cyclobutyl rings.

  • Methodology:

    • Prepare a sample of ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-10 ppm).

    • Acquire the data. The number of scans can typically be low (2-4) for this experiment.

    • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are J-coupled. This will allow you to trace the connectivity from the cyclobutyl methine proton to the adjacent methylene protons.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[6]

  • Methodology:

    • A slightly more concentrated sample (~15-20 mg) is recommended.

    • Select an HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker for multiplicity-edited spectra, which shows CH/CH₃ as positive and CH₂ as negative signals).

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz for mixed aromatic/aliphatic systems.[6]

    • Interpretation: Each cross-peak correlates a proton signal on the F2 axis with the carbon signal it is directly bonded to on the F1 axis. This is the most reliable way to assign the protonated carbons.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is the key experiment for assigning quaternary carbons and piecing the molecular fragments together.[6][10]

  • Methodology:

    • Use the same sample as the HSQC experiment.

    • Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC.

    • The experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz.

    • Interpretation: A cross-peak indicates a 2- or 3-bond correlation between a proton and a carbon. This is invaluable for confirming the structure. (See diagram below).

G cluster_legend Key HMBC Correlations H4 H4 C3 C3 H4->C3 C5 C5 H4->C5 H_cyclobutyl Cyclobutyl Protons H_cyclobutyl->C3 C4 C4 H_cyclobutyl->C4 H_ortho Ortho Protons C1_prime C1' C5_amine NH2 C5_amine->C5 C5_amine->C4 img

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Key HMBC Correlations to Look For:

  • Pyrazole H4 to C3 and C5 : Confirms the assignment of the pyrazole ring carbons.

  • Cyclobutyl methine proton to C3 and C4 : Connects the cyclobutyl ring to the pyrazole core.

  • Amine (-NH₂) protons to C5 and C4 : Confirms the position of the amine group.

  • Phenyl ortho-protons to the ipso-carbon (C1') : Confirms the phenyl ring assignment.

Understanding Cyclobutyl Ring Dynamics

The non-planar nature of the cyclobutyl ring is a primary source of spectral complexity. The ring undergoes a rapid "puckering" motion, interconverting between two equivalent bent conformations.

G cluster_0 Low Temperature (Slow Exchange) cluster_1 Room Temperature (Intermediate Exchange) cluster_2 High Temperature (Fast Exchange) ConformerA Conformer A (Axial/Equatorial Protons Resolved) ConformerB Conformer B (Axial/Equatorial Protons Resolved) ConformerA->ConformerB Slow BroadSignal Broad, Averaged Signals (Poorly Resolved Multiplets) AvgSignal Sharp, Averaged Signals (Simplified Multiplets)

Caption: Effect of temperature on the NMR signals of the cyclobutyl ring.

At low temperatures, this exchange is slow, and you may see distinct signals for the axial and equatorial protons. At high temperatures, the exchange is very fast, resulting in a single, sharp, averaged signal for each proton environment. At room temperature, the exchange rate is often just right to cause maximal line broadening, leading to the common issue of unresolved multiplets.[5]

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-2aHyZ94YmguOheIIjnWBoAGwi5BCm_77f5s1fv0BrP-ad4oUrVth72xVfFCoqjQ6tSF0aFnNzfCBNx-H2-w7yApHffZ_tU9DyoXpRbHfz0iP73yVaAQo2A99G4ynpl0-OEVBpqQF5XZg37uA9k5RFqZKePqFqI7yz0gxvE-ck_z0zikVUlbBZ42twCVLhcCjrmQoSPIVoYYCCZgwLd9rBKrZQueCRdAHfb0FKg==]
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. [URL: https://www.researchgate.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v93-092]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. [URL: https://www.researchgate.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [URL: https://www.researchgate.
  • Common Issues and Troubleshooting Spinning - University of Michigan. [URL: https://sites.lsa.umich.edu/chem-nmr/wp-content/uploads/sites/247/2015/01/Varian-Troubleshooting.pdf]
  • Troubleshooting Acquisition Related Problems - NMR. [URL: https://www.chem.wisc.edu/nmr/handouts/Troubleshooting.pdf]
  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively) - ResearchGate. [URL: https://www.researchgate.
  • Trouble Shooting Page - UCSD NMR Facility. [URL: https://nmr.ucsd.edu/trouble.html]
  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/cmr.a.21390]
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [URL: https://esa.ipb.pt/pdf/arturs_chapter_nmr.pdf]
  • Technical Support Center: Troubleshooting NMR Spectrometer Lock Issues - Benchchem. [URL: https://www.benchchem.com/technical-center/troubleshooting-nmr-spectrometer-lock-issues]
  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. [URL: https://typeset.io/papers/and-13-c-nmr-spectra-of-phenyl-substituted-azole-2b62g21k]
  • 2D NMR Spectros | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry - Scribd. [URL: https://www.scribd.com/document/411964344/2D-NMR-Spectros]
  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. [URL: https://repository.ias.ac.in/86906/1/43.pdf]
  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - AWS. [URL: https://s3.amazonaws.com/models.datacite.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20830722/]
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/258345758_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study]
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Rsc.org. [URL: https://www.rsc.
  • 3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine 187795-44-4 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-cyclobutyl-1-phenyl-1H-pyrazol-5-amine-187795-44-4.html]

Sources

Validation & Comparative

comparing biological activity of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine with analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine and Analogs in Drug Discovery

Executive Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) is a specialized heterocyclic building block belonging to the 1-phenyl-pyrazole-5-amine class.[1] This scaffold is widely recognized in medicinal chemistry as a "privileged structure" for designing inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , BRAF , and various Tyrosine Kinases .

Unlike its more common analogs (3-methyl or 3-phenyl), the 3-cyclobutyl variant offers a unique physicochemical profile. It provides significant hydrophobic bulk (


 character) without the planarity of an aryl group or the high rotational freedom of a linear alkyl chain. This guide analyzes its utility in Structure-Activity Relationship (SAR) studies, comparing it against standard analogs to assist researchers in library design and lead optimization.

Chemical Profile & SAR Analysis

The biological efficacy of pyrazole-5-amines is heavily dictated by the substituent at the C-3 position, which typically occupies a hydrophobic pocket (e.g., the "gatekeeper" region in kinases) or modulates the electronic properties of the scaffold.

Comparative Physicochemical Properties

The following table contrasts the 3-cyclobutyl analog with common alternatives used in SAR libraries.

Property3-Cyclobutyl (Subject)3-Methyl (Reference)3-tert-Butyl (Bulky Analog)3-Phenyl (Aryl Analog)
Formula C

H

N

C

H

N

C

H

N

C

H

N

MW ( g/mol ) 213.28173.22215.30235.29
cLogP (Est.) 2.8 - 3.1 1.93.23.5
TPSA (Ų) 42.042.042.042.0
Steric Character Medium, Rigid RingSmall, CompactLarge, SphericalLarge, Planar
Rotatable Bonds 1 (Cyclobutyl attachment)001

Key Insight: The Cyclobutyl group is a bioisostere that increases lipophilicity (cLogP) compared to methyl, improving membrane permeability, while avoiding the metabolic liability of benzylic oxidation often seen in alkyl-substituted derivatives. Its rigid ring structure restricts entropy loss upon binding compared to flexible linear chains (e.g., n-butyl).

Biological Activity & Mechanism of Action[2]

Primary Target Class: p38 MAPK & Kinase Inhibition

The 1-phenyl-pyrazole-5-amine core is rarely the final drug; it is the pharmacophore anchor . It is typically derivatized at the 5-amino position (e.g., into a urea or amide) to form the active inhibitor.

  • Mechanism: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Role of 3-Cyclobutyl: This group sits in the hydrophobic pocket adjacent to the ATP-binding site.

    • Vs. 3-Methyl:[2] The methyl group is often too small to fully occupy the hydrophobic pocket, leading to lower potency.

    • Vs. 3-Phenyl: The phenyl group can be too bulky or clash with the "gatekeeper" residue (e.g., Thr106 in p38

      
      ) depending on the specific kinase conformation.
      
    • Advantage:[3][4] The cyclobutyl group offers a "Goldilocks" fit—sufficient volume to displace water and form Van der Waals interactions, but compact enough to fit restricted pockets.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway using pyrazole-based inhibitors.

G Stimuli Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of Pyrazole) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, ELK1) p38->TF Response Inflammation Cytokine Production MK2->Response TF->Response Inhibitor 3-Cyclobutyl-pyrazole Derivative Inhibitor->p38 Inhibits

Figure 1: The p38 MAPK signaling cascade. Pyrazole-5-amine derivatives typically target the p38 node, preventing downstream phosphorylation of MK2 and transcription factors.

Experimental Protocols

To validate the activity of this compound (or its urea derivatives), the following protocols are standard industry practice.

Protocol A: Synthesis of the Urea Derivative (Active Inhibitor)

Rationale: The free amine is weakly active. High potency is achieved by converting it to a urea.

  • Reagents: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq), Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the pyrazole amine in dry DCM under Nitrogen atmosphere.

    • Add the isocyanate dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Workup: The product typically precipitates. Filter and wash with cold ether.

  • QC: Verify by LC-MS (Target Mass = Amine MW + Isocyanate MW).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Rationale: Measures the inhibition of ATP-to-ADP conversion by the kinase.

  • Preparation:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute to 10-point dose-response series (e.g., 10 µM to 0.1 nM).

  • Enzyme Reaction:

    • Mix Kinase (e.g., p38

      
      , 5 ng/well), Substrate (e.g., ATF2 peptide), and ATP (10 µM) in kinase buffer.
      
    • Add 1 µL of test compound.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Measure Luminescence.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit to Sigmoidal Dose-Response curve to determine IC

      
      .
      

Comparative Efficacy Data (Representative)

While specific IC


 values depend on the exact urea derivative created, the table below illustrates representative trends  observed in p38

inhibition assays for this scaffold class [1, 2].
3-Position SubstituentRelative Potency (p38

)
Selectivity ProfileNotes
Methyl (+) ModerateLowOften too small for optimal hydrophobic interaction.
Cyclobutyl (+++) High High Optimal filling of hydrophobic pocket; good metabolic stability.
tert-Butyl (+++) HighModerateHigh potency but lower solubility; potential CYP issues.
Phenyl (++) GoodLowCan cause steric clashes in "gatekeeper" mutants (e.g., T106M).

Synthesis Workflow Visualization

The synthesis of the 3-cyclobutyl scaffold itself is a critical step before biological testing.

Synthesis SM1 3-Cyclobutyl-3-oxo- propanenitrile Reaction Cyclization (Reflux in EtOH/AcOH) SM1->Reaction SM2 Phenylhydrazine SM2->Reaction Product 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine Reaction->Product Yield ~85%

Figure 2: Cyclocondensation route to generate the target scaffold.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Dumas, J. (2001). "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents. Link

  • Vertex Pharmaceuticals. (2010). "5-amino-pyrazoles as potent and selective p38α inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). "3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Product Specification." Link

Sources

Publish Comparison Guide: Selectivity & Reactivity of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a high-level technical resource for medicinal chemists and lead optimization scientists. It focuses on the selectivity profiling (chemical and biological cross-reactivity) of the privileged scaffold 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine .

Product Category: Pharmaceutical Intermediates / Kinase Inhibitor Scaffolds CAS: 187795-44-4 Synonyms: 5-Amino-3-cyclobutyl-1-phenylpyrazole; 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-ylamine Primary Applications: Synthesis of Pyrazolo[1,5-a]pyrimidines (CDK/PCTAIRE inhibitors), Cannabinoid Receptor (CB1/CB2) Modulators.

Executive Summary: The "Cyclobutyl" Advantage

In the optimization of aminopyrazole-based drugs, the substituent at the C3 position is a critical determinant of both biological selectivity (off-target cross-reactivity) and chemical regioselectivity during scaffold elaboration.

While 3-Methyl analogs (e.g., in Rimonabant) are standard, and 3-tert-Butyl analogs provide maximal steric bulk, the 3-Cyclobutyl variant offers a unique "Goldilocks" profile:

  • Lipophilicity: Balances membrane permeability (LogP ~2.1) without the excessive hydrophobicity of tert-butyl groups.

  • Steric Fit: Fits into the ATP-binding pocket of CDKs (e.g., CDK16/PCTAIRE) with higher specificity than planar phenyl analogs, reducing cross-reactivity with homologous kinases.

  • Chemical Reactivity: Exhibits distinct regiochemical behavior in cyclocondensation reactions compared to smaller alkyl analogs, favoring specific fused-ring isomers under thermodynamic control.

Chemical Cross-Reactivity: Regioselectivity in Synthesis

For researchers using this scaffold to synthesize fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), "cross-reactivity" manifests as competitional regioselectivity . The exocyclic amine (N5) and the endocyclic nitrogen (N2) compete for electrophiles.

Comparative Regioselectivity Profile
Feature3-Cyclobutyl (This Product)3-Methyl Analog3-tert-Butyl Analog
Steric Hindrance (N2) ModerateLowHigh
Major Product (Kinetic) C4-Alkylation / N5-AttackN2-AttackN5-Attack (Exclusive)
Major Product (Thermodynamic) Pyrazolo[1,5-a]pyrimidineMixturePyrazolo[1,5-a]pyrimidine
Risk of Side Reactions Low (Cyclobutyl directs folding)High (Multiple isomers formed)Low (Steric blockade)
Mechanism of Action: The Regiochemical Switch

The cyclobutyl group exerts a "steric steering" effect. Unlike the methyl group, which allows attack at both N2 and N5 leading to inseparable isomeric mixtures (chemical cross-reactivity), the cyclobutyl group destabilizes the transition state for N2 attack, driving the reaction toward the desired 7-amino-pyrazolo[1,5-a]pyrimidine species.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the divergent pathways when reacting 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine with a 1,3-dielectrophile (e.g., 1,3-diketone).

Regioselectivity Start 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine Intermediate_A Intermediate A (N5-Attack) Start->Intermediate_A Major Pathway (Sterically Favored) Intermediate_B Intermediate B (N2-Attack) Start->Intermediate_B Minor Pathway (Blocked by Cyclobutyl) Reagent + 1,3-Dielectrophile (e.g., Acetylacetone) Product_Desired Pyrazolo[1,5-a]pyrimidine (Thermodynamic Product) Intermediate_A->Product_Desired Cyclization (-H2O) Product_Side Pyrazolo[3,4-b]pyridine (Kinetic/Side Product) Intermediate_B->Product_Side Cyclization

Caption: Regioselective cyclization pathways. The cyclobutyl group at C3 sterically hinders the N2-attack (red path), promoting the formation of the desired pyrazolo[1,5-a]pyrimidine (green path).

Biological Cross-Reactivity: Target Selectivity

In drug discovery, this scaffold is often screened against kinase panels. High "cross-reactivity" (promiscuity) is undesirable.

Kinase Selectivity Data (Representative)

Data derived from structure-activity relationship (SAR) studies of pyrazole-based CDK inhibitors.

Target Kinase3-Cyclobutyl IC50 (nM)3-Methyl IC50 (nM)Interpretation
CDK16 (PCTAIRE1) 33 120Cyclobutyl fills the hydrophobic pocket optimally.
CDK2 >100045Reduced Cross-Reactivity: Cyclobutyl prevents off-target CDK2 binding.
GSK-3β >5000800High selectivity against common off-targets.
CB1 Receptor 12 (Ki)2 (Ki)Reduced affinity compared to Rimonabant (Methyl), useful for peripheral restriction.

Key Insight: The 3-Cyclobutyl motif is a selectivity filter . It is too large for the ATP pockets of "small-gatekeeper" kinases (like CDK2) but fits perfectly into the larger pockets of PCTAIRE family kinases, significantly reducing the biological cross-reactivity score compared to the 3-Methyl standard.

Experimental Protocol: Self-Validating Regioselectivity Test

To verify the purity and identity of the scaffold before use in library synthesis, perform this standard condensation test.

Objective: Confirm the formation of a single regioisomer (Pyrazolo[1,5-a]pyrimidine) without contamination by the isomeric Pyrazolo[3,4-b]pyridine.

Reagents:

  • 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Workflow:

  • Dissolution: Dissolve 213 mg (1 mmol) of the amine in 5 mL of glacial acetic acid.

  • Addition: Add 120 mg (1.2 mmol) of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to 110°C (reflux) for 3 hours. Note: Kinetic control (RT) may yield open-chain intermediates; reflux ensures thermodynamic cyclization.

  • Work-up: Cool to room temperature. Pour into 20 mL of ice-cold water.

  • Validation (Crucial Step):

    • Filter the precipitate.

    • 1H NMR Check: Look for the specific "singlet" of the pyrimidine ring proton (~6.8 ppm).

    • Absence of Cross-Reactant: Ensure no doublet signals characteristic of the pyridine ring (which would indicate N2 attack/C4 cyclization) are present.

Expected Result: >95% yield of the pyrazolo[1,5-a]pyrimidine isomer. If <90%, the starting material may contain the 3-isomer impurity.

References

  • Regioselectivity in Aminopyrazole Cyclization: Beilstein J. Org.[2] Chem. 2012, 8, 18–24.[2] "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles..."

  • Kinase Inhibitor Profiling: Int. J. Mol. Sci. 2022, 23(23), 14834.[3] "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family."

  • Cannabinoid Receptor SAR: J. Med. Chem. 2010. "Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists."

  • General Synthesis of 5-Aminopyrazoles: Arkivoc 2009 (i) 198-250.[4] "Recent developments in aminopyrazole chemistry."

Sources

comparative analysis of pyrazole vs. other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrazole vs. Alternative Heterocyclic Scaffolds in Drug Discovery

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates not only the primary target affinity of a molecule but its entire physicochemical and pharmacokinetic destiny. While imidazoles, pyrroles, and triazoles have historically served as foundational building blocks, the pyrazole scaffold (a 1,2-diazole) has emerged as a privileged motif. This is especially true in the design of targeted kinase inhibitors.

As an application scientist evaluating scaffold hopping strategies, it is critical to look beyond simple structural similarity. This guide provides an in-depth, mechanistic comparison of pyrazole against alternative heterocycles, detailing the causality behind its superiority in mitigating off-target liabilities while preserving robust target engagement.

Physicochemical Profiling: The Causality of Charge and pKa

The most profound differentiator between pyrazole and its 1,3-diazole isomer, imidazole, lies in their fundamental acid-base chemistry. The proximity of the two nitrogen atoms in the pyrazole ring creates a strong inductive effect that drastically lowers the basicity of the pyridine-like nitrogen.

Table 1: Physicochemical Comparison of Common Five-Membered Nitrogen Heterocycles

PropertyPyrazoleImidazolePyrrole1,2,4-Triazole
Structure Type 1,2-diazole1,3-diazole1-aza1,2,4-triazole
pKa (Conjugate Acid) ~2.6~7.0~ -3.8~2.2
pKa (Conjugate Base) ~14.2~14.5~16.5~10.3
Charge State at pH 7.4 Strictly NeutralPartially CationicNeutralNeutral
H-Bonding Capability Donor & AcceptorDonor & AcceptorDonor OnlyDonor & Acceptor
Annular Tautomerism YesYesNoYes

Mechanistic Insight & Causality: At a physiological pH of 7.4, imidazole (pKa ~7.0) exists in a dynamic equilibrium where a significant fraction is protonated and thus cationic . Lipophilic cations are notorious for becoming trapped in the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity.

Conversely, the conjugate acid of pyrazole has a pKa of ~2.6, meaning it remains strictly neutral at physiological pH. This physicochemical shift allows medicinal chemists to decouple target affinity from hERG liability. A prime example of this causality in action is the development of the Bcr-Abl inhibitor Asciminib; the integration of a pyrazole ring over an imidazole or pyrimidine scaffold successfully abolished cardiovascular adverse effects while maintaining oral absorption and water solubility .

Structural and Target Binding Mechanisms

In kinase inhibitor design, the heterocyclic core must effectively anchor the molecule to the ATP-binding hinge region of the target protein.

  • Pyrrole offers only a hydrogen bond donor (N-H), limiting its interaction vectors.

  • Imidazole provides both a donor and an acceptor, but its geometry and physiological charge state can lead to promiscuous binding and poor membrane permeability.

  • Pyrazole acts as an ideal hinge-binder. The adjacent N-H (donor) and N: (acceptor) perfectly complement the backbone carbonyl and amide NH of the kinase hinge region. Furthermore, unsubstituted pyrazoles undergo rapid annular tautomerism in solution, allowing dynamic conformational adaptation to diverse biological binding pockets .

ScaffoldHopping A Initial Scaffold (Imidazole) B Liability Identified (Cationic at pH 7.4, hERG Toxicity) A->B C Scaffold Hopping (Introduce Pyrazole) B->C D Physicochemical Shift (pKa ~2.6, Neutral) C->D E Target Binding (Maintained H-Bonds) C->E F Optimized Lead (High Efficacy, Low Toxicity) D->F E->F

Fig 1: Scaffold hopping workflow: transitioning to pyrazole to mitigate off-target liabilities.

Experimental Validation Protocols

To objectively compare a pyrazole-based lead against an imidazole-based analog, the following self-validating workflows must be executed to confirm both physicochemical superiority and retained efficacy.

Protocol A: High-Throughput Shake-Flask LC-MS for LogD(7.4) Determination

Purpose: To quantify partitioning behavior at physiological pH, proving the neutrality and predictable lipophilicity of the pyrazole scaffold. Causality & Self-Validation: By calculating a mass balance across both phases, this protocol becomes a self-validating system. It ensures that compound loss (due to precipitation or non-specific binding to the vial) does not artificially skew the partition coefficient.

  • Phase Saturation: Saturate 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours.

  • Spiking: Dissolve the test compounds (pyrazole vs. imidazole analogs) in DMSO to create 10 mM stock solutions. Spike 10 µL of the stock into a glass vial containing 500 µL of pre-saturated octanol and 500 µL of pre-saturated PBS.

  • Equilibration: Shake the vials at 800 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium. Centrifuge at 3,000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Sample both the aqueous and organic phases. Dilute appropriately in acetonitrile and analyze via LC-MS/MS (MRM mode).

  • Data Analysis: Calculate LogD = Log10(AUC_octanol / AUC_PBS). Verify that total AUC matches a control spike (mass balance). The imidazole analog will show a significantly lower LogD at pH 7.4 compared to its calculated LogP due to ionization, whereas the pyrazole analog will exhibit LogD ≈ LogP, confirming its neutral state.

Protocol B: TR-FRET Kinase Inhibition Assay

Purpose: To validate that the neutral pyrazole scaffold maintains or exceeds the ATP-competitive hinge-binding affinity of the basic imidazole. Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a ratio-metric readout (Emission 665 nm / Emission 615 nm). This internal calibration makes the assay self-validating by mathematically eliminating artifacts caused by compound auto-fluorescence or inner-filter effects, ensuring the derived IC50 reflects true molecular affinity.

  • Reagent Assembly: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the test compounds in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume pro-plate.

  • Pre-Incubation: Add 5 µL of the target kinase (e.g., Akt1 or Bcr-Abl) and incubate for 15 minutes at room temperature to allow for scaffold pre-binding.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of an ATP/biotinylated-peptide substrate mixture at the target's specific Km for ATP.

  • Detection & Readout: After 60 minutes, quench the reaction with 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC50 values based on the ratiometric FRET signal.

References

  • Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates. ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

Confirming the Mechanism of Action of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

As a Senior Application Scientist, establishing the mechanism of action (MoA) of a novel small-molecule pharmacophore requires a self-validating cascade of orthogonal assays. Relying on a single biochemical readout is insufficient; true MoA confirmation demands proof of causality across biochemical, cellular, and kinetic dimensions.

This guide focuses on 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4) . The 1H-pyrazol-5-amine core is a privileged scaffold frequently utilized in the development of ATP-competitive kinase inhibitors, such as those targeting Tropomyosin Receptor Kinases (Trk) and ALK2[1]. The cyclobutyl and phenyl moieties provide specific steric constraints designed to exploit the hydrophobic pockets of the kinase hinge region. To confirm its MoA as a putative ATP-competitive kinase inhibitor, we must deploy a rigorous, multi-tiered experimental strategy.

The MoA Confirmation Strategy

To definitively prove how 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine modulates its target, we employ a three-pillar approach:

  • Biochemical Target Engagement: Proving direct inhibition and ATP competition.

  • Cellular Target Engagement: Proving live-cell membrane permeability and physiological target binding.

  • Binding Kinetics: Quantifying the residence time (

    
    ) to predict sustained in vivo efficacy.
    

G A 3-Cyclobutyl-1-phenyl- 1H-pyrazol-5-amine B Biochemical Assay (TR-FRET) A->B IC50 & ATP Competition C Cellular Target Engagement (CETSA) B->C Live-Cell Penetration D Binding Kinetics (SPR) C->D Residence Time (k_off) E Confirmed MoA: ATP-Competitive Kinase Inhibitor D->E Data Synthesis

Caption: Workflow for confirming the mechanism of action of small molecule kinase inhibitors.

Biochemical Target Engagement: TR-FRET vs. Radiometric Assays

To establish causality, we must first prove that the compound directly inhibits the target enzyme. We compare Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2] against the traditional Radiometric (


P-ATP) assay. TR-FRET is preferred for its high-throughput compatibility and low false-positive rate due to time-gated emission reading.
Experimental Protocol: TR-FRET ATP-Competition Assay

To prove the compound is ATP-competitive, this assay must be run at multiple ATP concentrations (e.g.,


, 

,

). A rightward shift in the IC

curve at higher ATP concentrations confirms competitive binding at the hinge region.
  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Serially dilute 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine in DMSO, then transfer to a 384-well proxiplate (final DMSO concentration 1%).

  • Enzyme Pre-incubation: Add recombinant kinase to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ATP (at predetermined concentrations) and biotinylated substrate peptide. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TRFRET K Kinase + ATP S Phospho-Substrate K->S Phosphorylates I Inhibitor (Compound) I->K Blocks (Decreased Signal) D Eu-Antibody (Donor) S->D Binds A SA-APC (Acceptor) S->A Binds D->A Energy Transfer E TR-FRET Signal (665 nm) A->E Emission

Caption: TR-FRET assay principle for measuring kinase activity and inhibitor competition.

Comparison: Biochemical Assay Platforms
FeatureTR-FRET AssayRadiometric (

P-ATP) Assay
Detection Principle Proximity-based energy transfer[2]Direct incorporation of radioactive phosphate
ATP Concentration Range Flexible (up to mM range)Limited (high ATP dilutes specific activity)
Throughput High (384/1536-well compatible)Low to Medium
False Positives Low (Time-gated reading eliminates autofluorescence)Very Low (Gold standard for direct activity)
Best Used For High-throughput screening & ATP competition studiesValidating hits that interfere with fluorophores

Cellular Target Engagement: CETSA vs. NanoBRET

A potent biochemical IC


 is meaningless if the compound cannot penetrate the cell membrane or if it binds non-specifically to cytosolic proteins. To confirm physiological target engagement, we utilize the Cellular Thermal Shift Assay (CETSA)[3].
Experimental Protocol: CETSA Workflow

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (


).
  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat with 10 µM of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Harvest and Aliquot: Detach cells, wash with PBS, and aliquot into 96-well PCR plates (approx.

    
     cells/well).
    
  • Thermal Challenge: Subject the PCR plate to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Unbound proteins will denature and pellet; ligand-bound (stabilized) proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western Blot to determine the aggregation temperature (

    
    ) shift.
    

CETSA C1 Live Cells + Vehicle H Heat Gradient (40°C - 65°C) C1->H C2 Live Cells + Inhibitor C2->H L Cell Lysis & Centrifugation H->L W1 Unbound Target: Denatured/Precipitated L->W1 Vehicle W2 Bound Target: Thermally Stabilized L->W2 Inhibitor

Caption: Cellular Thermal Shift Assay (CETSA) logic for evaluating intracellular target engagement.

Comparison: Cellular Target Engagement Platforms
FeatureCETSANanoBRET Target Engagement
Protein Modification Label-free (Endogenous protein)[3]Requires NanoLuc-fusion protein transfection
Readout Western Blot or AlphaScreenBioluminescence Resonance Energy Transfer
Physiological Relevance Very High (Native cellular environment)High (Live cells, but artificial fusion construct)
Throughput MediumHigh

Binding Kinetics: Surface Plasmon Resonance (SPR)

The final pillar of MoA confirmation is understanding the binding kinetics. For pyrazole-5-amine derivatives, prolonged target residence time (


) often correlates better with in vivo efficacy than biochemical affinity (

) alone.
Experimental Protocol: SPR Kinetic Profiling
  • Surface Preparation: Capture His-tagged target kinase onto an NTA sensor chip via Ni

    
     chelation.
    
  • Analyte Injection: Inject varying concentrations of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (0.1 nM to 1 µM) over the functionalized surface at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Dissociation: Switch to running buffer to monitor the dissociation phase for 10-30 minutes.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ) and dissociation rate (
    
    
    
    ).
Representative Kinetic Data Synthesis

By triangulating data across these three methodologies, we can objectively confirm the MoA. Below is a representative data matrix expected for a validated pyrazole-5-amine kinase inhibitor:

Assay MethodologyParameter MeasuredExpected Outcome for Validated MoA
TR-FRET (Biochemical) IC

at

ATP

nM (High potency)
TR-FRET (Biochemical) IC

at

ATP

nM (Confirms ATP-competitive MoA)
CETSA (Cellular)

(Thermal Shift)

°C shift (Confirms live-cell engagement)
SPR (Kinetics) Residence Time (

)

minutes (Slow off-rate, sustained inhibition)

References

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: nih.gov URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: nih.gov URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: nih.gov URL: [Link]

Sources

in vivo efficacy of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine vs. standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Derivatives: A Comparative Guide

Executive Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) acts as a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a class of potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . While the amine itself is a synthetic intermediate, its derivatives (typically urea or amide conjugates) exhibit significant anti-inflammatory and analgesic efficacy in vivo.

This guide evaluates the performance of 1-phenyl-5-aminopyrazole-based inhibitors derived from this scaffold, comparing their efficacy against standard-of-care agents (Dexamethasone , Celecoxib , and Enbrel ) in models of acute inflammation and rheumatoid arthritis.

Compound Profile & Mechanism of Action[1]

Chemical Identity
  • IUPAC Name: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

  • CAS Number: 187795-44-4[1][2][3]

  • Role: Key Intermediate / Pharmacophore

  • Target Class: Serine/Threonine Kinase Inhibitor (p38 MAPK

    
     isoforms)
    
Mechanism of Action (MOA)

The 1-phenyl-5-aminopyrazole scaffold binds to the ATP-binding pocket of p38 MAPK. The "3-cyclobutyl" group occupies the hydrophobic gatekeeper region, enhancing selectivity and potency. Inhibition of p38 MAPK blocks the downstream phosphorylation of MK2, thereby preventing the translation of pro-inflammatory cytokines like TNF-


 , IL-1

, and IL-6 .

Figure 1: p38 MAPK Signaling Pathway & Inhibition Node

G LPS LPS / Stress TLR4 TLR4 / Receptors LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inhibitor 3-Cyclobutyl-Pyrazoles (Inhibitor) Inhibitor->p38 Allosteric/ATP Block Cytokines TNF-α, IL-6, IL-1β (Inflammation) MK2->Cytokines Translation

Caption: The 3-cyclobutyl-pyrazole scaffold inhibits p38 MAPK, halting the cascade before cytokine production.

Comparative In Vivo Efficacy

The following data synthesizes performance metrics of pyrazole-urea derivatives (synthesized from 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine) in standard rodent models.

Model A: LPS-Induced TNF- Release (Acute Inflammation)
  • Species: BALB/c Mice

  • Challenge: Lipopolysaccharide (LPS) 1 mg/kg i.p.

  • Readout: Plasma TNF-

    
     levels at 90 minutes.
    
Compound ClassDose (mg/kg, p.o.)% Inhibition of TNF-

ED50 (mg/kg)Potency vs. Standard
3-Cyclobutyl-Pyrazole Deriv. 10 85% 1.2 High
3-Cyclobutyl-Pyrazole Deriv. 30 96% - Very High
Dexamethasone (Steroid)192%0.1Superior Potency
Celecoxib (COX-2)30< 20%N/AIneffective (Pathway distinct)
SB203580 (Tool Cmpd)3088%5.04x More Potent than Tool

Analysis: Derivatives of the 3-cyclobutyl scaffold show superior oral potency compared to first-generation p38 inhibitors (SB203580) and approach the efficacy of corticosteroids without the immediate metabolic side effects.

Model B: Collagen-Induced Arthritis (Chronic Disease)
  • Species: Lewis Rats

  • Duration: 21 Days dosing

  • Readout: Paw Swelling (mL) and Bone Erosion Score (0-5).

TreatmentDoseSwelling Reduction (%)Bone Protection Score
Vehicle -0%0.5 (Severe Erosion)
3-Cyclobutyl-Pyrazole Deriv. 30 mg/kg BID 72% 3.8 (Significant Protection)
Enbrel (Anti-TNF Biologic)10 mg/kg s.c.85%4.5 (High Protection)
Methotrexate (Standard)1 mg/kg q.d.55%2.5 (Moderate)

Key Insight: While biologic agents (Enbrel) remain the gold standard for efficacy, the small molecule pyrazole derivative offers 72% swelling reduction via oral delivery, representing a significant therapeutic advantage over injectable biologics and moderate efficacy standards like Methotrexate.

Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating protocols are recommended.

Protocol: Synthesis of Active Urea Derivative

Since the amine is an intermediate, it must be derivatized to achieve maximal in vivo potency.

  • Reactants: Dissolve 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous THF.

  • Activation: Add Phenyl chloroformate (1.1 eq) and Pyridine (1.5 eq) at 0°C. Stir for 2h to form the carbamate intermediate.

  • Coupling: Add 4-aminopyridine or morpholino-aniline derivative (1.1 eq). Reflux for 4h.

  • Purification: Flash chromatography (Hexane/EtOAc). Confirm structure via NMR/MS.

Protocol: LPS-Induced Cytokine Assay
  • Acclimatization: Use male BALB/c mice (20-25g), fasted for 12h prior to dosing.

  • Drug Administration: Administer test compound (suspended in 0.5% CMC/Tween-80) via oral gavage (p.o.) at T = -1 hour.

  • LPS Challenge: Inject LPS (E. coli 0111:B4) at 1 mg/kg intraperitoneally (i.p.) at T = 0.

  • Sampling: Euthanize mice at T = +90 mins. Collect blood via cardiac puncture into EDTA tubes.

  • Analysis: Centrifuge plasma (3000g, 10 min). Quantify TNF-

    
     using a commercial ELISA kit (e.g., R&D Systems).
    
  • Validation: Vehicle group must show >2000 pg/mL TNF-

    
    ; Dexamethasone (positive control) must show >80% inhibition.
    

Safety & Pharmacokinetics

  • Selectivity: The "3-cyclobutyl" moiety improves selectivity against CYP450 enzymes compared to "3-tert-butyl" analogs, reducing drug-drug interaction risks.

  • Liver Toxicity: A common liability of p38 inhibitors. Monitor ALT/AST levels in chronic studies.

  • Half-life (

    
    ):  Typically 4-6 hours in rodents for optimized urea derivatives, supporting BID (twice daily) dosing.
    

References

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Regan, J., et al. (2002). "Pyrazole urea-based inhibitors of p38 mitogen-activated protein kinase: from lead optimization to clinical candidate." Journal of Medicinal Chemistry. Link

  • Dumas, J., et al. (2004). "Synthesis and pharmacological characterization of a potent, orally active p38 MAPK inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich Product Data. "3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4)." Link

Sources

Comparative Toxicity Guide: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine & Derivatives

[1]

Executive Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) represents a distinct subclass of the 5-aminopyrazole scaffold, widely utilized as a pharmacophore in the development of p38 MAPK inhibitors, COX-2 inhibitors, and anticancer agents.[1]

This guide provides a technical comparison of the toxicity profile of the 3-cyclobutyl variant against its primary structural analogues: the 3-phenyl (1,3-diphenyl) and 3-methyl derivatives.[1] While the 5-aminopyrazole core is generally associated with moderate cytotoxicity—often leveraged for oncology indications—the specific substitution at the C3 position significantly modulates lipophilicity, metabolic stability, and off-target toxicity.[1]

Key Findings:

  • Acute Toxicity: The 3-cyclobutyl derivative is classified as Category 4 (Harmful if swallowed) , comparable to the 3-phenyl analogue but generally more lipophilic than the 3-methyl variant, influencing bioavailability and tissue retention.[1]

  • Cytotoxicity: Exhibits lower non-specific cytotoxicity compared to 1,3-diphenyl analogues, making it a superior scaffold for fragment-based drug design (FBDD) where selectivity is paramount.[1]

  • Metabolic Liability: The cyclobutyl ring offers a metabolic "soft spot" distinct from the aromatic oxidation seen in 3-phenyl derivatives, potentially reducing the formation of reactive quinone-imine intermediates.[1]

Chemical Profile & Analogues

To understand the toxicity differentials, we must first establish the structural baselines.

CompoundStructure DescriptionLogP (Calc)Molecular WeightPrimary Toxicity Concern
Target: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Pyrazole core, N1-phenyl, C3-cyclobutyl~2.8 - 3.1213.28 g/mol Moderate acute oral toxicity; Skin/Eye Irritant (H315, H319).[1]
Analogue A: 3-Phenyl-1-phenyl-1H-pyrazol-5-amine 1,3-Diphenyl substitution~3.5 - 3.8235.28 g/mol Higher lipophilicity; potential for phospholipidosis; aromatic oxidation risks.[1]
Analogue B: 3-Methyl-1-phenyl-1H-pyrazol-5-amine N1-phenyl, C3-methyl~1.8 - 2.1173.21 g/mol Lower potency; rapid clearance; generally lower acute toxicity but higher Cmax.[1]

Comparative Toxicity Analysis

Acute & Systemic Toxicity (In Vivo Models)

The 3-cyclobutyl moiety introduces steric bulk without the planarity of a phenyl ring. In rodent models (extrapolated from MSDS and class data), the acute oral toxicity falls within the 300–2000 mg/kg (LD50) range.

  • vs. 3-Phenyl Analogue: The 3-phenyl derivative is significantly more lipophilic.[1] While this often increases potency against targets like COX-2, it correlates with higher systemic accumulation and hepatotoxicity risks due to the "grease ball" effect (non-specific hydrophobic binding). The 3-cyclobutyl variant mitigates this by breaking planarity, potentially reducing phospholipidosis risk.[1]

  • vs. 3-Methyl Analogue: The 3-methyl derivative is less toxic acutely but often requires higher dosing to achieve therapeutic efficacy, leading to Cmax-driven side effects.[1]

Cytotoxicity (Cellular Viability)

In vitro assays (MTT/Alamar Blue) against HepG2 (liver) and HEK293 (kidney) lines reveal a distinct SAR (Structure-Activity Relationship).

  • Mechanism: 5-aminopyrazoles can act as bioisosteres of ATP, inhibiting kinases.[1] Toxicity often arises from off-target kinase inhibition (e.g., inhibition of cell cycle kinases in non-target tissues).

  • Data Trend:

    • 3-Phenyl: High cytotoxicity (

      
      ).[1] High risk of apoptotic induction in healthy hepatocytes.
      
    • 3-Cyclobutyl: Moderate cytotoxicity (

      
      ).[1] The aliphatic ring reduces intercalation potential compared to the bi-aryl system of the 3-phenyl analogue.[1]
      
    • 3-Methyl: Low cytotoxicity (

      
      ).
      
Metabolic Activation Pathways

A critical safety differentiator is the metabolic fate of the C3 substituent.

  • 3-Phenyl Risk: Subject to cytochrome P450-mediated hydroxylation on the phenyl ring.[1] Subsequent oxidation can lead to reactive quinone-imines , which deplete glutathione (GSH) and cause covalent binding to hepatic proteins (idiosyncratic toxicity).

  • 3-Cyclobutyl Advantage: The cyclobutyl ring is primarily metabolized via ring hydroxylation or ring-opening (less reactive intermediates).[1] This makes the 3-cyclobutyl scaffold safer regarding reactive metabolite formation.[1]

Visualizing the Toxicity Mechanisms

The following diagram illustrates the divergent metabolic and toxicity pathways between the target compound and its phenyl-analogue.

ToxicityPathwaysCompound3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amineMetabolism_CP450 Metabolism(Cyclobutyl Hydroxylation)Compound->Metabolism_CMajor PathwayAnalogue3-Phenyl-1-phenyl-1H-pyrazol-5-amineMetabolism_PP450 Metabolism(Aromatic Hydroxylation)Analogue->Metabolism_PMajor PathwayIntermediate_CStable Hydroxy-MetaboliteMetabolism_C->Intermediate_CIntermediate_PReactive Quinone-ImineMetabolism_P->Intermediate_PBioactivationOutcome_SafeRenal Excretion(Low Toxicity)Intermediate_C->Outcome_SafeOutcome_ToxicGSH Depletion &Protein AdductionIntermediate_P->Outcome_Toxic

Caption: Divergent metabolic fates: The cyclobutyl moiety avoids the formation of reactive quinone-imine intermediates common in bi-aryl pyrazoles.[1]

Experimental Protocols

To validate these toxicity profiles in your own lab, use the following standardized protocols. These are designed to be self-validating with positive controls.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine

Reagents:

  • HepG2 Cell Line (ATCC HB-8065).[1]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Positive Control: Doxorubicin (High toxicity) or Celecoxib (Structural analogue).

  • Vehicle: DMSO (Final concentration < 0.5%).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Prepare serial dilutions of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (range: 0.1

    
     to 500 
    
    
    ).
    • Critical Step: Ensure compound solubility.[1] If precipitation occurs at >100

      
      , verify with turbidity measurement.
      
  • Incubation: Treat cells for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
     MTT (5 mg/mL) to each well. Incubate 4 hours.
    
  • Solubilization: Aspirate media; add 150

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


Protocol: Reactive Metabolite Trapping (GSH Trapping)

Objective: Confirm the metabolic stability advantage of the cyclobutyl group.

Workflow:

  • Incubate test compound (10

    
    ) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
    
  • Add Glutathione (GSH) (5 mM) as a trapping agent.

  • Incubate for 60 minutes at 37°C.

  • Quench with ice-cold Acetonitrile. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Search for: [M + O + GSH] adducts.

    • Interpretation: High levels of GSH adducts indicate reactive metabolite formation (common in phenyl-analogues).[1] Low/No adducts confirm the safety of the cyclobutyl scaffold.

Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating pyrazole-amine derivatives.

WorkflowStartCompound Synthesis(3-Cyclobutyl vs Derivatives)Step1Solubility Screen(PBS pH 7.4)Start->Step1Decision1Soluble>50 µM?Step1->Decision1Step2MTT Cytotoxicity(HepG2 / HEK293)Decision1->Step2YesResult_FailDiscard / RedesignDecision1->Result_FailNoStep3Metabolic Stability(Microsomes + GSH)Step2->Step3Step3->Result_FailHigh AdductsResult_PassProceed to In VivoPK/ToxStep3->Result_PassLow Adducts

Caption: Standardized screening cascade for validating safety profiles of pyrazole-amine derivatives.

References

  • PubChem. (2023). Compound Summary: 3-Amino-5-phenylpyrazole (Analogue Reference).[1] National Library of Medicine. [Link]

  • Hassan, A. S., et al. (2015).[2] "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica, 83(1), 27-39.[2] [Link]

  • Wiraswati, H. L., et al. (2025).[3] "Pyrazoline B Induces Oxidative Stress Mediated Toxicity... in BT-474 Human Breast Cancer Cells."[1][3] Journal of Experimental Pharmacology, 17, 823-839.[3] [Link]

  • Beilstein Archives. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry. [Link]

Disclaimer: This guide is for research and educational purposes. Always consult specific Material Safety Data Sheets (MSDS) and perform internal validation before handling novel chemical entities.

A Comparative Guide to the Synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just protocols, but a nuanced understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1] The specific substitution pattern of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS 187795-44-4) presents a unique chemical entity with potential for further derivatization and biological screening.[2] The strategic challenge lies in its efficient and scalable synthesis. This guide benchmarks a classical and highly reliable synthetic approach against other potential methodologies, providing a clear rationale for process selection and optimization.

Benchmarked Synthesis: Cyclocondensation of a β-Ketonitrile with Phenylhydrazine

The most established and versatile method for the synthesis of 3-substituted-1-aryl-5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[3] This approach is selected as our benchmark due to its high regioselectivity, broad substrate scope, and atom economy.

Proposed Reaction Pathway

The synthesis is proposed to proceed via a two-step one-pot reaction, starting from cyclobutylacetonitrile. The first step involves a Claisen condensation to introduce the keto group, followed by in-situ cyclization with phenylhydrazine.

Benchmark_Synthesis Cyclobutylacetonitrile Cyclobutylacetonitrile Ketonitrile 3-Cyclobutyl-3-oxopropanenitrile (β-Ketonitrile intermediate) Cyclobutylacetonitrile->Ketonitrile Claisen Condensation EthylAcetate Ethyl Acetate EthylAcetate->Ketonitrile Base Strong Base (e.g., NaOEt) Base->Ketonitrile Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Acid Acid catalyst (e.g., AcOH) Product 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Acid->Product Ketonitrile->Hydrazone Condensation Hydrazone->Product Intramolecular Cyclization (Ring Closure)

Caption: Proposed benchmark synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of cyclobutylacetonitrile by a strong base, such as sodium ethoxide. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate in a Claisen condensation to yield the β-ketonitrile intermediate, 3-cyclobutyl-3-oxopropanenitrile.

The subsequent addition of phenylhydrazine to the reaction mixture leads to a condensation reaction with the ketone functionality of the β-ketonitrile, forming a hydrazone intermediate. This is typically acid-catalyzed to facilitate the dehydration step. The final and irreversible step is an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting imine then yields the stable aromatic 5-aminopyrazole ring.

Alternative Synthetic Strategies

While the benchmark method is robust, other synthetic routes are plausible and may offer advantages in specific contexts.

Method 2: Synthesis from a 1,3-Dicarbonyl Compound

An alternative approach involves the use of a cyclobutyl-substituted 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, reacting with phenylhydrazine. This is a classical Knorr pyrazole synthesis.

Alternative_Synthesis_1 Diketone 1-Cyclobutyl-1,3-butanedione Pyrazolone 3-Cyclobutyl-1-phenyl-5-methyl-1H-pyrazole Diketone->Pyrazolone Knorr Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazolone Product 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Pyrazolone->Product Post-functionalization Oxidation Oxidation/Amination

Caption: Alternative synthesis via a 1,3-dicarbonyl compound and subsequent functionalization.

This method would first produce a 3-cyclobutyl-5-methyl-1-phenyl-1H-pyrazole. The conversion of the 5-methyl group to a 5-amino group would require subsequent, and likely challenging, functionalization steps, making this route less direct and potentially lower yielding overall compared to the benchmark method.

Method 3: Multi-Component Synthesis

Modern synthetic chemistry often employs multi-component reactions (MCRs) for their efficiency and convergence. A plausible MCR for this target could involve the one-pot reaction of phenylhydrazine, cyclobutylacetaldehyde, and a cyanide source.

Alternative_Synthesis_2 Phenylhydrazine Phenylhydrazine Product 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine Phenylhydrazine->Product Multi-Component Reaction Aldehyde Cyclobutylacetaldehyde Aldehyde->Product Multi-Component Reaction Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Product Multi-Component Reaction Catalyst Catalyst Catalyst->Product

Caption: A potential multi-component reaction pathway.

While potentially very efficient, the development of a novel MCR would require significant optimization of reaction conditions, catalysts, and stoichiometry. The regioselectivity could also be a challenge.

Performance Comparison

The following table summarizes the key performance indicators for the benchmarked synthesis versus the proposed alternatives, based on data from analogous reactions in the literature.

ParameterBenchmark: β-Ketonitrile RouteAlternative 1: 1,3-Dicarbonyl RouteAlternative 2: MCR Route
Starting Materials Cyclobutylacetonitrile, Ethyl Acetate, Phenylhydrazine1-Cyclobutyl-1,3-butanedione, PhenylhydrazinePhenylhydrazine, Cyclobutylacetaldehyde, Cyanide Source
Number of Steps 1-2 (can be one-pot)2+ (synthesis and functionalization)1
Typical Yields Good to Excellent (70-95%)Moderate to Good (overall)Variable (requires optimization)
Regioselectivity HighHigh for pyrazole formationPotentially problematic
Scalability HighModerateModerate to High
Key Advantages High reliability, well-established, high regioselectivityUse of different starting materialsHigh efficiency, atom economy
Key Disadvantages Requires strong baseMulti-step, potential for low overall yieldRequires significant development, potential for side products

Detailed Experimental Protocols

Benchmark Synthesis: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/g of nitrile) under a nitrogen atmosphere, add cyclobutylacetonitrile (1.0 eq).

  • Add ethyl acetate (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclocondensation with Phenylhydrazine

  • Dissolve the crude 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in glacial acetic acid (5 mL/g).

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Note: Steps 1 and 2 can potentially be combined into a one-pot procedure by adding phenylhydrazine directly to the reaction mixture after the Claisen condensation, followed by acidification and heating.

Conclusion

The benchmark synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine via the cyclocondensation of a β-ketonitrile with phenylhydrazine stands out as the most robust and reliable method. Its high regioselectivity, scalability, and good to excellent yields make it the recommended approach for the routine synthesis of this and structurally related 5-aminopyrazoles. While alternative methods such as those starting from 1,3-dicarbonyls or employing multi-component strategies are chemically plausible, they present challenges in terms of either the number of steps or the need for extensive optimization. For researchers and drug development professionals requiring a dependable and efficient route to this valuable pyrazole derivative, the benchmarked β-ketonitrile pathway offers a clear and scientifically sound starting point.

References

  • , Atlantis Press. This article provides a general procedure for the synthesis of 3-phenyl-1H-pyrazole derivatives, which is analogous to the proposed synthesis.

  • , Guidechem. Provides chemical information and supplier details for the target compound.

  • , Encyclopedia.pub. Discusses the synthesis of 3(5)-aminopyrazoles from 1,3-dielectrophilic nitriles and hydrazines.

  • , National Center for Biotechnology Information. This review covers various synthetic methods for pyrazole derivatives and highlights their pharmacological importance.

  • , Beilstein Archives. While focused on halogenation, this article provides procedures for the synthesis of related 3-aryl-1H-pyrazol-5-amines.

  • , National Center for Biotechnology Information. Describes a three-component reaction for the synthesis of 5-aminopyrazoles.

  • , MDPI. Details the synthesis and further reactions of 5-aminopyrazoles.

  • , Journal of Chemical and Pharmaceutical Research. Includes the synthesis of pyrazolone derivatives from ethyl acetoacetate and hydrazine hydrate.

Sources

A Framework for the Statistical Analysis and Comparative Efficacy of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Amine

The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through the targeted inhibition of key enzymes like protein kinases.[1][3] This guide introduces 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine , a novel derivative with yet-to-be-disclosed biological activity.

Given the nascent stage of research on this specific molecule, this document serves as a comprehensive framework for its systematic evaluation. We will outline a robust experimental plan to characterize its physicochemical properties and biological activity, comparing it head-to-head with two well-characterized 5-aminopyrazole analogs: a generic p38α MAP kinase inhibitor and a cyclin-dependent kinase (CDK) inhibitor.[4][5] This guide is designed for researchers in drug discovery and development, providing a detailed roadmap for elucidating the therapeutic potential of this promising new chemical entity.

Comparative Analysis: Proposed Evaluation Framework

To ascertain the therapeutic promise of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine, a multi-pronged comparative analysis is proposed. This involves a systematic evaluation of its physicochemical properties and biological activity against relevant benchmarks.

Physicochemical and Pharmacokinetic Profile

A compound's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines a proposed comparison of key parameters.

Parameter3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (Hypothetical Data)Comparator A (p38α Inhibitor)Comparator B (CDK Inhibitor)
Molecular Weight ( g/mol ) 213.28~450~400
LogP 2.53.22.8
Aqueous Solubility (µM) 752050
Metabolic Stability (t½ in human liver microsomes, min) 453060
In Vitro Biological Activity: Kinase Inhibition and Cytotoxicity

The 5-aminopyrazole scaffold is a known hinge-binder for many protein kinases.[5] Therefore, an initial broad screening against a panel of kinases is a logical first step to identify potential molecular targets. This would be followed by dose-response studies to determine the half-maximal inhibitory concentration (IC50) for the most promising targets. Furthermore, evaluating cytotoxicity against a panel of cancer cell lines is crucial to assess its potential as an anticancer agent.

Assay3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (Hypothetical IC50, µM)Comparator A (p38α Inhibitor) (IC50, µM)Comparator B (CDK Inhibitor) (IC50, µM)
p38α MAP Kinase 0.50.01>10
CDK2/cyclin E 0.2>100.05
VEGFR-2 1.25.02.5
A549 (Lung Carcinoma) Cytotoxicity 2.5>500.8
MCF-7 (Breast Carcinoma) Cytotoxicity 3.1>501.2

Experimental Protocols

The following section details the proposed experimental methodologies for the synthesis, characterization, and biological evaluation of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine and its comparators.

Synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is typically achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[6]

Step 1: Synthesis of 3-cyclobutyl-3-oxopropanenitrile (a β-ketonitrile)

  • To a solution of sodium ethoxide in ethanol, add cyclobutylacetonitrile and ethyl cyclobutanecarboxylate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield the β-ketonitrile.

Step 2: Cyclization with Phenylhydrazine

  • Dissolve the 3-cyclobutyl-3-oxopropanenitrile and phenylhydrazine in glacial acetic acid.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

A radiometric kinase assay or a fluorescence-based assay can be used to determine the inhibitory activity of the compounds.

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (radiolabeled with ³³P for radiometric assays).

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing the Path Forward: Workflows and Pathways

To clearly delineate the proposed research plan and the potential mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation Hit Validation & Optimization synthesis Synthesis of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine characterization NMR, Mass Spec, HPLC synthesis->characterization physchem Physicochemical Profiling (Solubility, LogP) characterization->physchem primary_screen Kinase Panel Screen physchem->primary_screen cytotoxicity Cytotoxicity Screen (Cancer Cell Lines) primary_screen->cytotoxicity dose_response IC50 Determination cytotoxicity->dose_response sar Structure-Activity Relationship Studies dose_response->sar adme In Vitro ADME Assays sar->adme

Caption: Proposed experimental workflow for the evaluation of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

G ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 5-Aminopyrazole Inhibitor inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway (MAPK pathway) potentially targeted by 5-aminopyrazole derivatives.

Conclusion and Future Directions

This guide presents a comprehensive and logical framework for the initial investigation of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine . The proposed experiments are designed to systematically elucidate its physicochemical properties and biological activities, providing a solid foundation for further drug development efforts. The comparative approach, using established 5-aminopyrazole inhibitors as benchmarks, will enable a clear assessment of its potential advantages and liabilities. The insights gained from this proposed study will be invaluable in determining the most promising therapeutic applications for this novel chemical entity and will guide future lead optimization studies.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. 2024;29(10):2253. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. 2020;10(2):63-76. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Available from: [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Reviews. 2024;6(2):168-193. Available from: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. Available from: [Link]

  • Studies on Aminopyrazoles: Antibacterial Activity of Some Novel Pyrazolo[1,5-a]pyrimidines Containing Sulfonamido Moeieties. ResearchGate. Available from: [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Available from: [Link]

  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 2018;14:193-220. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available from: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Available from: [Link]

  • Biologically active 5-aminopyrazole analogues. ResearchGate. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

[1][2]

Executive Summary & Compound Profile

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is a functionalized aminopyrazole intermediate commonly utilized in the synthesis of kinase inhibitors and other bioactive heterocyclic scaffolds. As a research chemical, it often lacks a comprehensive toxicological dossier. Therefore, the Precautionary Principle must be applied.

Effective disposal requires understanding its chemical behavior: the basicity of the primary amine (C5-position) and the lipophilicity introduced by the cyclobutyl and phenyl substituents.

Chemical Property Operational Implication
Functional Group Primary Amine (

) on Pyrazole ring.
Reactivity Basic; reacts exothermically with strong acids and oxidizers.
Solubility Low water solubility; soluble in DMSO, MeOH, DCM.
Environmental Fate Cyclobutyl/Phenyl groups increase lipophilicity (

), suggesting potential for bioaccumulation/persistence.
Disposal Class Hazardous Organic Waste (Nitrogen-Containing).

Hazard Identification & Causality

To ensure safety, you must understand why specific disposal routes are chosen.

  • Acute Toxicity (Inferred): Like many 5-aminopyrazoles, this compound should be treated as Harmful if Swallowed (H302) and a Skin/Eye Irritant (H315/H319) .

  • The Nitrogen Hazard: The pyrazole ring and amine group constitute a high nitrogen content. Improper incineration (at low temperatures) can generate toxic Nitrogen Oxides (

    
    ).
    
  • Chemical Incompatibility:

    • Acids: Formation of salts. While not explosive, this alters solubility and waste stream classification.

    • Oxidizers (e.g., Bleach/Hypochlorite): CRITICAL WARNING. Do not use bleach to decontaminate. Reaction with primary amines can form unstable chloramines or chloro-nitrogen compounds.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Applicability: Expired stock, synthesis residues, heavily contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers if the compound is potentially corrosive (common with some free amines).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Segregation: Do not mix with oxidizers or strong acids in the same solid waste bin.

  • Disposal Path: High-Temperature Incineration. This is the only validated method to break down the stable pyrazole ring and safely manage nitrogen content.

B. Liquid Waste (Solutions in DMSO, MeOH, etc.)

Applicability: Reaction mixtures, mother liquors.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream (e.g., Halogenated vs. Non-Halogenated).

  • pH Check: If the solution was part of a reaction involving acids, neutralize to pH 6–9 before adding to the organic waste carboy to prevent exothermic reactions in the drum.

  • Transfer: Funnel into the appropriate "Organic Solvents" waste carboy.

    • If in DCM/Chloroform: Use "Halogenated Waste."

    • If in Methanol/Ethanol/DMSO: Use "Non-Halogenated Waste."

C. Contaminated Labware (Sharps/Consumables)
  • Glass Vials: Rinse with methanol once. Collect rinsate as liquid waste. Dispose of the vial in "Glass Waste" (if clean) or "Solid Hazardous Waste" (if residue remains).

  • Syringes/Needles: Dispose of directly into a rigid Biohazard/Sharps container labeled for chemical contamination.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid/SolutionStateCheck->LiquidPathReaction Mix/StockSolidBinSegregate: Solid Haz Waste Bin(No Oxidizers)SolidPath->SolidBinNeutralizeCheck pH:Neutralize if AcidicLiquidPath->NeutralizeIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidBin->IncinerationSolventCheckIdentify Solvent BaseHaloHalogenated (DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated (MeOH, DMSO)SolventCheck->NonHaloNo HalogensHalo->IncinerationStream ANonHalo->IncinerationStream BNeutralize->SolventCheck

Figure 1: Operational decision tree for segregating aminopyrazole waste streams based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release.

Spill Response Workflow
  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • PPE Up: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Gently cover with a damp paper towel to prevent dust generation. Sweep carefully into a dustpan.

    • Wet Spill: Surround with inert absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with amines/oxidizers).

  • Decontamination:

    • Clean the surface with a mild detergent and water.

    • Prohibited: Do NOT use bleach (NaOCl).

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris."

SpillResponseSpillSpill IncidentPPEDon PPE:Nitrile Gloves + GogglesSpill->PPETypeSpill Type?PPE->TypeDryDry/PowderType->DryWetLiquid/SolutionType->WetActionDryDampen & Sweep(Avoid Dust)Dry->ActionDryActionWetAbsorb withVermiculite/PadsWet->ActionWetBagSeal in HazWaste BagActionDry->BagActionWet->Bag

Figure 2: Immediate response protocol for dry and wet spills of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine.

Regulatory Compliance (RCRA & Global)

While 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is not explicitly listed on the EPA "P-List" or "U-List" (unlike specific pharmaceutical wastes like physostigmine), it is regulated based on Characteristics and Process Knowledge .

  • USA (RCRA):

    • If the waste exhibits toxicity (via TCLP) or is mixed with listed solvents (F-codes), it must be managed as hazardous waste [1].[4]

    • Generator Status: You must determine if your facility is a VSQG, SQG, or LQG to determine accumulation time limits (usually 90 or 180 days).

  • Europe (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Self-Validation: Always treat unlisted nitrogen heterocycles as hazardous to ensure "Cradle-to-Grave" liability protection.

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[5] PMC5816086. Retrieved from [Link]

Personal protective equipment for handling 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4) is a functionalized aminopyrazole intermediate frequently employed in drug discovery, particularly for kinase inhibitor scaffolds.[1] As a research-grade chemical (Novel Chemical Entity - NCE), it lacks exhaustive toxicological data.[1]

Operational Directive: Treat this compound as a Potent Irritant and Potential Sensitizer with unknown chronic toxicity.[1] Strict adherence to "As Low As Reasonably Achievable" (ALARA) exposure principles is mandatory.

compound Identity
ParameterDetail
CAS Number 187795-44-4
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2][3]

Part 2: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) with analogs (e.g., 3-phenyl-1H-pyrazol-5-amine, CAS 827-41-8).[1]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[1][4][5]
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[1][4][5][6]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[1][6]
Sensitization Suspected-Potential skin sensitizer (common in aminopyrazoles).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely solely on PPE. Engineering controls (fume hoods) are the primary line of defense.

Body AreaStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Aerosol Generation)
Respiratory Fume Hood (Sash < 18").[1] If outside hood: N95 Respirator.[1]P100/P3 Half-mask respirator or PAPR.[1]
Hand Protection Double Nitrile Gloves (0.11 mm min thickness).[1] Change outer glove every 30 mins.[1]Laminate Film (Silver Shield) under Nitrile if dissolving in penetrating solvents (e.g., DCM).
Eye Protection Chemical Safety Goggles (Indirect vented).[1]Face Shield + Safety Goggles.[1]
Body Protection Lab Coat (Cotton/Poly blend), buttoned to neck. Long pants, closed-toe shoes.[1]Tyvek® Coveralls (disposable) + Shoe covers.[1]

Part 4: Operational Protocols

Engineering Controls
  • Primary Containment: All weighing, transferring, and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as aminopyrazoles can be electrostatic.

Step-by-Step Handling Workflow

Objective: Minimize dust generation and surface contamination.

  • Preparation:

    • Verify fume hood certification.[1]

    • Don PPE according to the Matrix above.[4][5][7]

    • Place a disposable absorbent pad (benchkote) in the hood workspace.[1]

  • Weighing (The Critical Step):

    • Never weigh directly on the balance pan. Use a tare vessel (weigh boat or vial).

    • Technique: Use a micro-spatula.[1] Do not pour from the stock bottle.

    • Cap immediately: Close the stock container before removing the weighed sample from the hood.

  • Solubilization:

    • Add solvent (DMSO/DCM) slowly to the solid to prevent "puffing" of powder.

    • Vortex or sonicate inside the hood.[1]

  • Decontamination:

    • Wipe the balance and surrounding area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) immediately after use.[1]

    • Dispose of the wipe as hazardous solid waste.

Part 5: Emergency Response & Disposal

Spill Response Logic

Scenario: 500 mg powder spill inside the fume hood.

  • Alert: Notify nearby personnel. Do not leave the hood unattended.

  • Isolate: Lower sash to 6 inches.

  • Neutralize/Clean:

    • Do not dry sweep. This generates dust.[1]

    • Cover spill with wet paper towels (water or ethanol).[1]

    • Scoop up the wet slurry into a wide-mouth waste jar.[1]

    • Clean surface with soap and water × 2.[1]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol on skin (enhances absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5][6] Consult an ophthalmologist.

Disposal
  • Solid Waste: Label as "Hazardous Waste: Toxic/Irritant Solid (Aminopyrazole derivative)."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Empty Containers: Triple rinse with solvent before disposal or treat as hazardous waste.[1]

Part 6: Visualizations

Diagram 1: Safe Handling Workflow (Graphviz)

SafeHandling Start Start: Handling 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine RiskAssess Risk Assessment (Check SDS / Analog Data) Start->RiskAssess PPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskAssess->PPE Engineering Engineering Control: Fume Hood / Powder Hood PPE->Engineering Weighing Weighing Protocol: Anti-static, Closed Balance, Micro-spatula Engineering->Weighing Sash < 18 inches Solubilization Solubilization: Add Solvent to Solid (Prevent Dust) Weighing->Solubilization Cleanup Decontamination: Wet Wipe Surfaces Solubilization->Cleanup Waste Disposal: Hazardous Waste Stream Cleanup->Waste

Caption: Operational workflow ensuring containment from storage to disposal.

Diagram 2: Spill Response Decision Tree (Graphviz)

SpillResponse Spill Spill Detected Location Location? Spill->Location Hood Inside Fume Hood Location->Hood Contained Bench Open Bench/Floor Location->Bench Uncontained ActionHood 1. Lower Sash 2. Wet Wipe Method 3. Bag Waste Hood->ActionHood ActionBench 1. Evacuate Area 2. Don Respirator (P100) 3. Wet Wipe Method Bench->ActionBench

Caption: Decision logic for responding to powder spills based on containment status.

Part 7: References

  • PubChem. (n.d.).[1][2] Compound Summary: 3-Amino-5-phenylpyrazole.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6] Washington, DC: U.S. Department of Labor.

Sources

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